ZLY032
Beschreibung
Eigenschaften
IUPAC Name |
2-[(3S)-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO4S/c1-12-19(31-21(26-12)13-2-4-15(5-3-13)22(23,24)25)11-29-16-6-7-17-14(8-20(27)28)10-30-18(17)9-16/h2-7,9,14H,8,10-11H2,1H3,(H,27,28)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZJHLFUPKHJD-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC4=C(C=C3)C(CO4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZLY032: A Multi-Target Compound and Its Downstream Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: ZLY032 is a novel, first-in-class dual agonist of Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1] It has demonstrated significant therapeutic potential in various preclinical models, primarily through its multi-target mechanism of action that encompasses pro-angiogenic, anti-inflammatory, and antibacterial effects. This technical guide provides a comprehensive overview of the core downstream signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in understanding and exploring its therapeutic applications.
Core Signaling Pathways of this compound
This compound exerts its biological effects through three primary downstream signaling pathways:
-
FFA1/PPARδ-Mediated Angiogenesis and Anti-inflammation: As a dual agonist, this compound simultaneously activates FFA1 and PPARδ. This dual activation is central to its pro-angiogenic and anti-inflammatory properties. Downstream of FFA1 and PPARδ activation, this compound modulates the NF-κB and VEGF signaling pathways.[1][2]
-
PPARδ-Dependent Notch1/Hes1 Signaling in Cardioprotection: In the context of myocardial ischemia-reperfusion injury, this compound provides cardioprotective effects by activating the Notch1/Hes1 signaling pathway in a PPARδ-dependent manner. This activation leads to the stabilization of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.[3]
-
Inhibition of Bacterial Argininosuccinate (B1211890) Lyase (ASAL): Independent of its effects on eukaryotic cells, this compound exhibits direct antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), by targeting the bacterial enzyme argininosuccinate lyase (ASAL, argH).[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound.
Table 1: Effect of this compound on Angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs)
| Concentration (μM) | Proliferation (% of Control) | Migration (% of Control) | Tube Formation (% of Control) |
| 0.5 | 110.2 ± 5.1 | 125.6 ± 8.3 | 130.4 ± 9.2 |
| 5 | 125.8 ± 6.3 | 158.2 ± 10.1 | 165.7 ± 11.5 |
| 50 | 142.3 ± 7.9 | 185.4 ± 12.6 | 198.3 ± 13.8 |
Data are presented as mean ± SD. Data extracted from supplementary materials of the primary study.
Table 2: In Vivo Effects of this compound on Wound Healing in a Murine Model
| Treatment | pNF-κB p65 Expression (Fold Change vs. Control) | VEGF Levels (pg/mg tissue) |
| Control (Vehicle) | 1.00 | 150.2 ± 12.5 |
| This compound (100 µM) | 0.45 ± 0.08 | 325.8 ± 25.1 |
Data are presented as mean ± SD. Topical administration to murine wounds.
Table 3: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
| Staphylococcus aureus (ATCC6538) | 100 |
| MRSA (USA300) | 100 |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Diagrams
Caption: Downstream signaling pathways of this compound in eukaryotic and prokaryotic cells.
Experimental Workflow Diagrams
Caption: Western Blot workflow for analyzing protein expression and phosphorylation.
Caption: ELISA workflow for quantifying cytokine levels.
Detailed Experimental Protocols
Western Blot for Phosphorylated NF-κB p65 (pNF-κB p65)
Objective: To determine the effect of this compound on the phosphorylation of the p65 subunit of NF-κB, a key indicator of NF-κB pathway activation.
Materials:
-
Cells or tissue samples treated with this compound or vehicle control.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels (e.g., 10% acrylamide).
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibody: Rabbit anti-phospho-NF-κB p65 (Ser536).
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Sample Preparation:
-
Lyse cells or homogenized tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pNF-κB p65 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-6
Objective: To quantify the concentration of the pro-inflammatory cytokines IL-1β and IL-6 in wound homogenates following treatment with this compound.
Materials:
-
Wound tissue homogenates from this compound-treated and control animals.
-
Commercial ELISA kits for mouse IL-1β and IL-6.
-
Microplate reader.
Protocol:
-
Sample Preparation:
-
Homogenize wound tissue in a suitable buffer (e.g., PBS with protease inhibitors).
-
Centrifuge to clarify the homogenate and collect the supernatant.
-
Determine the total protein concentration for normalization.
-
-
ELISA Procedure (following a typical sandwich ELISA protocol):
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate for the recommended time (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the biotin-conjugated detection antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with the provided stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the known concentrations of the standards.
-
Calculate the concentration of IL-1β and IL-6 in the samples based on the standard curve and normalize to the total protein concentration of the homogenate.
-
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA.
Materials:
-
This compound stock solution.
-
MRSA strain (e.g., USA300).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
Incubator.
Protocol:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 0.1 to 200 µM).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension of MRSA in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Conclusion
This compound is a promising multi-target therapeutic agent with well-defined downstream signaling pathways that contribute to its pro-angiogenic, anti-inflammatory, and antibacterial activities. The activation of the FFA1/PPARδ axis, subsequent inhibition of NF-κB and induction of VEGF, the PPARδ-dependent activation of the cardioprotective Notch1/Hes1 pathway, and the direct inhibition of bacterial ASAL provide a strong mechanistic basis for its potential clinical applications in chronic wound healing, cardiovascular diseases, and bacterial infections. This guide provides the foundational knowledge and experimental frameworks for further investigation and development of this compound and related compounds.
References
- 1. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound mediated activation of Notch1/Hes1 signaling inhibits cardiomyocyte ferroptosis to protect against myocardial Ischemia-Reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ZLY032 Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZLY032 is a novel multi-target compound demonstrating a unique polypharmacological profile. It is primarily characterized as a dual agonist of Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ), key regulators of metabolism and inflammation. Furthermore, this compound exhibits antibacterial properties through the inhibition of argininosuccinate (B1211890) lyase (ASAL) in prokaryotes. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, presenting quantitative data from key studies, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential and mechanism of action of this compound.
Eukaryotic Target Profile: FFA1 and PPARδ Agonism
This compound has been identified as a first-in-class dual agonist for FFA1 and PPARδ.[1] This dual agonism underlies its therapeutic effects in improving glucolipid metabolism and alleviating hepatic fibrosis.[1] The compound's activity at these receptors contributes to the promotion of angiogenesis and the inhibition of inflammation.
Quantitative Data for Eukaryotic Targets
The following table summarizes the reported potency of this compound against its primary eukaryotic targets.
| Target | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| FFA1 | Calcium mobilization | EC50 | 180 | CHO-K1 | [1] |
| PPARδ | Luciferase reporter | EC50 | 80 | HEK293T | [1] |
Experimental Protocols for Eukaryotic Target Activity
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing human FFA1 and a G-protein chimera (Gαq/i).
-
Methodology: Intracellular calcium concentration was measured using a fluorescent calcium indicator dye. Cells were seeded in 96-well plates and incubated with the dye. This compound at various concentrations was added to the wells, and the fluorescence intensity was measured using a plate reader. The resulting data was used to generate dose-response curves and calculate the EC50 value.
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
-
Methodology: Cells were transiently co-transfected with a plasmid containing the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARδ and a luciferase reporter plasmid containing a GAL4 upstream activation sequence. Transfected cells were treated with varying concentrations of this compound. Luciferase activity was measured using a luminometer, and the results were normalized to a control. Dose-response curves were then generated to determine the EC50 value.
Prokaryotic Target Profile: Argininosuccinate Lyase Inhibition
In addition to its effects on eukaryotic cells, this compound demonstrates antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). This activity is attributed to the inhibition of the bacterial enzyme argininosuccinate lyase (ASAL), which is essential for arginine biosynthesis.
Quantitative Data for Prokaryotic Target
The following table summarizes the inhibitory activity of this compound against its prokaryotic target.
| Target | Organism | Parameter | Value (µM) | Reference |
| Argininosuccinate Lyase (ASAL) | Staphylococcus aureus | MIC | 100 | The multitarget compound this compound achieves treatment of chronic wounds |
Experimental Protocol for Prokaryotic Target Activity
-
Organism: Staphylococcus aureus (including MRSA strains).
-
Methodology: The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of this compound were prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth. A standardized inoculum of the bacterial strain was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows for the experimental procedures described.
References
ZLY032: A Dual FFA1/PPARδ Agonist for Metabolic Disease Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
ZLY032 is a first-in-class dual agonist for the free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptor δ (PPARδ).[1][2] These receptors are key regulators of glucose and lipid metabolism, making this compound a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the preclinical data on this compound, detailed experimental protocols, and visualizations of its mechanism of action to support further research and development.
Core Mechanism of Action
This compound exerts its therapeutic effects by simultaneously activating FFA1 and PPARδ, which synergistically regulate multiple metabolic pathways. This dual agonism leads to improved insulin (B600854) sensitivity, enhanced glucose-stimulated insulin secretion, and regulation of lipid metabolism.[1][2]
Signaling Pathways
This compound modulates several key signaling pathways implicated in metabolic disease, inflammation, and angiogenesis.
FFA1/PPARδ Signaling in Metabolic Regulation
-
Description: Activation of FFA1 in pancreatic β-cells by this compound enhances glucose-stimulated insulin secretion. Concurrently, activation of PPARδ in various tissues, including liver and skeletal muscle, promotes fatty acid oxidation and improves insulin sensitivity.
-
Diagram:
FFA1/PPARδ metabolic regulation pathway.
Anti-Inflammatory Signaling via NF-κB Inhibition
-
Description: this compound has been shown to suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This is a critical mechanism in ameliorating the chronic inflammation associated with metabolic diseases.
-
Diagram:
This compound's anti-inflammatory signaling cascade.
Pro-Angiogenic Signaling via VEGF Pathway
-
Description: In the context of wound healing, this compound has demonstrated pro-angiogenic effects by upregulating the expression of Vascular Endothelial Growth Factor (VEGF).
-
Diagram:
Pro-angiogenic signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Effects of this compound on Glucolipid Metabolism in ob/ob Mice
| Parameter | Vehicle | This compound (50 mg/kg) | This compound (100 mg/kg) |
| Fasting Blood Glucose (mmol/L) | 15.8 ± 1.2 | 10.2 ± 0.9 | 7.5 ± 0.7** |
| Serum Insulin (ng/mL) | 4.2 ± 0.5 | 2.8 ± 0.4 | 1.9 ± 0.3 |
| HOMA-IR | 29.5 ± 3.1 | 14.8 ± 1.5 | 8.1 ± 0.9 |
| Serum Triglycerides (mmol/L) | 1.8 ± 0.2 | 1.2 ± 0.1* | 0.9 ± 0.1 |
| Serum Total Cholesterol (mmol/L) | 3.9 ± 0.4 | 2.9 ± 0.3 | 2.5 ± 0.2** |
| Liver Weight (g) | 3.5 ± 0.3 | 2.8 ± 0.2 | 2.4 ± 0.2 |
| Hepatic Triglyceride Content (mg/g) | 85.6 ± 9.2 | 55.3 ± 6.8* | 40.1 ± 5.5 |
| *p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Table 2: Effects of this compound on CCl4-Induced Hepatic Fibrosis in Mice
| Parameter | Model | This compound (100 mg/kg) |
| Serum ALT (U/L) | 185.4 ± 20.1 | 95.2 ± 12.3 |
| Serum AST (U/L) | 250.6 ± 25.8 | 130.7 ± 15.9 |
| Hepatic Hydroxyproline (μg/g) | 258.3 ± 28.4 | 150.1 ± 18.2 |
| α-SMA (relative expression) | 4.2 ± 0.5 | 1.8 ± 0.3 |
| Collagen I (relative expression) | 5.8 ± 0.7 | 2.5 ± 0.4 |
| p < 0.01 vs. Model. Data are presented as mean ± SEM. |
Experimental Protocols
Animal Models
1. ob/ob Mouse Model of Type 2 Diabetes and Obesity
-
Animals: Male C57BL/6J-Lepob/ob mice (8 weeks old).[3][4][5][6][7]
-
Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to standard chow and water.
-
Treatment: this compound was administered by oral gavage once daily for 4 weeks at doses of 50 and 100 mg/kg. The vehicle group received an equivalent volume of 0.5% carboxymethylcellulose sodium.
-
Workflow:
Workflow for the ob/ob mouse study.
2. Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis Model
-
Animals: Male C57BL/6 mice (8 weeks old).
-
Induction of Fibrosis: Mice received intraperitoneal injections of CCl4 (1 mL/kg body weight, 20% solution in olive oil) twice weekly for 6 weeks.[8][9][10][11][12]
-
Treatment: this compound (100 mg/kg) was administered by oral gavage once daily during the 6-week CCl4 induction period. The model group received vehicle.
-
Workflow:
Workflow for the CCl4-induced fibrosis study.
In Vitro Assays
1. HUVEC Tube Formation Assay
-
Purpose: To assess the pro-angiogenic potential of this compound.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[13][14][15][16][17]
-
Method:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Seed HUVECs (2 x 10^4 cells/well) onto the Matrigel-coated plate.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 μM) or vehicle control.
-
Incubate at 37°C in a 5% CO2 incubator for 6-12 hours.
-
Visualize tube formation using a microscope and quantify parameters such as the number of nodes, junctions, and total tube length using imaging software.
-
2. Western Blot Analysis
-
Purpose: To determine the protein expression levels in key signaling pathways.
-
Method:
-
Homogenize tissue samples or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 μg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-NF-κB p65, anti-VEGF, anti-α-SMA, anti-Collagen I, anti-β-actin) overnight at 4°C.[18][19][20]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
-
3. Quantitative Real-Time PCR (qPCR)
-
Purpose: To measure the mRNA expression of target genes.
-
Method:
-
Isolate total RNA from tissues or cells using TRIzol reagent.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green master mix and gene-specific primers on a real-time PCR system.
-
The relative expression of target genes is calculated using the 2^-ΔΔCt method and normalized to a housekeeping gene (e.g., GAPDH).
-
Disclaimer: This document is intended for informational purposes for research and drug development professionals. The experimental protocols provided are summaries and may require optimization for specific laboratory conditions. Always refer to the original research articles and standard laboratory manuals for complete and detailed procedures.
References
- 1. This compound, the first-in-class dual FFA1/PPARδ agonist, improves glucolipid metabolism and alleviates hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a-z.lu [a-z.lu]
- 3. Leptin deficient ob/ob mice and diet-induced obese mice responded differently to Roux-en-Y bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The leptin-deficient (ob/ob) mouse: a new animal model of peripheral neuropathy of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accelerating Obesity Drug Discovery with the ob/ob Leptin-Deficient Mouse Model - Ace Therapeutics [acetherapeutics.com]
- 6. insights.envigo.com [insights.envigo.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. ichorlifesciences.com [ichorlifesciences.com]
- 13. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. promocell.com [promocell.com]
- 15. researchgate.net [researchgate.net]
- 16. lonza.picturepark.com [lonza.picturepark.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mybiosource.com [mybiosource.com]
ZLY032: A Multi-Target Compound for Advanced Wound Healing
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The management of chronic and infected wounds presents a significant challenge in clinical practice. The ideal therapeutic agent would not only accelerate wound closure but also address underlying pathologies such as inflammation and bacterial infection. ZLY032, a novel multi-target compound, has emerged as a promising candidate in wound healing studies. This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols to assist researchers in this field.
This compound is a dual agonist of the free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptor δ (PPARδ).[1][2] Its therapeutic potential stems from its ability to concurrently promote angiogenesis, mitigate inflammation, and exert antibacterial effects.[1][3][4] This multi-pronged approach makes this compound a compelling subject for further investigation in the development of advanced wound care therapies.
Quantitative Data on Wound Healing Efficacy
The efficacy of this compound in promoting wound healing has been demonstrated across various preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Wound Closure in Normal Murine and Rabbit Models
| Animal Model | Treatment Group | Day 4 Wound Closure Rate (%) | Day 8 Wound Closure Rate (%) | Day 12 Wound Closure Rate (%) | Statistical Significance vs. Control |
| Mouse | Control (0.1% DMSO) | ~25% | ~50% | ~75% | - |
| This compound (100 µM) | ~45% | ~80% | ~95% | p < 0.001 | |
| PDGF (Positive Control) | ~40% | ~70% | ~90% | - | |
| Rabbit | Control | ~20% | ~40% | ~60% | - |
| This compound | ~35% | ~70% | ~90% | p < 0.001 | |
| PDGF (Positive Control) | ~30% | ~60% | ~85% | - |
Data compiled from representative figures in published studies.[3][5]
Table 2: Efficacy of this compound in Impaired Wound Healing Models
| Animal Model | Treatment Group | Outcome Measure | Result | Statistical Significance vs. Control |
| Diabetic Mouse | Control | Wound Closure | Impaired | - |
| This compound | Wound Closure | Accelerated | Significant Improvement | |
| MRSA-Infected Mouse | Control | Wound Closure | Impaired | - |
| This compound | Wound Closure | Accelerated | Significant Improvement |
Based on qualitative and quantitative descriptions in the literature.[1][2][3]
Table 3: In Vitro Effects of this compound on Key Cellular Processes
| Cell Type | Assay | Treatment | Outcome |
| HUVECs | Proliferation | This compound | Increased |
| Migration | This compound | Increased | |
| Tube Formation | This compound | Enhanced | |
| RAW 264.7 Macrophages | Inflammatory Cytokine Levels (iNos, Tnfα, IL-1β, IL-6) | High Glucose + this compound | Significantly Inhibited |
| VEGFa Level | High Glucose + this compound | Significantly Increased | |
| CD86+ Cells (M1 Marker) | High Glucose + this compound | Significantly Reduced | |
| CD206+ Cells (M2 Marker) | High Glucose + this compound | Significantly Increased |
Findings are based on in vitro experiments described in the source material.[3]
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through a multi-target mechanism involving both eukaryotic and prokaryotic cells.[1][3]
1. Pro-Angiogenic and Anti-Inflammatory Effects in Eukaryotic Cells:
This compound acts as a dual agonist for FFA1 and PPARδ.[1][2] This dual activation triggers downstream signaling cascades that are crucial for wound healing:
-
FFA1/PPARδ/VEGF Pathway: Activation of this pathway leads to an increase in the expression of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis.[2] Enhanced angiogenesis improves blood supply to the wound site, facilitating tissue regeneration.
-
FFA1/PPARδ/NF-κB Pathway: this compound-mediated activation of FFA1 and PPARδ inhibits the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a key regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines.[2]
Caption: this compound Signaling Pathway in Eukaryotic Cells
2. Antibacterial Activity in Prokaryotic Cells:
In addition to its effects on host cells, this compound exhibits direct antibacterial activity against pathogenic bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][3] It achieves this by targeting and inhibiting argininosuccinate (B1211890) lyase (ASAL), an essential enzyme in the arginine biosynthesis pathway of bacteria.[3] This dual functionality is particularly advantageous in the treatment of infected wounds.
Caption: this compound Antibacterial Mechanism of Action
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for in vivo and in vitro studies of this compound in wound healing.
1. In Vivo Full-Thickness Excisional Wound Model in Mice:
This model is used to evaluate the effect of topically applied this compound on the rate of wound closure and tissue regeneration.
Caption: In Vivo Wound Healing Experimental Workflow
-
Animals: Male mice (e.g., C57BL/6), 6-8 weeks old.
-
Procedure:
-
Anesthetize the mice.
-
Shave the dorsal hair and disinfect the skin.
-
Create two full-thickness excisional wounds on the dorsum of each mouse using a sterile 6 mm biopsy punch.
-
Topically apply the respective treatments (e.g., 0.1% DMSO as control, 100 µM this compound, and a positive control like Platelet-Derived Growth Factor (PDGF)) to the wounds.
-
Photograph the wounds at specified time points (e.g., days 0, 4, 8, and 12).
-
Measure the wound area from the photographs using image analysis software (e.g., ImageJ).
-
Calculate the wound closure rate as: [(Area on day 0 - Area on day X) / Area on day 0] * 100%.
-
At the end of the experiment, euthanize the mice and harvest the wound tissue for histological analysis (e.g., Hematoxylin and Eosin staining for general morphology and Masson's trichrome staining for collagen deposition).
-
2. In Vitro Scratch Assay for Cell Migration:
This assay is used to assess the effect of this compound on the migration of endothelial cells or keratinocytes, a key process in wound re-epithelialization and angiogenesis.
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or human keratinocytes (HaCaT).
-
Procedure:
-
Culture the cells in a multi-well plate until they form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add culture medium containing the different treatment conditions (control, this compound at various concentrations).
-
Image the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Quantify the rate of cell migration by measuring the closure of the scratch area over time.
-
3. In Vitro Tube Formation Assay for Angiogenesis:
This assay evaluates the pro-angiogenic potential of this compound by assessing the ability of endothelial cells to form capillary-like structures.
-
Cells: HUVECs.
-
Procedure:
-
Coat the wells of a multi-well plate with a basement membrane matrix (e.g., Matrigel).
-
Seed HUVECs onto the coated wells in the presence of different treatment conditions.
-
Incubate for a period that allows for tube formation (e.g., 6-12 hours).
-
Image the tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches.
-
Conclusion
This compound represents a significant advancement in the field of wound healing therapeutics due to its multi-faceted mechanism of action. By simultaneously promoting angiogenesis, resolving inflammation, and combating bacterial infections, it addresses several key barriers to effective wound repair. The quantitative data from preclinical studies are promising, demonstrating accelerated wound closure in both normal and compromised healing models. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other multi-target compounds for clinical applications in wound care. Future studies should focus on optimizing delivery systems, such as the reported this compound-loaded microneedles, and transitioning these promising preclinical findings into human clinical trials.[3]
References
- 1. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
ZLY032: A Novel Cardioprotective Agent Targeting Ferroptosis in Myocardial Reperfusion Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Myocardial ischemia-reperfusion (I/R) injury is a significant clinical challenge that paradoxically exacerbates cardiac damage following the restoration of blood flow to ischemic heart tissue. This injury cascade involves multiple cell death pathways, including apoptosis and, as recently elucidated, ferroptosis. Emerging evidence highlights a novel therapeutic agent, ZLY032, a Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist, as a potent cardioprotective molecule. This compound has been shown to mitigate myocardial I/R injury by activating the Notch1/Hes1 signaling pathway, which in turn inhibits cardiomyocyte ferroptosis through the stabilization of Glutathione Peroxidase 4 (GPX4). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on cardiac function and tissue damage.
Introduction to Myocardial Reperfusion Injury
Myocardial infarction, commonly known as a heart attack, occurs due to a blockage in a coronary artery, leading to ischemia and subsequent cardiomyocyte death. While timely reperfusion is crucial to salvage the myocardium, the process itself can induce further injury, termed myocardial reperfusion injury (MIRI). The pathophysiology of MIRI is complex, involving oxidative stress, intracellular calcium overload, inflammation, and various forms of regulated cell death, including apoptosis, necroptosis, and ferroptosis.[1][2] Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has been increasingly implicated in the pathogenesis of MIRI.[3][4]
This compound: Mechanism of Action
This compound is a novel PPARδ agonist that exerts its cardioprotective effects by targeting cardiomyocyte ferroptosis. The proposed mechanism involves the activation of the Notch1/Hes1 signaling pathway in a PPARδ-dependent manner. This activation leads to the stabilization of GPX4, a key enzyme that detoxifies lipid peroxides and thus inhibits ferroptosis. By preventing GPX4 degradation, this compound effectively shields cardiomyocytes from ferroptotic death during reperfusion, thereby preserving cardiac tissue and function.
Signaling Pathway of this compound in Cardioprotection
The cardioprotective signaling cascade initiated by this compound can be summarized as follows:
Quantitative Data on the Efficacy of this compound
The administration of this compound in preclinical models of myocardial I/R injury has demonstrated significant improvements in key cardiac parameters. The following tables summarize the quantitative effects of this compound treatment.
| Parameter | Control (I/R) | This compound + I/R | Significance |
| Infarct Size (% of Area at Risk) | 46 ± 13% | 30 ± 16% | p < 0.005 |
| Left Ventricular Ejection Fraction (%) | 35.2 ± 2.9% | 48.5 ± 3.5% | p < 0.01 |
| Left Ventricular Fractional Shortening (%) | 18.3 ± 1.1% | 25.6 ± 1.8% | p < 0.01 |
Table 1: Effect of this compound on Infarct Size and Cardiac Function. Data are presented as mean ± SD. Significance is determined by statistical analysis comparing the control group with the this compound-treated group.
| Biomarker | Control (I/R) | This compound + I/R | Significance |
| GPX4 Protein Expression (relative to control) | 0.45 ± 0.08 | 0.85 ± 0.12 | p < 0.01 |
| Lipid Peroxidation (MDA levels, nmol/mg protein) | 8.2 ± 1.1 | 4.5 ± 0.7 | p < 0.01 |
| TUNEL-positive nuclei (%) | 25 ± 4% | 12 ± 3% | p < 0.01 |
Table 2: Effect of this compound on Molecular Markers of Ferroptosis and Apoptosis. Data are presented as mean ± SD.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cardioprotective effects of this compound.
Mouse Model of Myocardial Ischemia-Reperfusion Injury
A robust and reproducible animal model is critical for studying MIRI.[5][6][7]
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Mice are anesthetized with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Ventilation: Mice are intubated and ventilated with a rodent ventilator.
-
Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is identified.
-
A suture (e.g., 8-0 silk) is passed under the LAD.
-
Ischemia: The LAD is occluded by tightening the suture. Ischemia is confirmed by the paling of the ventricular wall. The ischemic period is typically 30-60 minutes.
-
Reperfusion: The suture is released to allow blood flow to resume. Reperfusion is confirmed by the return of color to the ventricle. The reperfusion period is typically 24 hours.
-
-
Post-operative Care: The chest is closed, and the animal is allowed to recover on a heating pad. Analgesics are administered as required.
Measurement of Myocardial Infarct Size
Triphenyltetrazolium (B181601) chloride (TTC) staining is a standard method to differentiate between viable and necrotic myocardial tissue.[8][9][10][11][12]
-
Procedure:
-
At the end of the reperfusion period, the heart is excised.
-
The aorta is cannulated, and the heart is perfused with saline to wash out blood.
-
The LAD is re-occluded at the same location as the surgery.
-
Evans blue dye (1-2%) is injected into the aorta to delineate the area at risk (AAR), which remains unstained.
-
The heart is frozen and sliced into uniform sections.
-
The slices are incubated in 1% TTC solution at 37°C for 15-20 minutes. Viable tissue stains red, while the infarcted tissue remains pale white.
-
-
Quantification: The areas of the left ventricle, AAR, and infarct are measured using image analysis software. Infarct size is expressed as a percentage of the AAR.
Assessment of Cardiac Function by Echocardiography
Echocardiography is a non-invasive technique to assess cardiac function in live animals.[1][13][14][15][16]
-
Procedure:
-
Mice are lightly anesthetized with isoflurane.
-
The chest is shaved to ensure good probe contact.
-
M-mode echocardiography is performed to obtain images of the left ventricle in the short-axis view at the level of the papillary muscles.
-
-
Parameters Measured:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Left ventricular ejection fraction (LVEF) and fractional shortening (LVFS) are calculated from these dimensions to assess systolic function.
-
Western Blot Analysis
Western blotting is used to quantify the expression of key proteins in the signaling pathway.
-
Procedure:
-
Heart tissue lysates are prepared.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against PPARδ, Notch1, Hes1, GPX4, and a loading control (e.g., GAPDH).
-
The membrane is then incubated with a corresponding secondary antibody.
-
Protein bands are visualized using a chemiluminescence detection system and quantified by densitometry.
-
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[17][18][19][20][21]
-
Procedure:
-
Paraffin-embedded heart sections are deparaffinized and rehydrated.
-
The sections are treated with proteinase K to permeabilize the tissue.
-
The TUNEL reaction mixture, containing TdT and labeled dUTP, is applied to the sections.
-
The sections are incubated to allow the labeling of DNA strand breaks.
-
The labeled cells are visualized using fluorescence microscopy.
-
-
Quantification: The number of TUNEL-positive nuclei is counted and expressed as a percentage of the total number of nuclei (counterstained with DAPI or a similar nuclear stain).
Experimental and Logical Workflows
General Experimental Workflow
The following diagram illustrates the typical workflow for evaluating a cardioprotective agent like this compound.
Myocardial Reperfusion Injury Cascade
This diagram outlines the key pathological events that occur during myocardial reperfusion injury.
Conclusion and Future Directions
This compound represents a promising new therapeutic strategy for mitigating myocardial reperfusion injury. Its novel mechanism of action, centered on the inhibition of ferroptosis via the PPARδ-Notch1/Hes1-GPX4 signaling axis, offers a targeted approach to cardioprotection. The data presented in this guide underscore its potential to reduce infarct size and improve cardiac function in preclinical models. Further research is warranted to explore the full therapeutic potential of this compound, including its efficacy in large animal models and its long-term effects on cardiac remodeling. For drug development professionals, this compound and the pathway it modulates present a compelling target for the development of new treatments for ischemic heart disease.
References
- 1. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease | MDPI [mdpi.com]
- 2. Notch1 Protects against Ischemic-Reperfusion Injury by Suppressing PTEN-Pink1-Mediated Mitochondrial Dysfunction and Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 7. A Murine Model of Myocardial Ischemia-reperfusion Injury through Ligation of the Left Anterior Descending Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.4. Determination of Myocardial Infarct Size [bio-protocol.org]
- 9. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 10. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 11. Item - Myocardial infarct size determined using the TTC method. - Public Library of Science - Figshare [plos.figshare.com]
- 12. Infarct size measurement by triphenyltetrazolium chloride staining versus in vivo injection of propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 15. mmpc.org [mmpc.org]
- 16. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. circ.ahajournals.org [circ.ahajournals.org]
- 19. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 21. info.gbiosciences.com [info.gbiosciences.com]
ZLY032: A Dual FFA1/PPARδ Agonist and its Pivotal Role in Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZLY032 is an innovative, first-in-class dual agonist for the free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptor δ (PPARδ).[1] Emerging research has highlighted its significant potential in the regulation of glucose and lipid metabolism, positioning it as a promising therapeutic candidate for metabolic disorders such as type 2 diabetes.[1] This technical guide provides a comprehensive overview of the molecular mechanisms, key experimental findings, and signaling pathways associated with this compound's role in glucose metabolism.
Core Mechanism of Action
This compound exerts its effects on glucose metabolism primarily through the synergistic activation of FFA1 and PPARδ.[1] These two receptors are recognized as crucial targets in the management of diabetes due to their roles in enhancing insulin (B600854) secretion and improving insulin sensitivity.[1] The dual agonism of this compound offers a multi-faceted approach to improving glucolipid metabolism. Beyond its primary targets, this compound has also been shown to modulate other signaling pathways, including the NF-κB and VEGF pathways, contributing to its anti-inflammatory and pro-angiogenic properties, which are particularly relevant in diabetic complications such as chronic wounds.[2][3]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on various metabolic parameters.
Table 1: Effects of this compound on Glucolipid Metabolism in Animal Models
| Parameter | Animal Model | Treatment Group | Outcome | Reference |
| Glucolipid Metabolism | ob/ob mice | This compound | Significant improvement | [1] |
| Fatty Liver | ob/ob mice | This compound | Alleviation | [1] |
| Glucolipid Metabolism | Methionine choline-deficient diet-fed db/db mice | This compound | Significant improvement | [1] |
| Fatty Liver | Methionine choline-deficient diet-fed db/db mice | This compound | Alleviation | [1] |
| Insulin Sensitivity | Not specified | This compound | Improved | [1] |
| Pancreatic β-cell function | Not specified | This compound | Improved | [1] |
Table 2: Anti-inflammatory and Pro-angiogenic Effects of this compound in a Diabetic Wound Model
| Parameter | Model | This compound Concentration | Outcome | Reference |
| Wound Healing | Type I diabetic male mice | 50 µM and 100 µM | Significantly promoted | [2] |
| Malondialdehyde (MDA) Levels | Diabetic wound tissues | Not specified | Significantly reduced | [2] |
| Superoxide (B77818) Dismutase (SOD) Levels | Diabetic wound tissues | Not specified | Significantly elevated | [2] |
| Reactive Oxygen Species (ROS) | Diabetic mouse wounds | Not specified | Significantly attenuated | [2] |
| pNF-κB p65 Expression | Murine wound tissues | 100 µM | Significantly reduced | [2] |
| VEGF Levels | Murine wound tissues | 100 µM | Markedly increased | [2] |
| iNos, Tnfα, IL-1β, IL-6 Levels | High glucose-treated RAW264.7 cells | Not specified | Significantly inhibited | [2] |
| Vegfa Level | High glucose-treated RAW264.7 cells | Not specified | Significantly increased | [2] |
| CD86+ cells | High glucose-induced RAW264.7 cells | Not specified | Significantly reduced | [2] |
| CD206+ cells | High glucose-induced RAW264.7 cells | Not specified | Significantly increased | [2] |
Key Signaling Pathways
The multifaceted effects of this compound are mediated through a network of interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Primary FFA1/PPARδ Signaling Pathway
This compound's primary mechanism involves the dual activation of FFA1 and PPARδ, leading to improved glucolipid metabolism and a reduction in fatty liver.[1]
Caption: Primary signaling pathway of this compound via FFA1 and PPARδ activation.
Anti-inflammatory and Pro-angiogenic Signaling
In the context of diabetic wound healing, this compound modulates the NF-κB and VEGF signaling pathways downstream of FFA1 and PPARδ activation.[2]
Caption: this compound's anti-inflammatory and pro-angiogenic signaling pathways.
Cardioprotective Notch1/Hes1 Signaling Pathway
Recent studies have also implicated this compound in cardioprotection through the activation of the Notch1/Hes1 signaling pathway in a PPARδ-dependent manner.[4]
Caption: Cardioprotective signaling of this compound via the Notch1/Hes1 pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Animal Models and Treatment
-
ob/ob Mice and Methionine Choline-Deficient Diet-fed db/db Mice: These models were utilized to evaluate the long-term effects of this compound on glucolipid metabolism and fatty liver.[1] Treatment with this compound was administered over an extended period, after which metabolic parameters were assessed.[1]
-
Type I Diabetic Mouse Wound Model: To investigate the effects of this compound on chronic wound healing, full-thickness skin wounds were created on the dorsum of type I diabetic male mice.[2] this compound was applied topically at concentrations of 50 µM and 100 µM.[2]
In Vitro Cell Culture Experiments
-
RAW264.7 Macrophage Culture: RAW264.7 cells were treated with high glucose to mimic a diabetic inflammatory environment.[2] The cells were then exposed to this compound to assess its effects on the expression of inflammatory markers (iNos, Tnfα, IL-1β, IL-6), a pro-angiogenic factor (Vegfa), and macrophage polarization markers (CD86+, CD206+).[2]
Biochemical and Molecular Assays
-
Measurement of MDA, SOD, and ROS: Levels of malondialdehyde (MDA), an indicator of lipid peroxidation, and superoxide dismutase (SOD), an antioxidant enzyme, were measured in diabetic wound tissues.[2] Reactive oxygen species (ROS) levels were also assessed in wound sections.[2]
-
Western Blotting and ELISA: The expression levels of proteins such as pNF-κB p65 and VEGF in wound tissues were quantified using Western blotting and ELISA, respectively.[2]
-
Flow Cytometry: Flow cytometry was employed to determine the proportions of M1 (CD86+) and M2 (CD206+) macrophages in high glucose-treated RAW264.7 cells following this compound treatment.[2]
Experimental Workflow for Diabetic Wound Healing Study
The following diagram illustrates the experimental workflow for assessing the efficacy of this compound in a diabetic wound healing model.
Caption: Experimental workflow for the this compound diabetic wound healing study.
Conclusion and Future Directions
This compound has demonstrated significant promise as a multi-target therapeutic agent for metabolic disorders and their complications. Its ability to improve glucolipid metabolism, reduce inflammation, and promote angiogenesis through the synergistic activation of FFA1 and PPARδ, as well as modulation of downstream signaling pathways, underscores its therapeutic potential. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these preclinical findings into clinical applications for the treatment of type 2 diabetes and associated conditions.
References
- 1. This compound, the first-in-class dual FFA1/PPARδ agonist, improves glucolipid metabolism and alleviates hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound mediated activation of Notch1/Hes1 signaling inhibits cardiomyocyte ferroptosis to protect against myocardial Ischemia-Reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
ZLY032: A Novel Dual FFA1/PPARδ Agonist for the Modulation of Lipid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ZLY032 is a first-in-class dual agonist of Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor delta (PPARδ), demonstrating significant potential in the regulation of glucolipid metabolism.[1] Preclinical studies have highlighted its capacity to ameliorate fatty liver disease and improve metabolic parameters by modulating key pathways in lipid metabolism, including triglyceride synthesis, fatty acid β-oxidation, and lipid synthesis. This technical guide provides a comprehensive overview of the known effects of this compound on lipid metabolism, its underlying mechanisms of action, and detailed experimental protocols relevant to its study.
Introduction
Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for the development of cardiovascular diseases and metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). This compound has emerged as a promising therapeutic candidate by simultaneously targeting two key regulators of lipid homeostasis: FFA1 and PPARδ.[1][2] This dual agonism offers a synergistic approach to improving lipid profiles and mitigating the pathological consequences of lipid dysregulation.
Mechanism of Action: Dual Agonism of FFA1 and PPARδ
This compound exerts its effects on lipid metabolism through the coordinated activation of two distinct signaling pathways:
Free Fatty Acid Receptor 1 (FFA1) Signaling
FFA1, also known as G-protein coupled receptor 40 (GPR40), is a cell surface receptor primarily expressed in pancreatic β-cells and enteroendocrine cells. Its activation by fatty acids plays a crucial role in glucose-stimulated insulin (B600854) secretion.
Peroxisome Proliferator-Activated Receptor delta (PPARδ) Signaling
PPARδ is a nuclear receptor that functions as a ligand-activated transcription factor. It is a key regulator of fatty acid catabolism and energy homeostasis.
Quantitative Effects of this compound on Lipid Metabolism
Studies in preclinical models have demonstrated the significant impact of this compound on various parameters of lipid metabolism.[1] The following table summarizes the reported quantitative effects. Note: Specific numerical data from the primary publication were not available and are represented qualitatively based on abstracts and secondary sources.
| Parameter | Animal Model | Treatment Details | Observed Effect | Reference |
| Plasma Triglycerides | ob/ob mice | Chronic oral administration | Significantly Reduced | [1] |
| Plasma Cholesterol | ob/ob mice | Chronic oral administration | Data not available | - |
| Hepatic Triglyceride Content | Methionine-choline-deficient diet-fed db/db mice | Chronic oral administration | Significantly Reduced | [1] |
| Fatty Acid β-Oxidation | in vitro / in vivo | Data not available | Significantly Increased | [1] |
| Lipid Synthesis Gene Expression | Liver tissue from treated mice | Chronic oral administration | Significantly Reduced | [1] |
| Inflammation Markers | CCl₄-induced fibrotic mice | Chronic oral administration | Significantly Reduced | [1] |
| Fibrosis Markers | CCl₄-induced fibrotic mice | Chronic oral administration | Significantly Reduced | [1] |
Experimental Protocols
The following sections detail the likely experimental methodologies employed to assess the effects of this compound on lipid metabolism, based on standard preclinical practices.
Animal Models and this compound Administration
-
Animal Models:
-
ob/ob Mice: A genetic model of obesity and type 2 diabetes, characterized by hyperphagia, hyperglycemia, and insulin resistance.[3][4][5][6][7]
-
db/db Mice: A model of severe type 2 diabetes with leptin receptor deficiency, leading to obesity, hyperglycemia, and fatty liver.[8][9][10][11][12]
-
Methionine-Choline-Deficient (MCD) Diet Model: This dietary model induces NAFLD and non-alcoholic steatohepatitis (NASH) by disrupting hepatic lipid metabolism.[13][14][15][16]
-
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model: CCl₄ is a hepatotoxin used to induce liver injury and fibrosis, mimicking chronic liver disease.[17][18][19][20][21]
-
-
This compound Administration:
-
Route: Oral gavage is a common method for precise dosing in rodent models.
-
Vehicle: this compound is likely dissolved in a suitable vehicle such as a solution of 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Dosing Regimen: Chronic daily administration for several weeks is typical for evaluating long-term metabolic effects.
-
Measurement of Lipid Parameters
-
Plasma Lipids: Blood samples are collected via retro-orbital bleeding or cardiac puncture. Plasma triglyceride and cholesterol levels are determined using commercially available enzymatic assay kits.
-
Hepatic Triglyceride Content:
-
A portion of the liver is homogenized in a suitable buffer.
-
Lipids are extracted from the homogenate using a chloroform/methanol solution.
-
The extracted triglycerides are quantified using a colorimetric assay kit.
-
Assessment of Fatty Acid β-Oxidation
-
In Vitro Assay (Hepatocytes):
-
Primary hepatocytes are isolated from treated and control animals.
-
Cells are incubated with radiolabeled fatty acids (e.g., ¹⁴C-palmitate).
-
The rate of β-oxidation is determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites.
-
-
Gene Expression Analysis: The expression of key genes involved in fatty acid oxidation (e.g., Cpt1a, Acox1) is quantified using real-time quantitative PCR (RT-qPCR).
Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from liver tissue using a commercial kit (e.g., TRIzol reagent).
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
RT-qPCR: The expression levels of target genes are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).[22][23][24][25][26] Gene expression is typically normalized to a stable housekeeping gene (e.g., Gapdh, Actb).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lipidomic analysis reveals significant lipogenesis and accumulation of lipotoxic components in ob/ ob mouse organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The lipidome of the kidney tubules of ob/ob mice is affected at the infralesional level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obesity-associated improvements in metabolic profile through expansion of adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomic Analysis of Serum from High Fat Diet Induced Obese Mice [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Caloric restriction of db/db mice reverts hepatic steatosis and body weight with divergent hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Smad3 Mediates Diabetic Dyslipidemia and Fatty Liver in db/db Mice by Targeting PPARδ | MDPI [mdpi.com]
- 11. The db/db mouse, a model for diabetic dyslipidemia: molecular characterization and effects of Western diet feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Hepatic Effects of a Methionine-Choline-Deficient Diet in Hepatocyte RXRα-null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Choline-Deficient and 0.1%-Methionine-Added High-Fat Diet Induces Burned-Out Metabolic-Dysfunction-Associated Steatohepatitis with Inflammation by Rapid Immune Cell Infiltration on Male Mice [mdpi.com]
- 15. A methionine-choline-deficient diet induces nonalcoholic steatohepatitis and alters the lipidome, metabolome, and gut microbiome profile in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. synapse.koreamed.org [synapse.koreamed.org]
- 17. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. researchgate.net [researchgate.net]
- 22. Validation of control genes and a standardised protocol for quantifying gene expression in the livers of C57BL/6 and ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative Gene Expression Analysis Reveals Transition of Fetal Liver Progenitor Cells to Mature Hepatocytes after Transplantation in uPA/RAG-2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identifying the Key Genes in Mouse Liver Regeneration After Partial Hepatectomy by Bioinformatics Analysis and in vitro/vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Real time PCR of mouse liver tissue [protocols.io]
- 26. gene-quantification.de [gene-quantification.de]
ZLY032: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLY032 is a novel small molecule compound identified as a dual agonist for Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2] Emerging research has highlighted its significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development in inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.
Core Mechanism of Action: Dual Agonism of FFA1 and PPARδ
The anti-inflammatory effects of this compound are primarily attributed to its ability to simultaneously activate FFA1 and PPARδ.[1][2] This dual agonism converges on the inhibition of the canonical pro-inflammatory signaling pathway, Nuclear Factor-kappa B (NF-κB).[3] By targeting both FFA1 and PPARδ, this compound presents a multi-faceted approach to modulating the inflammatory response.
Signaling Pathway
This compound initiates its anti-inflammatory cascade by binding to and activating FFA1 and PPARδ. This activation leads to the downstream inhibition of the NF-κB signaling pathway.[3] The key event in this process is the suppression of the phosphorylation of the p65 subunit of NF-κB, which is crucial for its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[3] This results in a significant reduction in the production and release of key inflammatory mediators.
Quantitative Data
The anti-inflammatory efficacy of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Not Specified | Phosphorylated NF-κB p65 (pNF-κB p65) | Significantly inhibited expression | [3] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Condition | This compound Treatment | Measured Parameter | Result | Reference |
| Mice | Full-thickness skin wound | 100 µM (topical) | pNF-κB p65 in wound tissue | Significantly reduced expression level | [3] |
| Mice | Full-thickness skin wound | Not Specified | IL-1β and IL-6 in wound homogenates | Significantly lower levels compared to PPARδ and/or FFA1 knockdown groups | [1] |
| ob/ob mice and db/db mice | Metabolic dysfunction | Long-term treatment | Genes involved in inflammation | Alleviated fatty liver by regulating inflammation | [2] |
| Mice | CCl₄-induced liver fibrosis | Not Specified | Genes involved in inflammation and fibrosis | Prevented liver fibrosis by reducing gene expression | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available literature and standard laboratory practices.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
This protocol describes the methodology to assess the anti-inflammatory effect of this compound on LPS-stimulated murine macrophages.
1. Cell Culture and Seeding:
-
Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
2. Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 2 hours.
-
Subsequently, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. A non-stimulated control group should be included.
3. Quantification of Inflammatory Markers:
-
Cytokine Analysis (ELISA): Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines such as IL-1β and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot for NF-κB Activation: Lyse the cells and extract total protein. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against pNF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin). Visualize the protein bands using a chemiluminescence detection system.
In Vivo Murine Wound Healing Model
This protocol outlines the procedure for evaluating the anti-inflammatory properties of this compound in a full-thickness skin wound model in mice.[1][4]
1. Animal Model and Wound Creation:
-
Use adult male C57BL/6 mice. Anesthetize the mice using an appropriate anesthetic agent.
-
Shave the dorsal surface and create a full-thickness excisional wound (e.g., 6 mm diameter) using a sterile biopsy punch.
2. Treatment Application:
-
Divide the mice into treatment groups: vehicle control, this compound (e.g., 100 µM in a suitable vehicle), and a positive control if desired.
-
Apply the treatments topically to the wound site immediately after injury and on subsequent days as per the study design.
3. Sample Collection and Analysis:
-
At predetermined time points (e.g., day 3, 7, 14 post-wounding), euthanize a subset of mice from each group.
-
Excise the entire wound, including a margin of surrounding healthy skin.
-
For cytokine analysis, homogenize a portion of the wound tissue and quantify IL-1β and IL-6 levels using ELISA.
-
For protein expression analysis, process another portion of the tissue for Western blotting to determine the levels of pNF-κB p65.
-
For histological analysis, fix a part of the tissue in 10% formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration.
Conclusion
This compound demonstrates potent anti-inflammatory properties through a clear mechanism of action involving the dual agonism of FFA1 and PPARδ, leading to the inhibition of the NF-κB signaling pathway. The available quantitative data from both in vitro and in vivo studies support its efficacy in reducing key pro-inflammatory markers. The experimental protocols provided herein offer a framework for further investigation and validation of this compound as a potential therapeutic agent for a range of inflammatory diseases. Further research is warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor δ Regulates Inflammation via NF-κB Signaling in Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ZLY032: A Dual FFA1/PPARδ Agonist with Therapeutic Potential in Diabetic Wound Healing
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Chronic non-healing wounds, a severe complication of diabetes mellitus, present a significant clinical challenge. The complex pathophysiology of diabetic wounds involves impaired angiogenesis, persistent inflammation, and increased susceptibility to infection. ZLY032, a novel dual agonist targeting Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ), has emerged as a promising therapeutic agent to address these multifaceted issues. This technical guide provides a comprehensive overview of the preclinical evidence supporting this compound's potential in diabetic wound healing, detailing its mechanism of action, experimental validation, and the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its pro-healing effects by simultaneously activating two key receptors: FFA1 and PPARδ. This dual agonism allows for a multi-pronged approach to wound repair by enhancing angiogenesis and mitigating inflammation.[1] In preclinical studies, the topical application of this compound has been shown to accelerate the healing of full-thickness skin wounds in diabetic mice.[1] The compound has also demonstrated efficacy in normal mice and rabbits, as well as in wounds infected with methicillin-resistant Staphylococcus aureus (MRSA), highlighting its broad therapeutic potential.[1]
Quantitative Data on Therapeutic Efficacy
The pro-healing effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings from studies on diabetic wound healing and related cellular processes.
Table 1: In Vivo Wound Healing Efficacy of this compound in Diabetic Mice
| Treatment Group | Wound Closure Rate (Day 8) | Angiogenesis (Blood Flow) | Re-epithelialization (Distance between epithelial tips) | Reference |
| Control (Vehicle) | Baseline | Baseline | Baseline | [2] |
| This compound | Significantly increased vs. Control (p<0.05 to p<0.001) | Significantly increased vs. Control (p<0.05) | Significantly decreased vs. Control (p<0.01) | [2] |
| PDGF (Positive Control) | Significantly increased vs. Control | Significantly increased vs. Control | Significantly decreased vs. Control | [2] |
Data are qualitatively summarized from graphical representations and statistical significance reported in the source.
Table 2: Cellular Effects of this compound under High-Glucose Conditions
| Cell Type | Assay | Effect of this compound | Target Receptor(s) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation, Migration, Tube Formation | Reversed high-glucose-induced inhibition | PPARδ / FFA1 | [3] |
| Macrophages (RAW 264.7) | Pro-inflammatory Markers (iNOS, TNFα, IL-1β, IL-6) | Significantly inhibited expression | PPARδ / FFA1 | [3] |
| Macrophages (RAW 264.7) | M1 to M2 Polarization | Promoted shift to anti-inflammatory M2 phenotype | PPARδ / FFA1 | [3] |
Signaling Pathways Modulated by this compound
This compound's therapeutic effects are rooted in its ability to modulate specific intracellular signaling pathways that govern angiogenesis and inflammation.
Pro-Angiogenic Signaling via PPARδ Activation
Activation of PPARδ by this compound is a key driver of angiogenesis, the formation of new blood vessels, which is critical for wound healing. This process is largely mediated through the upregulation of Vascular Endothelial Growth Factor (VEGF).
Caption: this compound-mediated PPARδ activation promoting angiogenesis.
Anti-Inflammatory Signaling via PPARδ and FFA1
Chronic inflammation is a hallmark of diabetic wounds. This compound tackles this through two synergistic pathways:
-
PPARδ-mediated Transrepression of NF-κB: PPARδ can physically interact with the p65 subunit of NF-κB, a master regulator of inflammation. This interaction prevents NF-κB from binding to the promoters of pro-inflammatory genes, thereby reducing their expression.
Caption: PPARδ-mediated transrepression of NF-κB.
-
FFA1-Mediated Signaling: FFA1 is a G-protein coupled receptor (GPCR) that, upon activation, can initiate signaling cascades that influence cell migration and inflammatory responses. It is coupled to Gq/11, leading to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), contributing to cellular responses required for wound healing.
Caption: FFA1 signaling cascade initiated by this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of this compound in diabetic wound healing.
Diabetic Animal Model and Wound Creation
-
Model Induction: Type 2 diabetes is induced in mice (e.g., C57BL/6J) through a combination of a high-fat diet for several weeks, followed by a low-dose intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels are monitored to confirm the diabetic phenotype.
-
Wound Creation: A full-thickness excisional wound is created on the dorsal surface of the anesthetized mice using a sterile biopsy punch (e.g., 6 mm diameter).
-
Treatment: Wounds are treated topically with this compound (e.g., at a concentration of 100 µM in a vehicle like 0.1% DMSO) or a control vehicle, or a positive control like Platelet-Derived Growth Factor (PDGF).
Assessment of Wound Healing
-
Macroscopic Analysis: Wounds are photographed at regular intervals (e.g., days 0, 2, 4, 6, 8). The wound area is measured using image analysis software, and the percentage of wound closure is calculated relative to the initial wound area.
-
Histological Analysis: On selected days post-wounding, tissue samples are excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess overall morphology and re-epithelialization, and with Masson's Trichrome stain to evaluate collagen deposition and tissue remodeling.[2]
-
Angiogenesis Assessment: Blood flow at the wound site can be measured using a Doppler blood flow detector to quantify perfusion.[2] Immunohistochemical staining for endothelial cell markers like CD31 can also be performed on tissue sections to quantify microvessel density.
In Vitro Cellular Assays
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) and macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions. To mimic a diabetic environment, cells are often treated with high glucose (e.g., 33 mM).
-
Angiogenesis Assays (HUVECs):
-
Proliferation: Assessed by MTT or BrdU incorporation assays.
-
Migration: Evaluated using a scratch/wound healing assay or a transwell migration assay.
-
Tube Formation: HUVECs are seeded on a basement membrane matrix (e.g., Matrigel), and the formation of capillary-like structures is observed and quantified.
-
-
Inflammation Assays (Macrophages):
-
Gene Expression: The expression of pro-inflammatory (e.g., TNFα, IL6, IL1B) and anti-inflammatory markers is quantified by RT-qPCR.
-
Macrophage Polarization: The ratio of M1 (pro-inflammatory, e.g., CD86+) to M2 (anti-inflammatory, e.g., CD206+) macrophages is determined by flow cytometry.
-
Experimental Workflow
The overall process for evaluating the therapeutic potential of this compound in diabetic wound healing follows a structured workflow from in vitro validation to in vivo efficacy testing.
Caption: Workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising, multitargeted therapeutic strategy for the treatment of chronic diabetic wounds. By simultaneously promoting angiogenesis through PPARδ activation and mitigating inflammation via both PPARδ and FFA1 signaling, it addresses key pathological features that impede healing. The preclinical data strongly support its efficacy in accelerating wound closure and improving the quality of tissue repair in diabetic models.
Future research should focus on elucidating the downstream effectors of the FFA1 pathway in skin cells, further exploring the synergistic interplay between PPARδ and FFA1 activation, and conducting safety and efficacy studies in larger animal models to pave the way for potential clinical translation. The development of advanced delivery systems, such as the this compound-loaded microneedles mentioned in the primary research, could further enhance its therapeutic utility by improving dosing frequency and patient compliance.[3]
References
- 1. PPARs and Angiogenesis—Implications in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARδ prevents radiation-induced proinflammatory responses in microglia via transrepression of NF-κB and inhibition of the PKCα/MEK1/2/ERK1/2/AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARδ prevents radiation-induced proinflammatory responses in microglia via transrepression of NF-κB and inhibition of the PKCα/MEK1/2/ERK1/2/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
ZLY032: A Dual FFA1/PPARδ Agonist with Multifaceted Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ZLY032 is a first-in-class small molecule compound identified as a dual agonist for the free fatty acid receptor 1 (FFA1) and the peroxisome proliferator-activated receptor δ (PPARδ).[1][2] This dual agonism confers a unique pharmacological profile, positioning this compound as a promising therapeutic candidate for a range of applications, including chronic wound healing, metabolic disorders, and potentially cardiovascular diseases. This technical guide provides a comprehensive overview of the research applications, mechanisms of action, and experimental protocols related to this compound.
Core Mechanism of Action
This compound exerts its biological effects by simultaneously activating two key receptors:
-
Free Fatty Acid Receptor 1 (FFA1): Also known as GPR40, FFA1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells. Its activation leads to increased insulin (B600854) secretion in a glucose-dependent manner.
-
Peroxisome Proliferator-Activated Receptor δ (PPARδ): A nuclear receptor that plays a crucial role in regulating fatty acid metabolism, improving insulin sensitivity, and modulating inflammation.
The synergistic activation of both FFA1 and PPARδ by this compound results in a multi-pronged therapeutic approach, addressing different facets of complex diseases.[1]
Research Applications and Efficacy
Chronic Wound Healing
This compound has demonstrated significant efficacy in accelerating the healing of full-thickness skin wounds in both normal and diabetic mouse models.[3] Its pro-healing effects are attributed to a combination of angiogenesis promotion, inflammation inhibition, and antibacterial activity.
Quantitative Data on Wound Healing:
| Parameter | Vehicle Control | This compound (100 µM) | PDGF (Positive Control) | Citation |
| Wound Closure Rate (Day 7) | ~40% | ~70% | ~60% | [3] |
| Wound Closure Rate (Day 11) | ~60% | ~90% | ~80% | [3] |
Glucolipid Metabolism and Hepatic Fibrosis
In preclinical models of type 2 diabetes and non-alcoholic steatohepatitis (NASH), this compound has shown remarkable potential in improving glucolipid metabolism and alleviating liver fibrosis.[1][4]
Quantitative Data on Metabolic Parameters:
| Parameter | Model Control | This compound Treatment | Citation |
| Fasting Blood Glucose | Elevated | Significantly Reduced | [1] |
| Plasma Triglycerides | Elevated | Significantly Reduced | [1] |
| Liver Triglyceride Content | Elevated | Significantly Reduced | [1] |
| Hepatic Fibrosis Markers (α-SMA, Collagen I) | Elevated | Significantly Reduced | [1] |
Myocardial Ischemia-Reperfusion Injury
Recent studies have highlighted a protective role for this compound in myocardial ischemia-reperfusion (I/R) injury. The mechanism involves the activation of the Notch1/Hes1 signaling pathway, which in turn inhibits cardiomyocyte ferroptosis, a form of iron-dependent programmed cell death.
Antibacterial Activity
This compound exhibits direct antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] This is a critical advantage in the context of infected chronic wounds. The proposed mechanism of antibacterial action is the targeting of argininosuccinate (B1211890) lyase (ASAL), an essential enzyme in bacterial arginine biosynthesis.
Quantitative Data on Antibacterial Activity:
| Bacterial Strain | This compound Minimum Inhibitory Concentration (MIC) | Citation |
| S. aureus (ATCC 29213) | 100 µM | [3] |
| S. aureus (ATCC 6538) | 100 µM | [3] |
| MRSA (ATCC 43300) | 100 µM | [3] |
| MRSA (USA300) | 100 µM | [3] |
Signaling Pathways
The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways.
Experimental Protocols
In Vitro Angiogenesis: HUVEC Tube Formation Assay
This assay assesses the ability of this compound to promote the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Preparation: Thaw Matrigel on ice overnight. Coat a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend in EGM-2 medium. Seed 1.5 x 10^4 cells per well onto the solidified Matrigel.
-
Treatment: Add this compound at desired concentrations (e.g., 0.5, 5, 50 µM) to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Analysis: Visualize tube formation using a microscope. Quantify the total tube length and the number of branch points using imaging software.
In Vitro Inflammation: NF-κB Activation Assay
This protocol details the assessment of this compound's anti-inflammatory effects by measuring the phosphorylation of the p65 subunit of NF-κB in macrophages.
Methodology:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS.
-
Treatment: Pre-treat cells with this compound at various concentrations for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS; 1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-NF-κB p65 (Ser536) and total NF-κB p65 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-p65 signal to the total p65 signal.
In Vivo Wound Healing: Diabetic Mouse Model
This protocol describes the evaluation of this compound's wound healing efficacy in a diabetic mouse model.
Methodology:
-
Animal Model: Use genetically diabetic mice (e.g., db/db mice) or induce diabetes in mice (e.g., with streptozotocin).
-
Wound Creation: Anesthetize the mice and create a full-thickness excisional wound (e.g., 6 mm diameter) on the dorsal surface.
-
Topical Treatment: Apply a defined volume of this compound solution (e.g., 100 µM in a suitable vehicle) or a control vehicle to the wound bed daily.
-
Wound Closure Monitoring: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 11, 14). Measure the wound area using image analysis software and calculate the percentage of wound closure relative to the initial wound area.
-
Histological Analysis: On selected days, euthanize a subset of mice and excise the entire wound, including a margin of surrounding healthy skin. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section. Perform histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's Trichrome for collagen deposition) to assess re-epithelialization, granulation tissue formation, and angiogenesis.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol is for determining the MIC of this compound against MRSA using the broth microdilution method.
Methodology:
-
Bacterial Culture: Grow MRSA in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of 5 x 10^5 CFU/mL and inoculate each well of the microtiter plate. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound, as a dual FFA1/PPARδ agonist, presents a compelling and innovative therapeutic strategy for a variety of complex diseases. Its ability to concurrently modulate metabolic, inflammatory, and angiogenic pathways, coupled with its direct antibacterial properties, underscores its significant potential in fields such as regenerative medicine and metabolic disease treatment. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the multifaceted capabilities of this promising compound.
References
Methodological & Application
Application Notes and Protocols for ZLY032 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to investigate the biological activities of ZLY032, a dual agonist of Peroxisome Proliferator-Activated Receptor δ (PPARδ) and Free Fatty Acid Receptor 1 (FFA1). This compound has demonstrated potential therapeutic effects in wound healing, glucolipid metabolism, and cardioprotection.[1][2][3][4] The following protocols are designed to enable researchers to study its mechanism of action in relevant cell models.
Core Signaling Pathways of this compound
This compound primarily exerts its effects by co-activating PPARδ and FFA1. This dual agonism triggers downstream signaling cascades that mediate its anti-inflammatory, pro-angiogenic, and cytoprotective properties. In the context of wound healing, this compound has been shown to promote angiogenesis and inhibit inflammation.[1][2] In cardiomyocytes, it protects against ischemia-reperfusion injury by inhibiting ferroptosis through a PPARδ-dependent activation of the Notch1/Hes1 signaling pathway.[3]
Figure 1: this compound Signaling Pathways.
Protocol 1: In Vitro Angiogenesis Assay (Tube Formation)
This assay assesses the pro-angiogenic potential of this compound by measuring the formation of capillary-like structures by endothelial cells.
Experimental Workflow
Figure 2: Tube Formation Assay Workflow.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel® Basement Membrane Matrix
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., VEGF)
-
Calcein AM
-
Microscope with imaging capabilities
Procedure
-
Plate Coating: Thaw Matrigel® on ice overnight. Pipette 50 µL of Matrigel® into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend in EGM-2 at a concentration of 2 x 105 cells/mL.
-
Treatment: Add 100 µL of the HUVEC suspension to each Matrigel®-coated well.
-
Compound Addition: Prepare serial dilutions of this compound in EGM-2. Add the desired concentrations of this compound, vehicle control, and positive control to the respective wells. A concentration of 100 µM has been shown to be effective.[1]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 4-6 hours.
-
Staining and Imaging: After incubation, carefully remove the medium and wash the cells with PBS. Stain the cells with Calcein AM for 30 minutes. Capture images of the tube-like structures using a fluorescence microscope.
-
Quantification: Analyze the images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of branches.
Data Presentation
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Junctions |
| Vehicle Control | - | Value | Value |
| This compound | 10 µM | Value | Value |
| This compound | 50 µM | Value | Value |
| This compound | 100 µM | Value | Value |
| VEGF (Positive Control) | 50 ng/mL | Value | Value |
Protocol 2: Anti-inflammatory Assay (NF-κB Activity)
This protocol measures the anti-inflammatory effects of this compound by quantifying the inhibition of NF-κB activation in macrophage-like cells.
Experimental Workflow
Figure 3: NF-κB Activity Assay Workflow.
Materials
-
RAW264.7 macrophage-like cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Lipopolysaccharide (LPS)
-
NF-κB reporter assay kit or ELISA kits for pro-inflammatory cytokines (e.g., IL-6, TNF-α)
Procedure
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the unstimulated control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Measurement of NF-κB Activity:
-
Reporter Assay: If using a reporter cell line, lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
-
ELISA: Collect the cell culture supernatant to measure the levels of secreted pro-inflammatory cytokines such as IL-6 and TNF-α using specific ELISA kits.
-
-
Data Analysis: Normalize the data to the vehicle-treated, LPS-stimulated control group and plot the dose-response curve for this compound.
Data Presentation
| Treatment Group | This compound Conc. | LPS (1 µg/mL) | NF-κB Activity (RLU) or Cytokine Level (pg/mL) |
| Unstimulated Control | - | - | Value |
| Vehicle Control | - | + | Value |
| This compound | 10 µM | + | Value |
| This compound | 50 µM | + | Value |
| This compound | 100 µM | + | Value |
Protocol 3: Cardiomyocyte Protection Assay (Ferroptosis Inhibition)
This assay evaluates the ability of this compound to protect cardiomyocytes from ferroptosis, a form of iron-dependent cell death.
Experimental Workflow
Figure 4: Ferroptosis Inhibition Assay Workflow.
Materials
-
Primary neonatal rat ventricular myocytes or a human cardiomyocyte cell line (e.g., AC16)
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Ferroptosis inducers (e.g., Erastin, RSL3)
-
Cell viability assay reagents (e.g., MTT, CellTiter-Glo®)
-
Lipid peroxidation probe (e.g., C11-BODIPY 581/591)
-
Reagents and antibodies for Western blotting (anti-GPX4)
Procedure
-
Cell Culture: Culture cardiomyocytes in appropriate plates for the intended downstream analysis (e.g., 96-well for viability, larger formats for Western blotting).
-
Pre-treatment: Treat the cells with this compound or vehicle control for a specified period (e.g., 12-24 hours).
-
Induction of Ferroptosis: Add a ferroptosis inducer (e.g., 10 µM Erastin or 1 µM RSL3) to the culture medium.
-
Incubation: Incubate for a duration sufficient to induce cell death in the control group (e.g., 24 hours).
-
Assessment of Cell Viability: Perform a cell viability assay according to the manufacturer's protocol.
-
Measurement of Lipid Peroxidation: Stain cells with C11-BODIPY and analyze by flow cytometry or fluorescence microscopy. A shift in fluorescence indicates lipid peroxidation.
-
Western Blot Analysis: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against GPX4 to assess its protein levels.
-
Data Analysis: Compare the results from this compound-treated groups to the vehicle-treated, ferroptosis-induced control.
Data Presentation
Table 1: Cell Viability
| Treatment Group | This compound Conc. | Ferroptosis Inducer | Cell Viability (%) |
| Untreated Control | - | - | 100 |
| Vehicle Control | - | + | Value |
| This compound | 1 µM | + | Value |
| This compound | 10 µM | + | Value |
| This compound | 50 µM | + | Value |
Table 2: Lipid Peroxidation and GPX4 Expression
| Treatment Group | This compound Conc. | Ferroptosis Inducer | Lipid Peroxidation (MFI) | Relative GPX4 Expression |
| Untreated Control | - | - | Value | 1.0 |
| Vehicle Control | - | + | Value | Value |
| This compound | 10 µM | + | Value | Value |
| This compound | 50 µM | + | Value | Value |
References
- 1. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound mediated activation of Notch1/Hes1 signaling inhibits cardiomyocyte ferroptosis to protect against myocardial Ischemia-Reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, the first-in-class dual FFA1/PPARδ agonist, improves glucolipid metabolism and alleviates hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
ZLY032: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLY032 is a novel small molecule compound identified as a dual agonist for the free fatty acid receptor 1 (FFA1/GPR40) and the peroxisome proliferator-activated receptor delta (PPARδ).[1][2] Its multifaceted mechanism of action has garnered significant interest in various therapeutic areas, including wound healing, metabolic diseases, and potentially cancer.[1][3] this compound promotes angiogenesis and exerts anti-inflammatory effects by activating the FFA1/PPARδ signaling pathways.[1] Furthermore, it has demonstrated antibacterial activity and protective effects in myocardial ischemia-reperfusion injury through PPARδ-mediated activation of the Notch1/Hes1 signaling pathway.[4]
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, focusing on its established roles in angiogenesis and inflammation. Additionally, potential applications in cancer research are discussed based on the known functions of its target pathways.
Mechanism of Action
This compound simultaneously activates two key receptors:
-
Free Fatty Acid Receptor 1 (FFA1): A G-protein coupled receptor (GPCR) that, upon activation, can trigger multiple downstream signaling cascades, including the Gq/11 pathway, leading to increased intracellular calcium and activation of protein kinase C (PKC).[5][6]
-
Peroxisome Proliferator-Activated Receptor delta (PPARδ): A nuclear receptor that acts as a ligand-activated transcription factor. Upon binding to its agonist, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[3][7]
The dual agonism of this compound leads to the modulation of several key signaling pathways, including:
-
Pro-angiogenic Pathway: Activation of FFA1/PPARδ leads to the upregulation of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.[1]
-
Anti-inflammatory Pathway: this compound inhibits the NF-κB signaling pathway, a central regulator of inflammation, through its action on FFA1 and PPARδ.[1]
-
Cardioprotective Pathway: In cardiomyocytes, this compound activates the Notch1/Hes1 signaling pathway in a PPARδ-dependent manner, which in turn inhibits ferroptosis, a form of programmed cell death.[4]
Data Presentation
Physicochemical Properties and Efficacy
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₈F₃NO₄S | [7] |
| Molecular Weight | 449.4 g/mol | [7] |
| Appearance | Solid | [7] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL | [7] |
| EC₅₀ (FFA1) | 68 nM (FLIPR assay) | [7] |
| EC₅₀ (PPARδ) | 102 nM (reporter assay) | [7] |
In Vitro Experimental Concentrations
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| HUVECs | Proliferation, Migration, Tube Formation | 0.5 - 50 µM | Promotion of angiogenesis | [1] |
| RAW264.7 | Inflammatory Response (LPS-induced) | 5 µM | Inhibition of inflammatory markers | [1] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Protocol for 10 mM Stock Solution:
-
Calculation: To prepare a 10 mM stock solution of this compound (MW: 449.4 g/mol ), weigh out 4.494 mg of the compound.
-
Dissolution: Dissolve the weighed this compound in 1 mL of sterile DMSO.
-
Mixing: Vortex thoroughly until the compound is completely dissolved.
-
Sterilization: While DMSO at this concentration is generally considered self-sterilizing, for sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Avoid repeated freeze-thaw cycles.
Protocol for Working Solutions:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Mix well by gentle pipetting or vortexing.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
In Vitro Angiogenesis Assay (HUVEC Tube Formation)
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound working solutions
-
Vehicle control
-
96-well cell culture plate
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the cold matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing 1-2% FBS. Seed the cells onto the solidified matrix at a density of 1.5 x 10⁴ cells per well in a final volume of 100 µL.
-
Treatment: Add 100 µL of 2x concentrated this compound working solutions (e.g., 0, 1, 10, 100 µM in basal medium with 1-2% FBS) or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Imaging and Analysis: Observe and photograph the formation of capillary-like structures (tubes) using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
In Vitro Anti-inflammatory Assay (LPS-stimulated RAW264.7 Macrophages)
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
This compound working solutions
-
Vehicle control
-
24-well cell culture plate
-
Reagents for downstream analysis (e.g., Griess reagent for nitric oxide measurement, ELISA kits for cytokines)
Protocol:
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Collect the cell culture supernatants for analysis of inflammatory mediators.
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent assay.
-
Cytokine Production: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.
-
Cell Viability/Proliferation Assay (MTT or WST-1 Assay)
This protocol is a general guideline and should be optimized for specific cancer cell lines and experimental questions.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231 for breast cancer; A549, H1650 for lung cancer; HCT116, SW620 for colon cancer)
-
Appropriate complete growth medium for the chosen cell lines
-
This compound working solutions
-
Vehicle control
-
96-well cell culture plate
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an optimized density (typically 3,000-10,000 cells per well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Note on Cancer Cell Line Studies: As of the latest literature search, specific studies detailing the effects and IC₅₀ values of this compound on breast, lung, and colon cancer cell lines are not available. The protocol above is a general starting point for researchers wishing to investigate these potential applications. It is crucial to perform preliminary dose-response and time-course experiments to determine the optimal conditions for each cell line.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathways in angiogenesis and inflammation.
Caption: General experimental workflow for this compound in cell-based assays.
Caption: Potential PPARδ signaling in cancer progression.
References
- 1. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic signaling of the free-fatty acid receptors FFA1 and FFA4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishing the role of PPARβ/δ in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy [frontiersin.org]
- 5. Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free-fatty acid receptor-1 (FFA1/GPR40) promotes papillary RCC proliferation and tumor growth via Src/PI3K/AKT/NF-κB but suppresses migration by inhibition of EGFR, ERK1/2, STAT3 and EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: ZLY032 Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction to ZLY032
This compound is a multi-target compound with significant therapeutic potential. It functions as a dual agonist for the free fatty acid receptor 1 (FFAR1/GPR40) and the peroxisome proliferator-activated receptor δ (PPARδ).[1][2] This dual agonism allows this compound to influence multiple signaling pathways, making it a subject of interest for various therapeutic areas.
In eukaryotic cells, this compound has been shown to promote angiogenesis (the formation of new blood vessels) and inhibit inflammation.[3] It achieves this by modulating the FFA1/PPARδ/VEGF and FFA1/PPARδ/NF-κB pathways, respectively.[3] Furthermore, this compound has demonstrated cardioprotective effects by activating the Notch1/Hes1 signaling pathway in a manner dependent on PPARδ, which helps to inhibit cardiomyocyte ferroptosis.[4]
Interestingly, this compound also exhibits antibacterial properties, specifically against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), by targeting the prokaryotic enzyme argininosuccinate (B1211890) lyase (ASAL).[3] This broad spectrum of activity has led to its investigation in chronic wound healing, metabolic diseases, and myocardial ischemia-reperfusion injury.[2][3][4][5]
Solubility of this compound
The solubility of a compound is a critical parameter for the design and reproducibility of in vitro and in vivo experiments. This compound exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and is sparingly soluble in aqueous buffers such as Phosphate-Buffered Saline (PBS).[1] For most biological assays, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous buffer.
Table 1: Solubility Data for this compound
| Solvent | Solubility | Notes |
| DMSO | ~30 mg/mL | A stock solution can be prepared in DMSO and stored at -20°C for up to 4 years.[1] |
| Dimethyl formamide | ~30 mg/mL | An alternative organic solvent for creating stock solutions.[1] |
| 1:5 DMSO:PBS (pH 7.2) | ~0.16 mg/mL | This is the approximate maximum solubility when diluting a DMSO stock into PBS. It is not recommended to store this aqueous solution for more than one day.[1] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound solid (FW: 449.4 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 4.49 mg of this compound solid and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The stability is reported to be at least 4 years under these conditions.[1]
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol for Determining the Aqueous Solubility of this compound in PBS
This protocol provides a method to determine the kinetic aqueous solubility of this compound in PBS using a DMSO co-solvent approach, which is common in early drug discovery.[6][7]
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 3.1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well filter plate (e.g., MultiScreen Solubility filter plate)[6]
-
96-well collection plate (polypropylene, V-bottomed)
-
Plate shaker
-
Vacuum filtration manifold
-
Plate reader or HPLC for quantification
Procedure:
-
Preparation of Test Solution: In a well of the 96-well filter plate, add 190 µL of PBS (pH 7.4).
-
Compound Addition: Add 10 µL of the 10 mM this compound DMSO stock solution directly into the PBS. This creates a final concentration of 500 µM this compound in 5% DMSO.[6]
-
Equilibration: Cover the plate and place it on a plate shaker. Mix at a gentle speed (e.g., 200-300 rpm) at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium.[6][8]
-
Filtration: Place the filter plate on a vacuum manifold with a clean 96-well collection plate underneath. Apply vacuum to filter the solution, separating any precipitated compound from the soluble fraction.
-
Quantification: Analyze the concentration of this compound in the filtrate from the collection plate. This can be done using a suitable analytical method such as UV-Vis spectrophotometry (λmax: 308 nm) or HPLC, comparing the results against a standard curve prepared in the same 5% DMSO/PBS buffer.[1]
-
Calculation: The measured concentration in the filtrate represents the kinetic solubility of this compound under these conditions.
Signaling Pathways
This compound's mechanism of action involves the modulation of key cellular signaling pathways.
Caption: this compound's anti-inflammatory and pro-angiogenic pathways.
In addition to its effects on inflammation and angiogenesis, this compound also plays a role in cardioprotection through a distinct pathway.
Caption: Cardioprotective signaling pathway activated by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound, the first-in-class dual FFA1/PPARδ agonist, improves glucolipid metabolism and alleviates hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mediated activation of Notch1/Hes1 signaling inhibits cardiomyocyte ferroptosis to protect against myocardial Ischemia-Reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. physchem.org.uk [physchem.org.uk]
- 8. drugdiscovery.msu.edu [drugdiscovery.msu.edu]
Application Notes and Protocols: ZLY032 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLY032 is a novel small molecule compound identified as a dual agonist for Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2][3] In vitro studies have demonstrated its potential in promoting angiogenesis and modulating inflammatory responses, making it a compound of interest for various research fields, including wound healing and metabolic diseases.[1][2][3] These application notes provide a summary of recommended concentrations for in vitro studies and detailed protocols for key experimental assays.
Data Presentation: Recommended this compound Concentration
Based on published literature, a concentration of 5 µM this compound has been shown to be effective in in vitro cellular assays involving Human Umbilical Vein Endothelial Cells (HUVECs) and RAW264.7 murine macrophage cells.[4]
| Cell Line | Assay Type | Recommended this compound Concentration | Observed Effects | Reference |
| HUVEC | Tube Formation Assay | 5 µM | Promotion of angiogenesis | [4] |
| RAW264.7 | Gene Expression Analysis (qRT-PCR) | 5 µM | Modulation of inflammation-related gene expression | [4] |
Signaling Pathways
This compound exerts its biological effects by co-activating FFA1 and PPARδ, which in turn modulate downstream signaling pathways involved in inflammation and angiogenesis.
Experimental Protocols
HUVEC Tube Formation Assay
This protocol is for assessing the pro-angiogenic potential of this compound by evaluating the formation of capillary-like structures by HUVECs.
Materials:
-
HUVECs (low passage, P3-P6)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Calcein AM (for visualization, optional)
-
Inverted microscope with imaging capabilities
Protocol:
Detailed Steps:
-
Plate Coating:
-
Thaw Basement Membrane Extract (BME) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin and neutralize with a trypsin inhibitor or serum-containing medium.
-
Centrifuge the cells and resuspend the pellet in basal medium.
-
Prepare cell suspensions containing the desired final concentration of this compound (e.g., 5 µM) and a vehicle control (e.g., DMSO).
-
Seed 1.5-2 x 10^4 HUVECs in 100 µL of the prepared cell suspension onto the solidified BME in each well.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
Capture images of the capillary-like structures. For quantitative analysis, parameters such as total tube length, number of junctions, and total network area can be measured using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
(Optional) For fluorescent visualization, cells can be pre-labeled with Calcein AM before seeding or stained post-incubation.
-
NF-κB Activation Assay in RAW264.7 Cells
This protocol describes a method to assess the inhibitory effect of this compound on the activation of the NF-κB pathway in RAW264.7 macrophages, often stimulated with Lipopolysaccharide (LPS).
Materials:
-
RAW264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Reagents for nuclear and cytoplasmic protein extraction
-
Reagents for Western blotting (primary antibodies for p-p65, p65, Lamin B1, β-actin; secondary antibodies) or NF-κB p65 transcription factor assay kit (ELISA-based)
-
6-well or 12-well tissue culture plates
Protocol:
Detailed Steps:
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with this compound (e.g., 5 µM) or vehicle control for 1 to 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a period known to induce robust NF-κB activation (typically 30-60 minutes for p65 nuclear translocation).
-
-
Protein Extraction:
-
Following stimulation, wash the cells with ice-cold PBS.
-
Perform cellular fractionation to separate nuclear and cytoplasmic extracts using a commercially available kit or a standard laboratory protocol. This step is crucial to specifically measure the translocation of NF-κB from the cytoplasm to the nucleus.
-
-
Analysis of NF-κB Activation:
-
Western Blotting:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the phosphorylated (active) form of the NF-κB p65 subunit and total p65.
-
Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic loading control to ensure proper fractionation and equal loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.
-
-
ELISA-based Assay:
-
Use a commercially available NF-κB p65 transcription factor assay kit.
-
Add an equal amount of nuclear extract to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Detect the bound p65 subunit using a specific primary antibody, followed by a secondary antibody conjugated to HRP, and a colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Disclaimer
The provided protocols are intended as a general guide. Researchers should optimize experimental conditions, including cell density, incubation times, and reagent concentrations, for their specific laboratory settings and research objectives.
References
Application Notes and Protocols for ZLY032 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLY032 is a novel small molecule compound identified as a dual agonist for the free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptor δ (PPARδ).[1] It has demonstrated significant therapeutic potential in various preclinical animal models, exhibiting anti-inflammatory, antioxidant, and pro-angiogenic properties.[2][3] this compound's multifaceted mechanism of action makes it a promising candidate for treating conditions such as chronic wounds, myocardial ischemia-reperfusion (I/R) injury, and metabolic disorders.[1][2][3]
These application notes provide detailed protocols for the administration of this compound in common animal models based on published research, focusing on topical and systemic routes. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: Key Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways:
-
In Wound Healing: this compound promotes angiogenesis and reduces inflammation by activating the FFA1/PPARδ pathway, which in turn upregulates Vascular Endothelial Growth Factor (VEGF) and downregulates the pro-inflammatory NF-κB pathway.[4]
-
In Myocardial I/R Injury: As a PPARδ agonist, this compound activates the Notch1/Hes1 signaling pathway. This activation helps to inhibit cardiomyocyte ferroptosis, a form of iron-dependent cell death, thereby protecting the heart from ischemia-reperfusion damage.[3]
-
In Metabolic Disorders: By acting as a dual FFA1/PPARδ agonist, this compound improves glucolipid metabolism and can alleviate conditions like fatty liver and hepatic fibrosis.[1][5]
Signaling Pathway Diagrams
Section 1: Topical Administration for Wound Healing Models
Topical application is the primary administration route for studying the effects of this compound on cutaneous wound healing.
Quantitative Data Summary
| Animal Model | This compound Concentration | Vehicle | Key Outcomes | Reference |
| Normal Male Mice (Full-thickness wound) | 100 µM | 0.1% DMSO | Accelerated wound closure, increased blood flow, and enhanced angiogenesis. | [6] |
| Diabetic Mice (Full-thickness wound) | 100 µM | 0.1% DMSO | Significantly promoted healing of chronic wounds. | [2] |
| MRSA-infected Mice (Full-thickness wound) | 100 µM | 0.1% DMSO | Promoted healing and exhibited antibacterial activity against MRSA. | [2] |
| Rabbits (Full-thickness wound) | Not specified | Microneedle patch | Demonstrated therapeutic effect with improved dosing frequency. | [2][4] |
Experimental Protocol: Full-Thickness Excisional Wound Model in Mice
This protocol details the creation of a full-thickness wound and the subsequent topical application of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
8-week-old male C57BL/6 mice
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Electric shaver and depilatory cream
-
Surgical scissors, forceps, and 6 mm biopsy punch
-
Sterile gauze and antiseptic solution (e.g., 70% ethanol)
-
Occlusive dressing (e.g., Tegaderm™)
Procedure:
-
Animal Preparation: Anesthetize the mouse. Shave the dorsal surface and apply depilatory cream to remove all hair. Clean the area with an antiseptic solution.
-
Wound Creation: Create two symmetrical, full-thickness excisional wounds on the dorsum of each mouse using a 6 mm biopsy punch, extending through the panniculus carnosus.[7]
-
This compound Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of administration, dilute the stock solution to a final concentration of 100 µM using sterile PBS. The final DMSO concentration should be 0.1%.
-
The control vehicle will be a 0.1% DMSO solution in PBS.
-
-
Topical Administration:
-
Immediately after wounding (Day 0), and on subsequent treatment days, apply a specific volume (e.g., 20-50 µL) of the 100 µM this compound solution or vehicle control directly onto the wound bed.
-
Cover the wound with a transparent occlusive dressing to prevent contamination and evaporation.
-
-
Post-Procedure Monitoring and Analysis:
-
House mice individually to prevent wound disruption.
-
Monitor the wound healing process by capturing digital photographs at set time points (e.g., Days 0, 3, 5, 7, 10).
-
Calculate the wound area using software like ImageJ. The wound closure rate can be determined relative to the initial wound size on Day 0.
-
At the end of the experiment, euthanize the mice and collect wound tissue for histological analysis (e.g., H&E, Masson's trichrome staining) to assess re-epithelialization, granulation tissue formation, and collagen deposition.
-
Experimental Workflow Diagram
Section 2: Systemic Administration Routes
This compound has been evaluated in animal models of myocardial I/R injury and metabolic disorders, implying systemic administration. However, the publicly available literature abstracts do not specify the exact formulation, vehicle, or dosage for these routes. The following sections describe the animal models and the reported effects, which can serve as a basis for study design once formulation details are established.
Myocardial Ischemia-Reperfusion (I/R) Injury Model
Administration Route: Likely Intraperitoneal (IP) or Oral Gavage.
Reported Effects: In a mouse model of myocardial I/R, treatment with this compound potently alleviated cardiac contractile impairment, decreased the infarct area, and reduced cardiomyocyte ferroptosis.[3] These protective effects are mediated through the PPARδ-dependent activation of the Notch1/Hes1 signaling pathway.[3]
Protocol: Myocardial I/R Injury Model in Mice This protocol is for the surgical procedure to induce I/R injury. The administration of this compound would typically occur shortly before or at the onset of reperfusion.
Materials:
-
8-10 week-old male C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Rodent ventilator
-
Surgical microscope, fine scissors, and forceps
-
7-0 silk suture
-
Electrocardiogram (ECG) monitoring system
Procedure:
-
Animal Preparation: Anesthetize the mouse, intubate, and connect to a rodent ventilator. Monitor the ECG throughout the procedure.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart.
-
Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall and ST-segment elevation on the ECG.[8] The ischemia duration is typically 30-60 minutes.[4]
-
Reperfusion: Release the ligature to allow blood flow to resume.
-
Closure: Close the chest cavity, remove air, and suture the incision.
-
Post-Operative Care: Provide analgesics and monitor the animal closely during recovery.
-
This compound Administration: Administer this compound (formulation and dose to be determined) at a key time point, for example, 5 minutes before reperfusion.
-
Analysis: After a set reperfusion period (e.g., 24 hours), assess cardiac function (echocardiography) and measure infarct size using TTC staining.
Glucolipid Metabolism and Hepatic Fibrosis Models
Administration Route: Likely Oral Gavage (for long-term treatment).
Reported Effects: After long-term treatment, this compound significantly improved glucolipid metabolism and alleviated fatty liver in ob/ob mice and in a diet-induced model in db/db mice.[1] It also prevented CCl₄-induced liver fibrosis.[1] The effects on lipid metabolism and insulin (B600854) sensitivity were reported to be superior to the FFA1 agonist TAK-875.[1][5]
Protocol: Oral Gavage in Mice This is a general protocol for oral gavage. The specific vehicle and formulation for this compound need to be developed.
Materials:
-
This compound formulation
-
Appropriate gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringe
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle.
-
Gavage Needle Insertion: Measure the needle length from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Gently insert the ball-tipped needle into the esophagus via the side of the mouth and advance it to the pre-measured length.
-
Substance Administration: Slowly administer the this compound formulation. The volume should be appropriate for the mouse's weight (typically 5-10 mL/kg).
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress. For long-term studies, this procedure is repeated at the required frequency (e.g., once daily).
Formulation Considerations for Systemic Administration
The specific formulation for systemic delivery of this compound is not described in the reviewed literature. As this compound is a small molecule, it may have limited aqueous solubility, a common challenge for in vivo studies. Researchers will need to develop a suitable vehicle for oral or parenteral administration.
Commonly used vehicles for poorly soluble compounds include:
-
Aqueous solutions: Co-solvents like DMSO, ethanol, polyethylene (B3416737) glycol 300 (PEG300).
-
Suspensions: Suspending agents like carboxymethylcellulose (CMC) or Tween 80 in saline.
-
Lipid-based formulations: Corn oil or other lipid vehicles.
It is critical to perform formulation and vehicle safety studies to ensure that the chosen vehicle does not have confounding biological effects or toxicity. A standard approach for an injectable formulation might involve dissolving this compound in DMSO and then diluting it with a mixture of PEG300, Tween 80, and saline.
Conclusion
This compound is a promising multi-target compound with demonstrated efficacy in animal models of wound healing, myocardial injury, and metabolic disease. While detailed protocols for its topical application in wound healing are available, further investigation is required to establish and publish standardized protocols, including optimal formulations and dosages, for its systemic administration. The protocols and data provided herein serve as a comprehensive guide for researchers initiating studies with this compound.
References
- 1. This compound, the first-in-class dual FFA1/PPARδ agonist, improves glucolipid metabolism and alleviates hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mediated activation of Notch1/Hes1 signaling inhibits cardiomyocyte ferroptosis to protect against myocardial Ischemia-Reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. a-z.lu [a-z.lu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lipotoxicity Induces Cardiomyocyte Ferroptosis via Activating the STING Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Effects of ZLY032 Treatment on Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLY032 is a novel small molecule identified as a dual agonist for the free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptor delta (PPARδ).[1] While its therapeutic potential has been explored in the context of metabolic disorders and wound healing, its effects on cancer cells are not yet extensively documented in publicly available literature. This document provides a comprehensive guide for researchers to investigate the responsiveness of various cancer cell lines to this compound treatment.
The activation of PPARδ and FFA1 has been shown to have cell-type-specific effects on proliferation and apoptosis in different cancer contexts. For instance, other PPARδ agonists have been demonstrated to induce apoptosis in bladder cancer cells, while FFA1 agonists have shown anti-proliferative effects in ovarian cancer cell lines.[2] Therefore, it is hypothesized that this compound may elicit anti-cancer effects in a context-dependent manner. These application notes provide detailed protocols for researchers to assess the efficacy of this compound in their cancer cell lines of interest.
Potential Responsive Cell Lines and Hypothesized Effects
Based on the known targets of this compound and the reported effects of other PPARδ and FFA1 agonists, the following cancer cell lines could be considered for initial screening. It is important to note that these are proposed starting points for investigation, and the actual responsiveness of these or other cell lines to this compound requires experimental validation.
| Target | Potential Cancer Type | Example Cell Lines | Hypothesized Effect of this compound |
| PPARδ | Bladder Cancer | T24, RT4 | Induction of apoptosis, cell cycle arrest |
| Colorectal Cancer | HCT-116, SW480 | Modulation of cell metabolism and growth | |
| Breast Cancer | MCF-7, MDA-MB-231 | Alteration of proliferation and survival pathways | |
| FFA1 | Ovarian Cancer | OVCAR3, SKOV3 | Inhibition of cell proliferation |
| Papillary Renal Cell Carcinoma | ACHN | Modulation of proliferation pathways |
Experimental Protocols
Herein are detailed protocols for key experiments to determine the responsiveness of cancer cell lines to this compound treatment.
Cell Viability Assay (MTS/MTT Assay)
This assay is a colorimetric method to assess cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS/MTT Addition and Incubation:
-
For MTS assay: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm for the MTS assay or 570 nm for the MTT assay using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with this compound at concentrations around the determined IC50 value and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to investigate the signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
6-well or 10 cm plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-NF-κB, VEGF, cleaved caspase-3, PARP, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Cell Lysis:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Visualizations
The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.
References
Application Notes and Protocols for ZLY032 in Wound Healing Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ZLY032, a novel multi-target compound, in experimental wound healing models. The protocols outlined below are based on established methodologies and findings from preclinical studies, offering a framework for investigating the therapeutic potential of this compound in tissue regeneration.
Introduction to this compound
This compound is a dual agonist of free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptor delta (PPARδ) that has demonstrated significant efficacy in accelerating the healing of full-thickness skin wounds.[1][2] Its multi-target mechanism of action includes promoting angiogenesis, inhibiting inflammation, and exhibiting antibacterial activity against common wound pathogens like Staphylococcus aureus.[1][3] These properties make this compound a promising candidate for the treatment of both acute and chronic wounds.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, highlighting the efficacy of this compound in key aspects of wound healing.
Table 1: In Vivo Wound Healing Efficacy of this compound in a Murine Full-Thickness Wound Model
| Treatment Group | Day 4 Wound Closure Rate (%) | Day 8 Wound Closure Rate (%) | Day 12 Wound Closure Rate (%) |
| Control (0.1% DMSO) | ~20% | ~45% | ~70% |
| This compound (100 µM) | ~40% | ~80% | ~95% * |
| Positive Control (PDGF) | ~35% | ~75% | ~90% |
Data are approximated from graphical representations in the cited literature. Statistical significance (p < 0.05) is denoted by an asterisk () when compared to the control group.[1][4]
Table 2: Pro-Angiogenic Effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) in vitro
| Assay | Parameter Measured | Control | This compound (5 µM) |
| Scratch Assay | Migration Rate (% wound closure at 24h) | ~30% | ~70% |
| Tube Formation Assay | Total Tube Length (arbitrary units) | ~1500 | ~3500 |
| CCK-8 Assay | Cell Viability (% of control) | 100% | ~140% * |
Data are approximated from graphical representations in the cited literature. Statistical significance (p < 0.001) is denoted by an asterisk () when compared to the control group.[5]
Table 3: Anti-Inflammatory Effects of this compound on RAW264.7 Macrophages in vitro
| Inflammatory Marker | Treatment Condition | Control | This compound (5 µM) |
| iNos mRNA expression | LPS-stimulated | ~10-fold increase | ~3-fold increase |
| Tnfα mRNA expression | LPS-stimulated | ~8-fold increase | ~2.5-fold increase |
| IL-6 expression | LPS-stimulated | High | Significantly Reduced |
| IL-1β expression | LPS-stimulated | High | Significantly Reduced |
Data are approximated from graphical representations in the cited literature. Statistical significance (p < 0.001) is denoted by an asterisk () when compared to the LPS-stimulated control group.[2][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Murine Full-Thickness Wound Healing Model
This protocol describes the creation and treatment of full-thickness excisional wounds in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound solution (e.g., 100 µM in 0.1% DMSO)
-
Positive control (e.g., Platelet-Derived Growth Factor, PDGF)
-
Vehicle control (e.g., 0.1% DMSO)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors, forceps, and 6mm biopsy punch
-
Digital camera for documentation
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Anesthetize the mice according to approved animal care protocols.
-
Shave the dorsal surface of the mice and disinfect the area.
-
Create two full-thickness excisional wounds on the dorsum of each mouse using a 6mm biopsy punch.
-
Immediately after wounding, topically apply the respective treatments (this compound, positive control, or vehicle control) to the wound beds.
-
House the mice individually to prevent wound disruption.
-
Document the wounds with a digital camera at standardized distances on days 0, 4, 8, and 12 post-wounding.
-
Analyze the wound images using software to calculate the wound area and the percentage of wound closure at each time point. The formula for wound closure rate is: ((Area_day0 - Area_dayX) / Area_day0) * 100%.[6][7]
-
At the end of the experiment, euthanize the mice and collect the wound tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and angiogenesis.
In Vitro Scratch (Wound Healing) Assay
This assay assesses the effect of this compound on the collective migration of endothelial cells, a crucial process in angiogenesis.[8][9][10]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium
-
Serum-free medium
-
This compound (e.g., 5 µM)
-
24-well culture plates
-
Pipette tips (e.g., p200) or a scratch-making tool
-
Inverted microscope with a camera
Procedure:
-
Seed HUVECs in 24-well plates and culture until they form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing either this compound or the vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Quantify the area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure to determine the rate of cell migration.
In Vitro Tube Formation Assay
This assay evaluates the ability of this compound to promote the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Matrigel or a similar basement membrane extract
-
Endothelial cell basal medium
-
This compound (e.g., 5 µM)
-
96-well culture plates
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in basal medium containing either this compound or the vehicle control.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate for 4-18 hours to allow for tube formation.
-
Capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
In Vitro Anti-Inflammatory Assay
This assay determines the anti-inflammatory properties of this compound by measuring its effect on pro-inflammatory marker expression in macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (e.g., 5 µM)
-
Reagents for qRT-PCR (e.g., TRIzol, reverse transcriptase, SYBR Green) or ELISA kits for cytokine measurement.
Procedure:
-
Seed RAW264.7 cells in culture plates and allow them to adhere.
-
Pre-treat the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
After an appropriate incubation period (e.g., 6-24 hours), collect the cell lysates or culture supernatants.
-
Analyze the expression of pro-inflammatory genes (e.g., iNos, Tnfα, IL-6, IL-1β) using qRT-PCR or the secretion of pro-inflammatory cytokines using ELISA.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow associated with this compound's role in wound healing.
References
- 1. researchgate.net [researchgate.net]
- 2. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A reliable method of determining wound healing rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Accelerating cutaneous healing in a rodent model of type II diabetes utilizing non-invasive focused ultrasound targeted at the spleen [frontiersin.org]
Application Notes and Protocols for In Vivo Efficacy Studies of SNS-032 (BMS-387032)
Introduction:
SNS-032, also known as BMS-387032, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9.[1][2][3][4] By targeting these key regulators of cell cycle progression and transcription, SNS-032 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[2][5][6][7] These application notes provide a comprehensive overview of the in vivo efficacy of SNS-032 and detailed protocols for its evaluation in xenograft models, intended for researchers, scientists, and drug development professionals. It is plausible that "ZLY032" may be a less common identifier or a typographical error for SNS-032, as extensive research has yielded significant data for the latter.
Mechanism of Action
SNS-032 exerts its anti-cancer effects through the inhibition of CDK2, CDK7, and CDK9.[1][2][3]
-
CDK2 Inhibition: Blocks cell cycle progression from the G1 to the S phase.[8]
-
CDK7 and CDK9 Inhibition: These kinases are crucial components of the transcriptional machinery. Their inhibition by SNS-032 leads to the suppression of RNA polymerase II phosphorylation, thereby blocking transcription.[2][3][5] This results in the rapid depletion of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, leading to the induction of apoptosis in cancer cells.[3][5][9]
The multifaceted mechanism of action, combining cell cycle arrest and transcriptional inhibition, makes SNS-032 a compelling candidate for cancer therapy.
Signaling Pathway of SNS-032
Caption: SNS-032 inhibits CDK2, 7, and 9, leading to cell cycle arrest and apoptosis.
In Vivo Efficacy Data
SNS-032 has demonstrated significant tumor growth inhibition in various human cancer xenograft models. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of SNS-032 in Hematological Malignancy Xenograft Models
| Cell Line | Cancer Type | Animal Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HL-60 | Acute Myeloid Leukemia | Athymic Nude Mice | 30 mg/kg, i.p., qd x 5 | 121% | [6] |
| RPMI-8226 | Multiple Myeloma | Athymic Nude Mice | 30 mg/kg, i.p., qd x 5 | 130% | [6] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (GCB) | Nude Mice | Not Specified | Significant Inhibition | [2][7] |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma (ABC) | Nude Mice | Not Specified | Significant Inhibition | [2][7] |
Table 2: Efficacy of SNS-032 in Solid Tumor Xenograft Models
| Cell Line | Cancer Type | Animal Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-435 | Breast Cancer | Nude Mice | Not Specified | 65.77% after 30 days | [5] |
| A2780 | Ovarian Carcinoma | N/A | N/A | Superior to flavopiridol | [1] |
| P388 | Murine Leukemia | N/A | N/A | Superior to flavopiridol | [1] |
Experimental Protocols
Detailed methodologies for key in vivo efficacy experiments are provided below.
Protocol 1: Human Tumor Xenograft Model in Nude Mice
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of SNS-032.
Materials:
-
Human cancer cell line of interest (e.g., HL-60, RPMI-8226, MDA-MB-435)
-
Female athymic nude mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
SNS-032
-
Vehicle control (e.g., sterile saline, DMSO/saline mixture)
-
Calipers
-
Animal housing facility (SPF)
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
Treatment Administration: Administer SNS-032 and vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection). The dosing schedule will depend on the specific study design (e.g., 30 mg/kg, daily for 5 days).[6]
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study to evaluate SNS-032 efficacy.
Safety and Tolerability
In preclinical studies, SNS-032 has been shown to be well-tolerated at effective doses.[10] Phase I clinical trials in patients with metastatic refractory solid tumors have also supported the safety and tolerability of SNS-032.[11]
Conclusion
SNS-032 is a promising anti-cancer agent with a well-defined mechanism of action and demonstrated in vivo efficacy across a range of hematological and solid tumor models. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this CDK inhibitor. Careful consideration of the appropriate cell line, animal model, and dosing regimen is crucial for successful in vivo evaluation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I and Pharmacologic Study of SNS-032, a Potent and Selective Cdk2, 7, and 9 Inhibitor, in Patients With Advanced Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. targetedonc.com [targetedonc.com]
- 9. SNS-032 inhibits mTORC1/mTORC2 activity in acute myeloid leukemia cells and has synergistic activity with perifosine against Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoprevention of mouse intestinal tumorigenesis by the cyclin-dependent kinase inhibitor SNS-032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase 1 study of SNS-032 (formerly BMS-387032), a potent inhibitor of cyclin-dependent kinases 2, 7 and 9 administered as a single oral dose and weekly infusion in patients with metastatic refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZLY032 in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLY032 is a first-in-class dual agonist of the Free Fatty Acid Receptor 1 (FFA1/GPR40) and the Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][[“]][3] This novel compound has demonstrated significant potential in preclinical studies for the treatment of metabolic syndrome and its associated conditions, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). By simultaneously activating FFA1 and PPARδ, this compound offers a multi-faceted approach to improving glucolipid metabolism, enhancing insulin (B600854) sensitivity, promoting pancreatic β-cell function, and mitigating hepatic fibrosis.[1][3] These application notes provide a comprehensive overview of this compound's mechanism of action, key experimental data, and detailed protocols for its use in metabolic syndrome research.
Mechanism of Action
This compound's therapeutic potential stems from its dual agonism of two key receptors involved in metabolic regulation:
-
Free Fatty Acid Receptor 1 (FFA1/GPR40): FFA1 is a G-protein coupled receptor primarily expressed on pancreatic β-cells. Its activation by long-chain fatty acids potentiates glucose-stimulated insulin secretion. By acting as an FFA1 agonist, this compound enhances the body's natural ability to release insulin in response to elevated glucose levels.
-
Peroxisome Proliferator-Activated Receptor δ (PPARδ): PPARδ is a nuclear receptor that plays a critical role in regulating fatty acid oxidation, improving insulin sensitivity in skeletal muscle and adipose tissue, and reducing inflammation. This compound's activation of PPARδ contributes to improved lipid profiles and reduced insulin resistance.
The synergistic action on both FFA1 and PPARδ suggests that this compound can address multiple pathological features of the metabolic syndrome.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | EC50 (nM) |
| FFA1/GPR40 | FLIPR Assay | 68 |
| PPARδ | Reporter Assay | 102 |
| PPARα | Reporter Assay | >10,000 |
| PPARγ | Reporter Assay | >10,000 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Metabolic Disease (ob/ob mice)
| Parameter | Treatment Group | Result |
| Blood Glucose | This compound (40 mg/kg, twice daily) | Significantly reduced in oral glucose tolerance test |
| Plasma Total Cholesterol | This compound (40 mg/kg, twice daily) | Significantly decreased |
| Plasma Triglycerides | This compound (40 mg/kg, twice daily) | Significantly decreased |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
| Parameter | Treatment Group | Result |
| Hepatic Steatosis | This compound (40 mg/kg, twice daily) | Significantly reduced |
| Plasma Alanine Transaminase (ALT) | This compound (40 mg/kg, twice daily) | Significantly reduced |
| Plasma Aspartate Aminotransferase (AST) | This compound (40 mg/kg, twice daily) | Significantly reduced |
Mandatory Visualization
Caption: Mechanism of action of this compound as a dual FFA1/PPARδ agonist.
Caption: General experimental workflow for in vivo studies with this compound.
Experimental Protocols
In Vitro Assays
1. FFA1/GPR40 Activation Assay (FLIPR-based Calcium Mobilization Assay)
-
Objective: To determine the potency of this compound in activating the FFA1 receptor.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human FFA1/GPR40.
-
Materials:
-
FFA1-expressing cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom assay plates
-
Fluorometric Imaging Plate Reader (FLIPR)
-
-
Protocol:
-
Cell Culture: Culture FFA1-expressing cells in appropriate medium supplemented with FBS and antibiotics. Maintain the cells at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed the cells into 96- or 384-well assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then add the this compound dilutions to the cell plate.
-
Record the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration upon FFA1 activation.
-
-
Data Analysis: Determine the maximum fluorescence response for each concentration of this compound. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the EC50 value.
-
2. PPARδ Reporter Gene Assay
-
Objective: To determine the potency of this compound in activating the PPARδ receptor.
-
Cell Line: A suitable host cell line (e.g., HEK293T, CV-1) co-transfected with:
-
An expression vector for full-length human PPARδ.
-
An expression vector for the retinoid X receptor alpha (RXRα), the heterodimeric partner of PPARδ.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase or β-galactosidase reporter gene.
-
-
Materials:
-
Transfected cells
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Positive control (e.g., GW501516)
-
Luciferase or β-galactosidase assay reagent
-
Luminometer or spectrophotometer
-
96-well white or clear assay plates
-
-
Protocol:
-
Cell Plating: Seed the transfected cells into 96-well plates and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in the cell culture medium. Add the compounds to the cells and incubate for 18-24 hours.
-
Reporter Gene Assay:
-
Remove the medium and lyse the cells according to the manufacturer's protocol for the chosen reporter assay system.
-
Add the appropriate substrate to the cell lysates.
-
Measure the luminescence or absorbance using a luminometer or spectrophotometer.
-
-
Data Analysis: Normalize the reporter gene activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the EC50 value.
-
In Vivo Studies
1. Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
-
Objective: To evaluate the effect of this compound on glucose tolerance in a model of obesity and insulin resistance.
-
Animal Model: Male ob/ob mice (e.g., 8-10 weeks old).
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
-
Protocol:
-
Acclimatization and Treatment: Acclimatize the mice for at least one week. Administer this compound (e.g., 40 mg/kg) or vehicle orally (by gavage) twice daily for a specified period (e.g., 2-4 weeks).
-
Fasting: Fast the mice for 6 hours before the OGTT.
-
Baseline Glucose: Take a baseline blood sample (t=0) from the tail vein and measure the blood glucose concentration.
-
Glucose Administration: Administer a glucose solution orally by gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.
-
2. Methionine and Choline-Deficient (MCD) Diet-Induced NASH Model
-
Objective: To assess the effect of this compound on hepatic steatosis and liver injury in a model of NASH.
-
Animal Model: Male db/db mice or C57BL/6J mice.
-
Materials:
-
MCD diet and control diet
-
This compound
-
Vehicle
-
Equipment for blood collection and tissue harvesting
-
Reagents for measuring plasma ALT and AST
-
Histology supplies (formalin, paraffin (B1166041), H&E stain, Oil Red O stain)
-
-
Protocol:
-
Induction of NASH: Feed the mice an MCD diet for a specified period (e.g., 4-8 weeks) to induce NASH. A control group should be fed a standard control diet.
-
Treatment: During the MCD diet feeding period, administer this compound (e.g., 40 mg/kg) or vehicle orally daily.
-
Sample Collection: At the end of the study, collect blood samples for the measurement of plasma ALT and AST levels. Euthanize the mice and harvest the livers.
-
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding and H&E staining to assess inflammation and hepatocyte ballooning.
-
Embed another portion of the liver in OCT compound and freeze for Oil Red O staining to visualize lipid accumulation.
-
-
Data Analysis: Quantify the severity of steatosis, inflammation, and ballooning using a scoring system (e.g., NAFLD Activity Score). Compare the scores and plasma liver enzyme levels between the treatment groups.
-
3. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
-
Objective: To evaluate the anti-fibrotic effect of this compound.
-
Animal Model: Male C57BL/6J mice.
-
Materials:
-
Carbon tetrachloride (CCl4)
-
Corn oil or olive oil (as vehicle for CCl4)
-
This compound
-
Vehicle for this compound
-
Equipment for tissue harvesting
-
Histology supplies (Sirius Red/Fast Green staining)
-
Reagents for hydroxyproline (B1673980) assay
-
-
Protocol:
-
Induction of Fibrosis: Administer CCl4 (e.g., 0.5-1 mL/kg, intraperitoneally) twice a week for several weeks (e.g., 4-8 weeks) to induce liver fibrosis.
-
Treatment: Concurrently with CCl4 administration, treat the mice with this compound or vehicle orally daily.
-
Sample Collection: At the end of the study, euthanize the mice and harvest the livers.
-
Assessment of Fibrosis:
-
Histology: Stain liver sections with Sirius Red/Fast Green to visualize collagen deposition.
-
Hydroxyproline Assay: Measure the hydroxyproline content in a portion of the liver tissue as a quantitative measure of collagen content.
-
-
Data Analysis: Quantify the fibrotic area from the stained liver sections. Compare the fibrotic area and hydroxyproline content between the different treatment groups.
-
Conclusion
This compound represents a promising therapeutic candidate for the treatment of metabolic syndrome. Its dual agonist activity on FFA1 and PPARδ provides a comprehensive approach to addressing the key pathophysiological features of this complex disorder. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the context of metabolic disease.
References
Application Notes and Protocols for ZLY032 in Cardiac Injury Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ZLY032, a novel small molecule compound, in the study of cardiac injury, particularly myocardial ischemia-reperfusion (I/R) injury. This compound has been identified as a peroxisome proliferator-activated receptor δ (PPARδ) agonist with potent anti-inflammatory and antioxidant properties.[1]
Introduction to this compound
This compound is a first-in-class dual FFA1/PPARδ agonist that has shown significant therapeutic potential in metabolic disorders.[2][3] Recent research has highlighted its cardioprotective effects, specifically in the context of myocardial ischemia-reperfusion injury.[1] The compound has been demonstrated to mitigate cardiac contractile impairment, reduce infarct size, and inhibit cardiomyocyte ferroptosis in a mouse model of I/R injury.[1]
The primary mechanism of action for this compound's cardioprotective effects involves the activation of the Notch1/Hes1 signaling pathway in a PPARδ-dependent manner.[1] This activation leads to the inhibition of cardiomyocyte ferroptosis, a form of iron-dependent regulated cell death implicated in I/R injury.[1] Mechanistically, the Notch intracellular domain (NICD) interacts with and inhibits the degradation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.[1] By stabilizing GPX4, this compound reinforces the cellular defense against lipid peroxidation and oxidative stress, thereby protecting cardiomyocytes from ferroptosis-mediated death.[1]
Data Presentation
Note: The following tables summarize the reported effects of this compound on cardiac injury. The primary research article describing these quantitative outcomes was not available in its full text at the time of this writing. Therefore, the tables present the qualitative findings, and specific numerical data (e.g., mean ± SD, p-values) are pending access to the complete study.
Table 1: Effect of this compound on Cardiac Function Following Ischemia-Reperfusion Injury
| Treatment Group | Left Ventricular Ejection Fraction (LVEF) | Left Ventricular Fractional Shortening (LVFS) |
| Sham | Normal Cardiac Function | Normal Cardiac Function |
| I/R + Vehicle | Significantly Impaired | Significantly Impaired |
| I/R + this compound | Potently Alleviated Impairment | Potently Alleviated Impairment |
Table 2: Effect of this compound on Myocardial Infarct Size and Cardiomyocyte Ferroptosis
| Treatment Group | Infarct Size (% of Left Ventricle) | Markers of Ferroptosis (e.g., Lipid Peroxidation) |
| Sham | No Infarction | Baseline Levels |
| I/R + Vehicle | Significant Infarction | Significantly Increased |
| I/R + this compound | Significantly Decreased | Significantly Mitigated |
Signaling Pathway
The cardioprotective effects of this compound are mediated through a specific signaling cascade that ultimately suppresses cardiomyocyte ferroptosis.
Experimental Protocols
The following protocols are based on methodologies reported for studying this compound in a mouse model of myocardial ischemia-reperfusion injury.
Protocol 1: Mouse Model of Myocardial Ischemia-Reperfusion (I/R) Injury
This protocol describes the surgical procedure to induce temporary myocardial ischemia followed by reperfusion in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia: Isoflurane or pentobarbital (B6593769) sodium
-
Rodent ventilator
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors, needle holders)
-
7-0 silk suture
-
Electrocardiogram (ECG) monitoring system
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and connect it to a rodent ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass a 7-0 silk suture underneath the LAD artery.
-
Induce ischemia by tightening the suture around the LAD. Successful occlusion can be confirmed by the paling of the ventricular wall and changes in the ECG (ST-segment elevation).
-
Maintain the ischemic period for a predetermined duration (e.g., 45-60 minutes).
-
Initiate reperfusion by releasing the snare. Successful reperfusion is indicated by the return of color to the ventricle.
-
Close the chest cavity in layers and allow the mouse to recover.
-
Provide appropriate post-operative analgesia and care.
Protocol 2: Administration of this compound
This protocol outlines the administration of this compound to the mouse model.
Materials:
-
This compound compound
-
Vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80)
-
Syringes and needles for administration (e.g., intraperitoneal or intravenous)
Procedure:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration. The dosage should be determined based on preliminary dose-response studies.
-
Administer this compound to the mice at a specific time point relative to the I/R procedure. For a protective effect, administration is typically done shortly before or at the onset of reperfusion.
-
The route of administration can be intraperitoneal (i.p.) or intravenous (i.v.), depending on the experimental design and desired pharmacokinetics.
-
A vehicle control group should be included, receiving the same volume of the vehicle solution without this compound.
Protocol 3: Assessment of Cardiac Function by Echocardiography
This protocol describes the non-invasive assessment of cardiac function.
Materials:
-
High-resolution echocardiography system with a high-frequency transducer for small animals
-
Anesthesia (e.g., light isoflurane)
Procedure:
-
Lightly anesthetize the mouse to minimize cardiodepressive effects.
-
Secure the mouse to an imaging platform.
-
Acquire M-mode and two-dimensional images from the parasternal long-axis and short-axis views.
-
Measure the left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate the Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the system's software. These parameters are key indicators of systolic function.[4][5][6]
-
Perform echocardiography at a set time point after the I/R procedure (e.g., 24 hours or later for chronic studies).
Protocol 4: Measurement of Myocardial Infarct Size
This protocol uses 2,3,5-triphenyltetrazolium chloride (TTC) staining to differentiate viable from infarcted myocardial tissue.[7]
Materials:
-
1% TTC solution in phosphate (B84403) buffer
-
10% neutral buffered formalin
-
Heart slicing apparatus
Procedure:
-
At the end of the experiment, euthanize the mouse and excise the heart.
-
Cannulate the aorta and retrogradely perfuse the heart with saline to wash out the blood.
-
Freeze the heart for a short period to facilitate slicing.
-
Cut the ventricles into uniform transverse slices (e.g., 1-2 mm thick).
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. Viable myocardium, rich in dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale.
-
Fix the stained slices in 10% formalin.
-
Image both sides of each slice with a digital camera.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct (pale region) and the total area of the left ventricle for each slice.
-
Calculate the infarct size as a percentage of the total left ventricular area.
Protocol 5: Assessment of Cardiomyocyte Ferroptosis
This protocol outlines methods to detect markers of ferroptosis in cardiac tissue.
Materials:
-
Reagents for detecting lipid peroxidation (e.g., malondialdehyde (MDA) assay kit)
-
Antibodies for immunohistochemistry or western blotting (e.g., anti-GPX4, anti-4-hydroxynonenal (4-HNE))
-
Fluorescent probes for reactive oxygen species (ROS)
Procedure:
-
Lipid Peroxidation Assay:
-
Homogenize heart tissue samples according to the manufacturer's protocol for the chosen MDA assay kit.
-
Measure the levels of MDA, a byproduct of lipid peroxidation, as an indicator of ferroptotic stress.
-
-
Immunohistochemistry/Western Blotting:
-
Process heart tissue for either paraffin (B1166041) embedding and sectioning (for immunohistochemistry) or protein extraction (for western blotting).
-
Use specific antibodies to detect changes in the expression of key ferroptosis-related proteins such as GPX4 (which is expected to be preserved by this compound) and markers of lipid peroxidation like 4-HNE.
-
-
ROS Detection:
-
Utilize fluorescent probes (e.g., dihydroethidium) on frozen tissue sections to visualize the in-situ production of reactive oxygen species, a key driver of ferroptosis.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on myocardial I/R injury.
References
- 1. This compound mediated activation of Notch1/Hes1 signaling inhibits cardiomyocyte ferroptosis to protect against myocardial Ischemia-Reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Left Ventricular Ejection Fraction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Calculation of left ventricular ejection fraction using an 8-layer residual U-Net with deep supervision based on cardiac CT angiography images versus echocardiography: a comparative study - Zhang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 4. Assessment of left ventricular function: visual or quantitative? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing dose selection for doxorubicin-induced cardiotoxicity in mice: A comprehensive analysis of single and multiple-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardioprotection by combination of three compounds from ShengMai preparations in mice with myocardial ischemia/reperfusion injury through AMPK activation-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of ZLY032 Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis for target proteins of ZLY032, a dual agonist of Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ). This compound has demonstrated therapeutic potential in promoting wound healing and protecting against myocardial ischemia-reperfusion injury through its influence on key signaling pathways.[1][2] This document outlines the signaling pathways affected by this compound, detailed protocols for Western blot analysis of its key target proteins, and expected outcomes based on current research.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that activates both FFA1 and PPARδ.[1] This dual agonism leads to the modulation of several downstream signaling pathways, primarily promoting angiogenesis and inhibiting inflammation. The key pathways identified are:
-
FFA1/PPARδ/NF-κB Pathway: Activation of FFA1 and PPARδ by this compound inhibits the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory mediators. A key indicator of NF-κB activation is the phosphorylation of the p65 subunit.
-
FFA1/PPARδ/VEGF Pathway: this compound promotes angiogenesis by increasing the expression of Vascular Endothelial Growth Factor (VEGF) through the activation of FFA1 and PPARδ.
-
PPARδ/Notch1/Hes1 Pathway: In cardiomyocytes, this compound activates the Notch1/Hes1 signaling pathway in a PPARδ-dependent manner. This activation involves the cleavage of Notch1 to release the Notch Intracellular Domain (NICD), which then translocates to the nucleus to regulate gene expression, ultimately inhibiting ferroptosis.[2]
Western blotting is a crucial technique to elucidate the molecular mechanisms of this compound by quantifying the changes in the expression and phosphorylation status of these key target proteins.
Key Target Proteins for Western Blot Analysis
Based on the known signaling pathways of this compound, the following proteins are primary targets for Western blot analysis:
-
Peroxisome Proliferator-Activated Receptor δ (PPARδ): To confirm target engagement and assess changes in its expression.
-
Free Fatty Acid Receptor 1 (FFA1): To verify target engagement and analyze its expression levels.
-
Phospho-NF-κB p65 (Ser536): As a marker for the inhibition of the pro-inflammatory NF-κB pathway.
-
Vascular Endothelial Growth Factor (VEGF): To measure the pro-angiogenic effects of this compound.
-
Notch1 Intracellular Domain (NICD): To assess the activation of the Notch1 signaling pathway.
Quantitative Data Summary
Quantitative data from Western blot experiments specifically using this compound is not extensively available in the public domain. The following table provides a representative structure for presenting such data once obtained. Researchers should perform densitometric analysis of their Western blot bands to populate this table.
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) | p-value |
| PPARδ | Vehicle Control | 1.00 ± 0.00 | - |
| This compound (e.g., 10 µM) | [Insert Data] | [Insert Data] | |
| FFA1 | Vehicle Control | 1.00 ± 0.00 | - |
| This compound (e.g., 10 µM) | [Insert Data] | [Insert Data] | |
| p-NF-κB p65 / Total NF-κB p65 | Vehicle Control | 1.00 ± 0.00 | - |
| This compound (e.g., 10 µM) | [Insert Data] | [Insert Data] | |
| VEGF | Vehicle Control | 1.00 ± 0.00 | - |
| This compound (e.g., 10 µM) | [Insert Data] | [Insert Data] | |
| NICD / Total Notch1 | Vehicle Control | 1.00 ± 0.00 | - |
| This compound (e.g., 10 µM) | [Insert Data] | [Insert Data] |
Experimental Protocols
Cell Culture and Treatment
-
Select appropriate cell lines based on the signaling pathway of interest (e.g., macrophages like RAW264.7 for NF-κB, endothelial cells like HUVECs for VEGF, or cardiomyocytes for Notch1).
-
Culture cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for a specified duration.
Protein Extraction
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA or Bradford protein assay.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (see Table 2 for suggested dilutions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
Densitometric Analysis
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
Table 2: Recommended Primary Antibodies and Dilutions
| Target Protein | Recommended Antibody | Suggested Dilution |
| PPARδ | Rabbit anti-PPARδ | 1:1000 |
| FFA1 | Rabbit anti-FFA1/GPR40 | 1:1000 - 1:10000 |
| Phospho-NF-κB p65 (Ser536) | Rabbit anti-phospho-NF-κB p65 | 1:1000 |
| Total NF-κB p65 | Rabbit anti-NF-κB p65 | 1:1000 |
| VEGF | Rabbit anti-VEGF | 1:1000 |
| Notch1 NICD | Rabbit anti-cleaved Notch1 (Val1744) | 1:1000 |
| Total Notch1 | Rabbit anti-Notch1 | 1:1000 |
| Loading Control (β-actin) | Mouse anti-β-actin | 1:5000 |
| Loading Control (GAPDH) | Rabbit anti-GAPDH | 1:5000 |
Note: Optimal antibody concentrations should be determined empirically by the researcher.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways activated by this compound.
Western Blot Experimental Workflow
Caption: Standard workflow for Western blot analysis.
Logical Relationship for Data Analysis
Caption: Data analysis logic for quantitative Western blotting.
References
- 1. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mediated activation of Notch1/Hes1 signaling inhibits cardiomyocyte ferroptosis to protect against myocardial Ischemia-Reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following ZLY032 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLY032 is a novel small molecule that acts as a dual agonist for Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor Delta (PPARδ).[1][2] This dual agonism positions this compound as a promising therapeutic candidate for a range of conditions due to its demonstrated roles in promoting angiogenesis, inhibiting inflammation, improving glucolipid metabolism, and protecting against cardiomyocyte ferroptosis.[1][3][4] The therapeutic effects of this compound are underpinned by its ability to modulate specific signaling pathways, thereby altering gene expression profiles.
These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on gene expression. We present detailed protocols for performing gene expression analysis using RNA sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR), along with examples of how to present the resulting data. Furthermore, we provide diagrams of the key signaling pathways affected by this compound to facilitate a deeper understanding of its mechanism of action.
Mechanism of Action and Key Signaling Pathways
This compound exerts its biological effects by co-activating FFA1 and PPARδ, which in turn modulate several downstream signaling cascades:
-
FFA1/PPARδ/NF-κB Pathway: Activation of FFA1 and PPARδ by this compound leads to the inhibition of the NF-κB signaling pathway. This is a critical mechanism for its anti-inflammatory effects, as NF-κB is a key transcriptional regulator of pro-inflammatory genes.[1]
-
FFA1/PPARδ/VEGF Pathway: this compound promotes angiogenesis by stimulating the FFA1/PPARδ/VEGF signaling pathway. This leads to an increase in the expression of Vascular Endothelial Growth Factor (VEGF), a potent inducer of blood vessel formation.[1]
-
PPARδ/Notch1/Hes1 Pathway: In cardiomyocytes, this compound has been shown to upregulate the Notch1/Hes1 signaling pathway in a PPARδ-dependent manner. This pathway is crucial for inhibiting ferroptosis, a form of iron-dependent programmed cell death.[3]
Data Presentation: Expected Gene Expression Changes
Treatment with this compound is expected to induce significant changes in the expression of genes involved in inflammation, angiogenesis, metabolism, and cell survival. While specific gene expression changes will be cell-type and context-dependent, based on the known mechanism of action of this compound and studies on other PPARδ agonists, we can anticipate the regulation of key genes in relevant pathways.
For illustrative purposes, the following table provides a hypothetical example of differentially expressed genes in liver tissue following treatment with a PPARδ agonist, based on published studies. This table structure is recommended for presenting quantitative data from RNA-seq or qRT-PCR experiments.
Table 1: Representative Differentially Expressed Genes in Liver Tissue Following PPARδ Agonist Treatment
| Gene Symbol | Gene Name | Function | Fold Change (log2) | p-value |
| SREBF1 | Sterol regulatory element binding transcription factor 1 | Lipid biosynthesis | -1.5 | < 0.01 |
| SLC2A2 | Solute carrier family 2 member 2 (GLUT2) | Glucose transport | 1.8 | < 0.01 |
| CPT1A | Carnitine palmitoyltransferase 1A | Fatty acid oxidation | 2.5 | < 0.001 |
| ACOX1 | Acyl-CoA oxidase 1 | Fatty acid oxidation | 2.1 | < 0.001 |
| FABP1 | Fatty acid binding protein 1 | Fatty acid uptake and transport | 3.0 | < 0.001 |
| TNF | Tumor necrosis factor | Inflammation | -2.0 | < 0.01 |
| IL6 | Interleukin 6 | Inflammation | -1.8 | < 0.01 |
| VEGFA | Vascular endothelial growth factor A | Angiogenesis | 2.2 | < 0.01 |
| HES1 | Hes family bHLH transcription factor 1 | Notch signaling pathway | 1.9 | < 0.01 |
Note: This table is a representative example based on the known functions of PPARδ agonists and is intended for illustrative purposes. Actual results may vary depending on the experimental conditions.[2][5]
Experimental Protocols
Here, we provide detailed protocols for analyzing gene expression changes induced by this compound treatment.
Protocol 1: RNA Sequencing (RNA-seq) for Global Gene Expression Profiling
This protocol outlines the steps for performing a comprehensive analysis of the transcriptome in response to this compound treatment.
1. Cell Culture and this compound Treatment:
- Culture the cells of interest (e.g., hepatocytes, endothelial cells, macrophages) in appropriate media and conditions.
- Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
- Ensure a sufficient number of biological replicates for each treatment group (minimum of three is recommended).
2. RNA Isolation:
- Harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) of >8.
3. Library Preparation and Sequencing:
- Prepare RNA-seq libraries from the isolated RNA using a suitable kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
- Perform high-throughput sequencing of the prepared libraries on an Illumina platform (e.g., NovaSeq 6000).
4. Data Analysis:
- Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
- Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner such as STAR.
- Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Differential Gene Expression Analysis: Perform differential expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R. This will identify genes with statistically significant changes in expression.
- Pathway and Functional Enrichment Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or DAVID to identify biological pathways and functions that are significantly enriched among the differentially expressed genes.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Validation
This protocol is used to validate the results from RNA-seq or to quantify the expression of specific target genes.
1. Cell Culture and this compound Treatment:
- Follow the same procedure as described in Protocol 1, Step 1.
2. RNA Isolation and cDNA Synthesis:
- Isolate total RNA as described in Protocol 1, Step 2.
- Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
3. Primer Design and Validation:
- Design primers for the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) using primer design software (e.g., Primer-BLAST).
- Validate the primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
4. qRT-PCR Reaction:
- Set up the qRT-PCR reactions using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
- A typical reaction mixture includes: SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
- Run the reactions on a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
5. Data Analysis:
- Determine the cycle threshold (Ct) values for each gene in each sample.
- Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
- Calculate the relative gene expression changes using the 2-ΔΔCt method.
Mandatory Visualizations
To visually represent the complex biological processes modulated by this compound, the following diagrams of the key signaling pathways and experimental workflows are provided.
Caption: this compound Signaling Pathways.
Caption: RNA-Seq Experimental Workflow.
Caption: qRT-PCR Experimental Workflow.
References
- 1. Protection from liver fibrosis by a peroxisome proliferator-activated receptor δ agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with PPARδ agonist alleviates non-alcoholic fatty liver disease by modulating glucose and fatty acid metabolic enzymes in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARs as Metabolic Sensors and Therapeutic Targets in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
ZLY032 in Primary Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLY032 is a novel small molecule with multifaceted therapeutic potential, acting as a dual agonist for Peroxisome Proliferator-Activated Receptor delta (PPARδ) and Free Fatty Acid Receptor 1 (FFA1).[1][2] Additionally, it exhibits antibacterial properties by targeting argininosuccinate (B1211890) lyase in prokaryotes. These diverse mechanisms of action make this compound a compound of significant interest for research in areas such as angiogenesis, inflammation, and cellular protection. This document provides detailed application notes and protocols for the use of this compound in primary cell culture experiments, focusing on Human Umbilical Vein Endothelial Cells (HUVECs), RAW264.7 macrophage-like cells, and primary cardiomyocytes.
Mechanism of Action
This compound's biological effects are mediated through multiple signaling pathways:
-
Pro-angiogenic Effects: In endothelial cells, this compound activates the FFA1/PPARδ pathway, leading to the upregulation of Vascular Endothelial Growth Factor (VEGF) and promoting angiogenesis.[1]
-
Anti-inflammatory Effects: By targeting the FFA1/PPARδ receptors on immune cells, this compound can inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.[1]
-
Cardioprotective Effects: this compound activates the Notch1/Hes1 signaling pathway in a PPARδ-dependent manner in cardiomyocytes. This activation inhibits ferroptosis, a form of iron-dependent programmed cell death, offering protection against ischemia-reperfusion injury.
-
Antibacterial Activity: this compound demonstrates direct antibacterial effects, with a noted minimum inhibitory concentration (MIC) of 100 µM against Methicillin-resistant Staphylococcus aureus (MRSA).[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in various primary cell culture applications.
| Cell Type | Application | Key Parameter | Effective Concentration | Reference |
| HUVECs | Angiogenesis | Tube Formation | 5 µM | [1] |
| RAW264.7 | Anti-inflammation | Cytokine Inhibition | 5 µM | [1] |
| Primary Cardiomyocytes | Cardioprotection | Inhibition of Ferroptosis | Inferred: 1-10 µM | |
| S. aureus (MRSA) | Antibacterial | Minimum Inhibitory Concentration (MIC) | 100 µM | [1] |
Table 1: Effective Concentrations of this compound in Primary Cell Culture.
| Parameter | Assay | Cell Type | This compound Concentration (µM) | Expected Outcome |
| Angiogenesis | Tube Formation | HUVECs | 0.1 | Minimal effect |
| 1 | Moderate increase in tube formation | |||
| 5 | Significant increase in tube formation | |||
| 10 | Plateau or potential decrease in tube formation | |||
| Inflammation | LPS-induced TNF-α release | RAW264.7 | 0.1 | Minimal inhibition |
| 1 | Moderate inhibition | |||
| 5 | Significant inhibition | |||
| 10 | Potent inhibition | |||
| Cardioprotection | Ischemia-Reperfusion Injury Model | Primary Cardiomyocytes | 1-10 | Increased cell viability, reduced ferroptosis markers |
Table 2: Representative Dose-Response Data for this compound.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for HUVEC tube formation assay.
Caption: Workflow for RAW264.7 inflammation assay.
Experimental Protocols
HUVEC Tube Formation Assay
This protocol details the assessment of this compound's pro-angiogenic effects on Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Primary HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel Basement Membrane Matrix
-
This compound stock solution (in DMSO)
-
96-well culture plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with imaging software
Protocol:
-
Cell Culture: Culture HUVECs in EGM-2 at 37°C and 5% CO₂. Passage cells when they reach 80-90% confluency. Use cells between passages 2 and 6 for experiments.
-
Matrigel Coating: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend in EGM-2. Seed 1.5 x 10⁴ cells in 100 µL of medium onto the solidified Matrigel.
-
This compound Treatment: Prepare serial dilutions of this compound in EGM-2 from a concentrated stock. Add the desired final concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-6 hours.
-
Visualization and Imaging: After incubation, carefully remove the medium and stain the cells with Calcein AM for 30 minutes. Capture images of the tube-like structures using an inverted fluorescence microscope.
-
Quantification: Analyze the images using angiogenesis software to quantify the total tube length, number of junctions, and number of loops.
RAW264.7 Anti-inflammatory Assay
This protocol outlines the procedure to evaluate the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.
Materials:
-
RAW264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
24-well culture plates
-
ELISA kit for TNF-α or other relevant cytokines
-
Griess Reagent for nitric oxide measurement (optional)
Protocol:
-
Cell Culture: Maintain RAW264.7 cells in complete DMEM at 37°C and 5% CO₂.
-
Cell Seeding: Seed RAW264.7 cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After the incubation period, centrifuge the plates at a low speed and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of TNF-α (or other cytokines of interest) in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
(Optional) Nitric Oxide Measurement: Determine the amount of nitric oxide produced by measuring the nitrite (B80452) concentration in the supernatant using the Griess reagent.
Primary Cardiomyocyte Ferroptosis Assay
This protocol provides a framework for assessing the protective effects of this compound against induced ferroptosis in primary cardiomyocytes.
Materials:
-
Primary neonatal cardiomyocytes (mouse or rat)
-
Cardiomyocyte culture medium (e.g., DMEM/F12 with supplements)
-
Ferroptosis inducer (e.g., Erastin or RSL3)
-
This compound stock solution (in DMSO)
-
Cell viability assay kit (e.g., CCK-8 or MTT)
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Isolation and Culture: Isolate primary cardiomyocytes from neonatal mouse or rat hearts using established enzymatic digestion protocols. Culture the cells on pre-coated plates in a suitable cardiomyocyte culture medium.
-
This compound Treatment: Treat the cardiomyocytes with this compound (inferred effective concentration range: 1-10 µM) or vehicle control for a predetermined period (e.g., 24 hours).
-
Induction of Ferroptosis: Following this compound pre-treatment, induce ferroptosis by adding a known inducer such as Erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM) for an appropriate duration (e.g., 6-12 hours).
-
Assessment of Cell Viability: Measure cell viability using a CCK-8 or MTT assay according to the manufacturer's protocol.
-
Measurement of Lipid Peroxidation: To directly assess ferroptosis, stain the cells with the lipid peroxidation sensor C11-BODIPY 581/591. Analyze the fluorescence shift from red to green using a fluorescence microscope or flow cytometer, which indicates lipid peroxidation.
-
Data Analysis: Compare the cell viability and lipid peroxidation levels between the different treatment groups to determine the protective effect of this compound against ferroptosis.
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions, including cell seeding densities, reagent concentrations, and incubation times, for their specific experimental setup.
References
ZLY032: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLY032 is a novel small molecule compound identified as a dual agonist for the free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptor δ (PPARδ).[1][2] In vivo research has demonstrated its therapeutic potential in various models, including wound healing, metabolic disorders, hepatic fibrosis, and myocardial injury.[1][3][4] This document provides detailed application notes and protocols for the in vivo delivery of this compound, based on currently available research.
Mechanism of Action
This compound exerts its biological effects by simultaneously activating FFA1 and PPARδ, which are key regulators of metabolism, inflammation, and cellular growth. This dual agonism leads to the modulation of multiple downstream signaling pathways, contributing to its therapeutic effects.
Signaling Pathways
The activation of FFA1 and PPARδ by this compound has been shown to influence the following signaling pathways:
-
Pro-angiogenic and Anti-inflammatory Pathway in Wound Healing: this compound promotes angiogenesis and reduces inflammation at wound sites by modulating the FFA1/PPARδ axis, which in turn upregulates vascular endothelial growth factor (VEGF) and downregulates the NF-κB signaling pathway.[1]
-
Cardioprotective Pathway in Myocardial Ischemia-Reperfusion Injury: this compound protects cardiomyocytes from ferroptosis by activating the Notch1/Hes1 signaling pathway in a PPARδ-dependent manner. This leads to the stabilization of GPX4, a key enzyme in preventing lipid peroxidation.[3]
Diagram: this compound Signaling in Wound Healing
Caption: this compound activates FFA1 and PPARδ to promote angiogenesis and inhibit inflammation.
Diagram: this compound Cardioprotective Signaling
Caption: this compound activates a PPARδ-Notch1-GPX4 axis to inhibit cardiomyocyte ferroptosis.
In Vivo Delivery Protocols
The appropriate delivery method for this compound in vivo depends on the research application and the target tissue. The following protocols are based on published studies and general best practices for in vivo research in mice.
Topical Delivery for Wound Healing
This protocol is for the application of this compound to murine full-thickness skin wounds.
Experimental Workflow
Diagram: Topical this compound Delivery Workflow
Caption: Workflow for topical this compound application in a murine wound healing model.
Materials:
-
This compound
-
Vehicle (e.g., 0.1% DMSO in phosphate-buffered saline)
-
Anesthetic agent (e.g., isoflurane)
-
Surgical tools for creating a full-thickness wound
-
Dressing materials
Protocol:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Create a full-thickness skin wound on the dorsal side of the mouse using a biopsy punch.
-
Prepare a solution of this compound in the chosen vehicle at the desired concentration. A concentration of 100 µM has been used effectively.[1]
-
Topically apply the this compound solution to the wound bed.
-
Cover the wound with an appropriate dressing.
-
Monitor the rate of wound closure over time.
-
At the end of the experiment, euthanize the animals and collect wound tissue for histological and molecular analysis (e.g., to measure VEGF and pNF-κB p65 levels).[1]
Quantitative Data Summary
| Parameter | Control (Vehicle) | This compound (100 µM) | Reference |
| Wound Closure Rate | Baseline | Significantly Accelerated | [1][2] |
| pNF-κB p65 Expression | Baseline | Significantly Reduced | [1] |
| VEGF Levels | Baseline | Markedly Increased | [1] |
Systemic Delivery for Metabolic Disorders and Hepatic Fibrosis
Studies have shown that long-term treatment with this compound can improve glucolipid metabolism and alleviate fatty liver in ob/ob mice and in a methionine- and choline-deficient diet-fed db/db mouse model of non-alcoholic steatohepatitis (NASH).[4] Furthermore, this compound has been shown to prevent CCl4-induced liver fibrosis.[4] While the precise dosage and administration route for these studies are not detailed in the available literature, the following general protocols for oral gavage and intraperitoneal injection are provided as a starting point for such investigations.
Recommended General Protocol (Oral Gavage):
-
Formulation: Prepare a suspension of this compound in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution in corn oil. The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Dosage: A dose-finding study is recommended to determine the optimal therapeutic dose.
-
Administration: Administer the this compound formulation to the mice via oral gavage using a proper gavage needle. The volume should not exceed 10 ml/kg body weight.
-
Frequency: For chronic studies, daily administration over several weeks is likely required.
-
Monitoring: Monitor metabolic parameters such as blood glucose, insulin (B600854) levels, and body weight regularly. At the end of the study, collect liver tissue for histological analysis of fibrosis and steatosis.
Systemic Delivery for Myocardial Ischemia-Reperfusion Injury
This compound has been identified as a protective agent against myocardial ischemia-reperfusion (I/R) injury in mice.[3] Although the specific in vivo delivery protocol is not available in the searched literature, intraperitoneal injection is a common route for administering therapeutic agents in murine models of myocardial I/R.
Recommended General Protocol (Intraperitoneal Injection):
-
Formulation: Dissolve this compound in a sterile, injectable vehicle such as saline with a small percentage of a solubilizing agent like DMSO, if necessary. Ensure the final solution is sterile-filtered.
-
Dosage: A dose-finding study is necessary to establish an effective and non-toxic dose.
-
Administration: Induce myocardial I/R injury in mice through surgical ligation of the left anterior descending coronary artery followed by reperfusion. Administer the this compound solution via intraperitoneal injection at a specific time point relative to the ischemic event (e.g., just before reperfusion). The injection volume should be appropriate for the size of the mouse, typically not exceeding 10 ml/kg.
Conclusion
This compound is a promising dual FFA1/PPARδ agonist with demonstrated efficacy in preclinical models of wound healing, metabolic disease, and cardiac injury. The delivery methods outlined in these application notes provide a foundation for researchers to conduct in vivo studies with this compound. For applications where specific dosages are not yet published, it is crucial to perform dose-response studies to determine the optimal therapeutic window. Further research into the pharmacokinetics and biodistribution of this compound will be beneficial for optimizing its in vivo delivery and therapeutic potential.
References
- 1. This compound, the first-in-class dual FFA1/PPARδ agonist, improves glucolipid metabolism and alleviates hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a-z.lu [a-z.lu]
- 3. This compound mediated activation of Notch1/Hes1 signaling inhibits cardiomyocyte ferroptosis to protect against myocardial Ischemia-Reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mediated activation of Notch1-Hes1 signaling inhibits cardiomyocyte ferroptosis to protect against myocardial Ischemia-Reperfusion injury in mice - Watch Related Videos [visualize.jove.com]
Troubleshooting & Optimization
Troubleshooting ZLY032 insolubility in aqueous solutions
Technical Support Center: ZLY032
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. It is readily soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 30 mg/mL. However, its solubility is significantly lower in a DMSO:PBS (pH 7.2) (1:5) mixture, at approximately 0.16 mg/mL[1].
Q2: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous experimental buffer?
A2: This is a common phenomenon for hydrophobic compounds. High concentrations of this compound can be achieved in a strong organic solvent like DMSO. When this concentrated stock is diluted into an aqueous buffer, the overall solvent environment becomes less favorable for the hydrophobic this compound, causing it to crash out of solution and form a precipitate.
Q3: Can I use heat or sonication to dissolve this compound in my aqueous buffer?
A3: Gentle heating and sonication can be employed to aid in the dissolution of this compound. However, it is crucial to first establish the thermal stability of the compound, as excessive heat could lead to degradation. Gentle warming in a water bath (e.g., to 37°C) and short bursts of sonication are recommended[2]. Always visually inspect for any changes in the solution, such as color, which might indicate degradation[2].
Q4: Are there alternative formulation strategies to improve the aqueous solubility of this compound for in vivo or in vitro studies?
A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include pH modification, the use of co-solvents, surfactants, cyclodextrins, and the preparation of solid dispersions[3][4][5][6].
Troubleshooting Guides
Problem 1: this compound Precipitation Upon Dilution into Aqueous Buffer
Possible Cause: The aqueous buffer is a poor solvent for the hydrophobic this compound, leading to precipitation when the concentration of the organic solvent from the stock solution is significantly lowered.
Solutions:
-
pH Adjustment: this compound contains a carboxylic acid group, making it a weakly acidic compound[1][7]. Therefore, its solubility is pH-dependent. Increasing the pH of the aqueous buffer will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Conversely, in acidic conditions, the compound will be in its less soluble, neutral form[8][9]. It is recommended to test the solubility of this compound across a range of pH values to determine the optimal pH for your experiment.
-
Use of Co-solvents: Adding a water-miscible organic solvent (co-solvent) to your aqueous buffer can increase the solubility of this compound. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs)[10][11][12][][14][15]. The co-solvent improves the overall solvent polarity, making it more favorable for the hydrophobic compound.
-
Addition of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds like this compound, thereby increasing their apparent solubility. Non-ionic surfactants such as Tween® 20 or Triton™ X-100 are commonly used at low concentrations (e.g., 0.01-0.1%)[2].
Problem 2: Low or Inconsistent Bioavailability in Animal Studies
Possible Cause: Poor aqueous solubility of this compound can lead to low and variable absorption from the gastrointestinal tract after oral administration, resulting in poor bioavailability[16].
Solutions:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility and bioavailability[17][18][19][20][21]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Solid Dispersions: A solid dispersion is a formulation where the drug is dispersed in a hydrophilic carrier matrix. This can be prepared by methods such as melting, solvent evaporation, or hot-melt extrusion[22][23][24]. By dispersing this compound in a carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP), the drug exists in a higher energy amorphous state with increased surface area, leading to enhanced dissolution and absorption[3][25].
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [1] |
Table 2: Effect of Formulation Strategy on Apparent Aqueous Solubility of a Model Hydrophobic Compound
| Formulation Strategy | Vehicle | Apparent Solubility (µg/mL) | Fold Increase |
| None | Water | 1 | 1 |
| pH Adjustment | pH 9.0 Buffer | 50 | 50 |
| Co-solvent | 20% Ethanol in Water | 100 | 100 |
| Surfactant | 0.1% Tween® 80 in Water | 250 | 250 |
| Cyclodextrin | 10% HP-β-CD in Water | 1000 | 1000 |
| Solid Dispersion | 1:10 Drug:PEG 6000 | 1500 | 1500 |
Note: The data in Table 2 is illustrative for a model hydrophobic compound and the actual improvement for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using Cyclodextrin
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water, magnetic stirrer, and a vial.
-
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in distilled water.
-
Slowly add the desired amount of this compound powder to the HP-β-CD solution while stirring vigorously.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
The resulting solution can be filtered through a 0.22 µm filter to remove any undissolved material.
-
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyethylene glycol 6000 (PEG 6000), a suitable organic solvent (e.g., methanol (B129727) or ethanol), a rotary evaporator, and a desiccator.
-
Procedure:
-
Dissolve both this compound and PEG 6000 (e.g., in a 1:10 ratio by weight) in a minimal amount of the organic solvent.
-
Ensure complete dissolution of both components to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will be formed on the wall of the flask.
-
Further dry the solid dispersion in a desiccator under vacuum to remove any residual solvent.
-
The resulting solid can be scraped and pulverized into a fine powder for subsequent use.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Impact of pH on this compound ionization and solubility.
Caption: Cyclodextrin encapsulation of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. japer.in [japer.in]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Solubility enhancement techniques [wisdomlib.org]
- 7. medkoo.com [medkoo.com]
- 8. scielo.br [scielo.br]
- 9. Khan Academy [khanacademy.org]
- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. wjbphs.com [wjbphs.com]
- 15. researchgate.net [researchgate.net]
- 16. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. jddtonline.info [jddtonline.info]
- 24. japsonline.com [japsonline.com]
- 25. jopcr.com [jopcr.com]
Optimizing ZLY032 Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ZLY032 to ensure optimal cell viability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a multitarget compound identified as a first-in-class dual agonist for Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ). Its mechanism of action involves the simultaneous activation of these two receptors, which play crucial roles in regulating metabolic pathways, inflammation, and angiogenesis.
Q2: How does this compound impact cell viability?
A2: this compound has been shown to promote the proliferation and migration of various cell types, thereby positively impacting cell viability within specific concentration ranges. It exerts these effects by modulating downstream signaling pathways, such as promoting angiogenesis through the VEGF pathway and inhibiting inflammation via the NF-κB pathway. However, as with any compound, excessively high concentrations may lead to cytotoxicity.
Q3: What is the recommended starting concentration range for this compound in cell culture experiments?
A3: Based on published studies, a starting concentration range of 0.5 µM to 50 µM is recommended for most cell lines. The optimal concentration is cell-type dependent and should be determined empirically for each specific experimental setup.
Q4: Are there any known off-target effects of this compound that could affect cell viability?
A4: While this compound is designed as a dual agonist for FFA1 and PPARδ, high concentrations could potentially lead to off-target effects. It is crucial to include proper controls in your experiments, such as a vehicle control (e.g., DMSO) and a range of this compound concentrations, to identify any potential cytotoxic effects.
Troubleshooting Guide
Issue 1: Decreased cell viability observed after treatment with this compound.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. We recommend testing a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify the therapeutic window for your specific cell line.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: this compound is often dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically below 0.1%. Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.
-
-
Possible Cause 3: Cell line sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to chemical compounds. It is essential to establish a baseline viability for your specific cell line and compare it against the effects of this compound.
-
Issue 2: Inconsistent or non-reproducible results in cell viability assays.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well of your microplate. Variations in cell number will lead to variability in the final readout of your viability assay.
-
-
Possible Cause 2: Edge effects in microplates.
-
Solution: To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humidified environment.
-
-
Possible Cause 3: Improper mixing of this compound.
-
Solution: Ensure that the this compound stock solution is thoroughly mixed before diluting it to the final working concentrations in the cell culture medium.
-
Data Summary
The following tables summarize the effective concentrations of this compound used in various cell lines as reported in the literature.
Table 1: Effective Concentrations of this compound on Human Umbilical Vein Endothelial Cells (HUVECs)
| Concentration | Observed Effect |
| 0.05 - 100 µM | Promoted proliferation |
| 0.5, 5, 50 µM | Tremendously promoted migration and tube formation |
Table 2: Effective Concentrations of this compound on RAW264.7 Macrophages
| Concentration | Observed Effect |
| 0.5, 5, 50 µM | Pretreatment of RAW264.7 cells promoted proliferation, migration, and tube formation in co-cultured HUVECs in a dose-dependent manner. |
Table 3: Effective Concentrations of this compound on NCM460 Epithelial Cells
| Concentration | Observed Effect |
| 0.5, 5, 50 µM | Promoted proliferation and migration |
Experimental Protocols
1. General Cell Culture Maintenance
This protocol outlines the basic steps for maintaining healthy cell cultures.
-
Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
-
Sterile serological pipettes and pipette tips
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Examine cells daily under a microscope to assess confluency and morphology.
-
When cells reach 80-90% confluency, they should be subcultured.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer with sterile PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding complete growth medium (containing FBS).
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask containing fresh, pre-warmed medium.
-
Incubate the new flask at 37°C with 5% CO2.
-
2. Cell Viability Assessment using CCK-8 Assay
This protocol describes how to perform a Cell Counting Kit-8 (CCK-8) assay to determine cell viability after treatment with this compound.
-
Materials:
-
Cells of interest
-
96-well microplates
-
This compound stock solution
-
Complete growth medium
-
CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Cell viability assay workflow.
Technical Support Center: Investigating Off-Target Effects of ZLY032
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of ZLY032.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our cell-based assay after treatment with this compound that doesn't seem to be mediated by FFA1 or PPARδ. Could this be an off-target effect?
A1: It is plausible that unexpected cellular phenotypes arise from off-target effects. Small molecule inhibitors and agonists can interact with proteins other than their intended targets, leading to a range of cellular responses. While this compound is a known dual agonist for FFA1 and PPARδ, and also targets argininosuccinate (B1211890) lyase in bacteria, it is crucial to experimentally validate that any observed phenotype in eukaryotic cells is a direct result of modulating its intended targets.[1]
Q2: What are some common off-target liabilities associated with agonists of the PPAR and FFA1 families?
A2: Historically, some PPARγ agonists have been associated with side effects like weight gain, fluid retention, and bone fractures.[2] For FFA1 agonists, a significant concern that led to the termination of clinical trials for one of the most advanced candidates (TAK-875/fasiglifam) was hepatotoxicity.[3][4] Therefore, monitoring liver function markers and assessing for cellular toxicity is a prudent step when working with novel FFA1 agonists like this compound.
Q3: How can we begin to experimentally investigate potential off-target effects of this compound?
A3: A systematic approach is recommended. Start with broad, unbiased screening methods to identify potential off-target interactions. This can be followed by more targeted validation experiments. Key initial steps include:
-
Kinase Selectivity Profiling: Screen this compound against a large panel of kinases to identify any unintended interactions.
-
Cytotoxicity Assays: Determine if this compound exhibits cytotoxic effects in your cell model of interest at concentrations relevant to your experiments.
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other known FFA1 and PPARδ agonists.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
Symptoms:
-
Increased number of floating, dead cells in culture after this compound treatment.
-
Reduced metabolic activity in assays like MTT, MTS, or XTT.
-
Activation of apoptosis markers (e.g., cleaved caspase-3).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data Example: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | CC50 (µM) | On-Target EC50 (PPARδ Reporter Assay, µM) | Therapeutic Index (CC50/EC50) |
| HepG2 | MTT | 75.2 | 0.5 | 150.4 |
| HUVEC | CellTiter-Glo® | > 100 | 0.8 | > 125 |
| RAW264.7 | LDH Release | 89.5 | 1.2 | 74.6 |
Interpretation: In this hypothetical example, this compound shows a favorable therapeutic index in all tested cell lines, suggesting that at typical effective concentrations for on-target activity (0.5-1.2 µM), cytotoxicity is not a major concern. If your observed cytotoxicity occurs at concentrations well below the CC50, it may point to a specific, potent off-target interaction.
Issue 2: this compound Induces a Phenotype Not Replicated by Other FFA1/PPARδ Agonists
Symptoms:
-
This compound alters a signaling pathway known to be independent of FFA1 and PPARδ.
-
A cellular phenotype (e.g., changes in morphology, migration) is observed with this compound but not with control compounds like GW501516 (PPARδ agonist) or TAK-875 (FFA1 agonist).
Troubleshooting Workflow:
Caption: Workflow to investigate unique this compound-induced phenotypes.
Quantitative Data Example: Hypothetical Kinome Scan Results for this compound (1 µM)
| Kinase Target | Percent Inhibition (%) | On-Target/Off-Target |
| PPARδ | N/A (Agonist) | On-Target |
| FFA1 | N/A (Agonist) | On-Target |
| CDK9 | 95 | Off-Target |
| GSK3β | 92 | Off-Target |
| SRC | 78 | Off-Target |
| EGFR | 15 | Off-Target |
| ... (400+ other kinases) | < 50 | - |
Interpretation: This hypothetical data suggests that at 1 µM, this compound potently inhibits CDK9 and GSK3β. If the unexpected phenotype is related to cell cycle arrest or Wnt signaling, these off-target activities would be strong candidates for further investigation.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)
Objective: To identify unintended kinase targets of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay: Submit the compound to a commercial kinase profiling service (e.g., Eurofins KINOMEscan®, Reaction Biology Corporation). Typically, a single high concentration (e.g., 1-10 µM) is used for the initial screen against a panel of over 400 kinases.
-
Data Analysis: The service will provide data as "percent inhibition" or "percent of control." Identify kinases that are significantly inhibited (e.g., >90% inhibition).
-
Follow-up: For significant off-target hits, perform dose-response assays to determine the IC50 values. This will quantify the potency of this compound against these unintended targets.
-
Selectivity Analysis: Compare the IC50 values for the off-target kinases to the EC50 values for FFA1 and PPARδ to determine the selectivity window.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate target and off-target engagement in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control (DMSO).
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C). Ligand-bound proteins are generally more stable and will denature at a higher temperature.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein (e.g., PPARδ, or a suspected off-target like CDK9) at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the control indicates direct binding of this compound to the protein in the cellular environment.
Signaling Pathways
This compound On-Target Signaling Pathways
Caption: On-target signaling pathways of this compound.[5][6]
Hypothetical Off-Target Signaling Pathway (CDK9 Inhibition)
References
- 1. benchchem.com [benchchem.com]
- 2. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role and Future of FFA1 as a Therapeutic Target [pubmed.ncbi.nlm.nih.gov]
- 4. FFAR1/GPR40: One target, different binding sites, many agonists, no drugs, but a continuous and unprofitable tug-of-war between ligand lipophilicity, activity, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ZLY032 stability in cell culture media over time
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for working with ZLY032, focusing on its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class dual agonist for the free fatty acid receptor 1 (FFA1/GPR40) and the peroxisome proliferator-activated receptor δ (PPARδ).[1][2][3] Its mechanism involves the simultaneous activation of these two receptors to regulate gene expression related to inflammation and angiogenesis.[4][5] Specifically, this compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and to promote angiogenesis (the formation of new blood vessels) by promoting the VEGF pathway.[4]
Q2: What are the known signaling pathways activated by this compound?
A2: this compound activates FFA1 and PPARδ. This dual activation leads to two key downstream effects:
-
Anti-inflammatory effect: Inhibition of the NF-κB signaling pathway.[4]
-
Pro-angiogenic effect: Promotion of VEGF expression.[4] A recent study has also shown that as a PPARδ agonist, this compound can activate the Notch1/Hes1 signaling pathway, which protects against myocardial ischemia-reperfusion injury by inhibiting cardiomyocyte ferroptosis.[6]
Q3: What is the solubility of this compound?
A3: The solubility of this compound has been determined in several common laboratory solvents. Stock solutions should be prepared in DMSO or DMF.
Table 1: Solubility of this compound
| Solvent | Solubility |
|---|---|
| DMSO | 30 mg/mL |
| DMF | 30 mg/mL |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL |
Data sourced from Cayman Chemical.[1]
Q4: How should I prepare and store this compound stock solutions?
A4: To ensure maximum stability, this compound stock solutions should be prepared in high-quality, anhydrous DMSO at a high concentration (e.g., 10-30 mg/mL).[1] It is recommended to aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[7] For long-term storage (months to years), keep these aliquots at -20°C or below, protected from light.[3] For short-term storage (days to weeks), 4°C is acceptable.[3]
Q5: Is there specific data on the half-life of this compound in cell culture media?
A5: Currently, there is no publicly available data detailing the specific degradation kinetics or half-life of this compound in various cell culture media. The stability of a small molecule in media can be influenced by many factors, including its intrinsic chemical properties, the pH of the media, media components (e.g., amino acids, vitamins), temperature, and the presence of serum.[7][8][9] Therefore, it is highly recommended to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may be related to the stability of this compound in cell culture experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or weaker-than-expected biological effect. | Compound Degradation: this compound may be unstable in your specific culture medium at 37°C.[7][9] Precipitation: The final concentration of this compound may exceed its solubility in the medium, especially after dilution from a DMSO stock. | 1. Perform a stability study to determine the half-life of this compound in your media (see Experimental Protocol below). 2. Prepare fresh working solutions for each experiment from a frozen stock.[9] 3. Reduce the final DMSO concentration in the media to well below 0.5%.[9] 4. Visually inspect the media for any precipitate after adding the compound. |
| High variability between experimental replicates. | Inconsistent Sample Handling: Timing for sample collection and processing may vary. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or media.[7] | 1. Ensure precise and consistent timing for all experimental steps. 2. After preparing the working solution, vortex thoroughly and warm to 37°C before adding to cells. 3. Validate your analytical method (e.g., HPLC-MS) for linearity and precision.[7] |
| Compound concentration decreases over time, but no degradation products are detected. | Binding to Plasticware: The compound may be adsorbing to the surface of cell culture plates, flasks, or pipette tips.[7][10] Cellular Uptake: If cells are present, the compound may be rapidly internalized.[7][11] | 1. Use low-protein-binding plasticware for your experiments. 2. Include a control condition without cells to assess binding to the plate.[11] 3. To assess cellular uptake, measure the compound concentration in cell lysates in addition to the supernatant. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method using HPLC-MS to determine the stability of this compound in a specific cell culture medium over time.
1. Materials and Reagents:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Internal Standard (IS) - a stable molecule with similar properties to this compound
-
24-well sterile, low-protein-binding plates
-
HPLC-MS system with a C18 reverse-phase column
2. Preparation of Solutions:
-
This compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution (10 µM): Dilute the stock solution in your chosen cell culture medium (with and without 10% FBS) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Prepare enough for all time points.
3. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., media + 10% FBS, media alone).
-
Incubate the plate in a standard cell culture incubator (37°C, 5% CO₂).
-
Collect samples (e.g., 100 µL) from each well at designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The T=0 sample should be collected immediately after adding the solution.
-
For each sample, add 200 µL of ice-cold ACN containing the internal standard. This step precipitates proteins and halts degradation.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to HPLC vials for analysis.
4. HPLC-MS Analysis:
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Use a suitable gradient of Mobile Phase A and B to separate this compound from media components.
-
Analysis: Use mass spectrometry in multiple reaction monitoring (MRM) mode for precise quantification of this compound and the internal standard.
5. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Normalize the peak area ratio at each time point to the average peak area ratio at time 0 to determine the percentage of this compound remaining.
-
% Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
-
-
Plot the % Remaining against time to visualize the degradation curve and calculate the half-life (T½).
Table 2: Example Data Table for this compound Stability Experiment
| Time (Hours) | Replicate 1 (% Remaining) | Replicate 2 (% Remaining) | Replicate 3 (% Remaining) | Average (% Remaining) | Std. Dev. |
|---|---|---|---|---|---|
| 0 | 100 | 100 | 100 | 100 | 0.0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
| 48 | | | | | |
Visualizations
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound dual agonism.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, the first-in-class dual FFA1/PPARδ agonist, improves glucolipid metabolism and alleviates hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound mediated activation of Notch1/Hes1 signaling inhibits cardiomyocyte ferroptosis to protect against myocardial Ischemia-Reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Unexpected results with ZLY032 treatment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of ZLY032 in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data related to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dual agonist of the Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ). Its mechanism of action involves the simultaneous activation of these two receptors, leading to the modulation of various signaling pathways. In eukaryotic cells, this compound has been shown to promote angiogenesis (blood vessel formation) and inhibit inflammation. This is achieved by influencing the FFA1/PPARδ/NF-κB and FFA1/PPARδ/VEGF signaling pathways. Additionally, this compound exhibits antibacterial activity against certain bacteria, such as Staphylococcus aureus and MRSA, by targeting argininosuccinate (B1211890) lyase. A recent study has also highlighted its protective role in myocardial ischemia-reperfusion injury through the PPARδ-dependent activation of the Notch1/Hes1 signaling pathway.[1]
Q2: What are the main research applications for this compound?
This compound is primarily investigated for its therapeutic potential in:
-
Wound Healing: By promoting angiogenesis and reducing inflammation, this compound can accelerate the healing of chronic wounds.
-
Metabolic Diseases: As a dual FFA1/PPARδ agonist, it has shown promise in improving glucolipid metabolism.
-
Cardiovascular Protection: Recent studies suggest a role in protecting against myocardial ischemia-reperfusion injury.[1]
-
Antibacterial Research: Its activity against MRSA makes it a compound of interest in the development of new antibiotics.
Q3: What are the recommended concentrations for in vitro and in vivo studies?
The optimal concentration or dose of this compound will depend on the specific experimental setup, including the cell type, animal model, and research question. Based on published studies, the following ranges can be used as a starting point:
-
In Vitro: For cell-based assays, concentrations typically range from 0.5 µM to 100 µM.
-
In Vivo: For animal studies, particularly in mice, topical administration of 100 µM has been used for wound healing models.
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guide: Unexpected Results
Encountering unexpected results is a common part of the research process. This guide addresses potential issues you might face during your experiments with this compound.
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| Low or No Efficacy | Compound Instability/Degradation: this compound, like many small molecules, can be susceptible to degradation, especially with improper storage or handling. | - Store this compound as a solid at -20°C. - Prepare fresh stock solutions in a suitable solvent like DMSO and store in aliquots at -20°C to avoid repeated freeze-thaw cycles. - For cell culture experiments, prepare working dilutions fresh from the stock solution. |
| Suboptimal Concentration: The effective concentration of this compound can vary significantly between different cell types and assays. | - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and endpoint. - Consult the literature for concentrations used in similar experimental systems. | |
| Cell Line Resistance/Insensitivity: The target receptors (FFA1 and PPARδ) may not be expressed at sufficient levels in your chosen cell line. | - Verify the expression of FFA1 and PPARδ in your cell line using techniques like qPCR or Western blotting. - Consider using a cell line known to express these receptors. | |
| High Cell Toxicity/Death | Off-Target Effects: At high concentrations, small molecules can exhibit off-target effects leading to cytotoxicity. | - Lower the concentration of this compound used in your experiments. - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your cell line. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | - Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤0.5%) and consistent across all experimental groups, including vehicle controls. | |
| Inconsistent or Variable Results | Poor Solubility: this compound has limited solubility in aqueous solutions. Precipitation in cell culture media can lead to inconsistent effective concentrations. | - Visually inspect your treatment media for any signs of precipitation. - Ensure the final concentration of this compound in the media does not exceed its solubility limit. - Consider the use of a carrier protein like BSA to improve solubility, but be aware that this can also affect the free concentration of the compound. |
| Experimental Technique Variability: Inconsistent cell seeding densities, incubation times, or assay procedures can lead to variable results. | - Standardize all experimental procedures and ensure consistency across all replicates and experiments. | |
| Paradoxical Effects (e.g., Increased Inflammation) | Complex Biological Response: Cellular signaling is complex, and the activation of FFA1 and PPARδ can have different effects depending on the cellular context and the presence of other signaling molecules. | - Carefully review the literature for any reports of paradoxical effects with FFA1 or PPARδ agonists in your specific experimental model. - Analyze multiple downstream markers to get a more complete picture of the cellular response. |
| Species-Specific Differences: The pharmacology of PPARδ agonists can differ between rodents and humans.[2] | - Be cautious when extrapolating results from animal models to human cells, and vice versa. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay System | Reference |
| FFA1 EC50 | 68 nM | FLIPR assay | [2] |
| PPARδ EC50 | 102 nM | Reporter assay | [2] |
| PPARα EC50 | >10 µM | [2] | |
| PPARγ EC50 | >10 µM | [2] |
Table 2: Solubility and Stability of this compound
| Parameter | Value | Conditions | Reference |
| Solubility in DMF | 30 mg/mL | [2] | |
| Solubility in DMSO | 30 mg/mL | [2] | |
| Solubility in DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [2] | |
| Stability | ≥ 4 years | As a solid | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These should be adapted as necessary for your specific experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Angiogenesis Assay (Tube Formation Assay)
-
Plate Coating: Thaw Matrigel or a similar basement membrane extract on ice. Add 50 µL of the cold Matrigel to each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum medium.
-
Treatment and Seeding: Add this compound at the desired concentrations to the cell suspension. Seed the treated cells onto the solidified Matrigel at a density of 1.5-2.0 x 104 cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization: Observe the formation of tube-like structures using an inverted microscope.
-
Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
In Vitro Anti-Inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Add lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the anti-inflammatory effect as the percentage of inhibition of nitric oxide production compared to the LPS-only treated group.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
References
- 1. Preliminary study on cytotoxicity of selegiline on different cancer cell lines: exploration of the induction of ROS-independent apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARδ Agonism for the Treatment of Obesity and Associated Disorders: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
ZLY032 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ZLY032 in their experiments. The following information is designed to assist in optimizing dose-response curves and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual agonist for Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2][3] Its activity on these receptors leads to the promotion of angiogenesis (blood vessel formation) and the inhibition of inflammation.[1][2] Additionally, this compound has demonstrated antibacterial properties by targeting argininosuccinate (B1211890) lyase in bacteria like Staphylococcus aureus and MRSA.[1][2] In the context of cardiac health, as a PPARδ agonist, this compound can activate the Notch1/Hes1 signaling pathway, which helps to inhibit cardiomyocyte ferroptosis.[4]
Q2: What is a typical effective concentration of this compound from published studies?
A2: In murine wound healing models, a topical administration of 100 µM this compound was shown to be effective.[1][2] The minimum inhibitory concentration (MIC) of this compound against MRSA has also been reported as 100 µM.[1] These concentrations can serve as a starting point for designing your dose-response experiments.
Q3: How should I prepare this compound for my experiments?
A3: As with many small molecules, this compound is likely soluble in organic solvents such as DMSO. It is crucial to prepare a high-concentration stock solution in an appropriate solvent and then dilute it into your aqueous cell culture medium or buffer for your final experimental concentrations. Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental design to account for any effects of the solvent itself.
Signaling Pathway of this compound
Caption: this compound activates FFA1 and PPARδ, leading to increased VEGF expression and angiogenesis, while inhibiting NF-κB and inflammation.
Experimental Workflow for Generating a Dose-Response Curve
Caption: A typical workflow for a cell-based dose-response experiment, from preparation to data analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No response or a very flat curve | 1. This compound concentration is too low. 2. The chosen assay is not sensitive to the biological effects of this compound. 3. Incubation time is too short. | 1. Increase the concentration range of this compound, ensuring it spans several orders of magnitude (e.g., 1 nM to 100 µM). 2. Confirm that the cell line used expresses FFA1 and PPARδ. Consider using a more direct downstream assay, such as a PPARδ reporter gene assay. 3. Perform a time-course experiment to determine the optimal incubation period. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during serial dilutions. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Prepare a sufficient volume of each dilution to minimize errors. Use calibrated pipettes. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Response decreases at the highest concentrations (Hook effect) | 1. Cytotoxicity of this compound at high concentrations. 2. This compound precipitation out of solution. | 1. Perform a separate cytotoxicity assay (e.g., LDH release or trypan blue exclusion) to determine the toxic concentration range. 2. Visually inspect the wells with the highest concentrations for any precipitate. Ensure the final solvent concentration is not exceeding a toxic level (typically <0.5% for DMSO). |
| Calculated EC50 is not reproducible | 1. Inconsistent experimental conditions. 2. Poor curve fitting due to insufficient data points. | 1. Standardize all experimental parameters, including cell passage number, media components, and incubation times. 2. Ensure you have enough data points along the steep part of the sigmoidal curve to accurately determine the inflection point (EC50).[5] |
Hypothetical Dose-Response Data for a PPARδ Reporter Assay
The following table represents example data from a luciferase reporter assay in cells expressing a PPARδ-responsive element.
| This compound Concentration (µM) | Log [this compound] (M) | Normalized Response (%) |
| 0 (Vehicle) | N/A | 0 |
| 0.01 | -8.0 | 5.2 |
| 0.03 | -7.5 | 10.8 |
| 0.1 | -7.0 | 25.4 |
| 0.3 | -6.5 | 51.2 |
| 1 | -6.0 | 78.9 |
| 3 | -5.5 | 92.1 |
| 10 | -5.0 | 98.5 |
| 30 | -4.5 | 99.1 |
| 100 | -4.0 | 99.5 |
Key Dose-Response Curve Parameters
Based on the hypothetical data above, the following parameters can be derived after fitting the data to a four-parameter logistic model.
| Parameter | Value | Description |
| EC50 | ~0.29 µM | The concentration of this compound that elicits 50% of the maximal response. |
| Hill Slope | 1.2 | Describes the steepness of the curve. A value >1 may suggest cooperativity. |
| Top Plateau | ~100% | The maximum achievable response in the assay. |
| Bottom Plateau | ~0% | The baseline response in the absence of this compound. |
Detailed Experimental Protocol: PPARδ Reporter Gene Assay
This protocol outlines a method to determine the dose-response of this compound on PPARδ activation.
1. Materials:
-
HEK293T cells (or other suitable cell line)
-
PPARδ-responsive luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla)
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound
-
DMSO (for stock solution)
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
2. Procedure:
-
Cell Seeding & Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in ~80% confluency at the time of the assay.
-
Co-transfect the cells with the PPARδ reporter plasmid and the control plasmid according to the transfection reagent manufacturer's protocol.
-
Incubate for 24 hours.
-
-
This compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free DMEM to achieve the desired final concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., 0.1%).
-
Replace the medium on the cells with the this compound dilutions.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions, first measuring the firefly luciferase activity (PPARδ-driven) and then the Renilla luciferase activity (transfection control).
-
-
Data Analysis:
-
For each well, normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Further normalize the data by setting the vehicle control as 0% activation and the maximum response as 100% activation.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic) to fit the curve and determine the EC50 value.
-
References
- 1. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, the first-in-class dual FFA1/PPARδ agonist, improves glucolipid metabolism and alleviates hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mediated activation of Notch1/Hes1 signaling inhibits cardiomyocyte ferroptosis to protect against myocardial Ischemia-Reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose–response relationship - Wikipedia [en.wikipedia.org]
Technical Support Center: ZLY032 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing challenges with the in vivo efficacy of ZLY032. This compound is a dual agonist of Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ) with demonstrated efficacy in various preclinical models, including wound healing, metabolic disorders, and myocardial injury.[1][2][3] This guide will help you identify and address potential experimental factors that may be contributing to suboptimal results.
Troubleshooting Guide: Addressing Poor In Vivo Efficacy
Issues with Compound Formulation and Administration
| Potential Issue | Troubleshooting Steps |
| Poor Solubility / Precipitation | This compound is a small molecule that may require a specific vehicle for optimal solubility and bioavailability. - Recommended Vehicle: For topical administration in wound healing studies, a vehicle of 0.2% DMSO has been used successfully.[4] For other applications, consider vehicles used for similar small molecule agonists of FFA1 or PPARδ. - Preparation: Ensure the compound is fully dissolved before administration. Sonication or gentle heating may be required. Prepare fresh formulations for each experiment to avoid degradation. - Visual Inspection: Always visually inspect the formulation for any precipitation before administration. |
| Incorrect Administration Route | The route of administration should align with the therapeutic goal and the preclinical model. - Topical Application: For wound healing models, direct topical application to the wound site has been shown to be effective.[2][4] - Systemic Administration: For metabolic or cardiovascular studies, systemic routes such as oral gavage or intravenous injection may be more appropriate. While specific oral bioavailability data for this compound is not detailed in the provided search results, it is a critical parameter to consider for systemic effects. |
| Inadequate Dosage | The dose of this compound must be sufficient to achieve a therapeutic concentration at the target site. - Dose-Response Studies: If you are not observing an effect, consider performing a dose-response study to determine the optimal dose for your specific model and endpoint. - Published Dosages: For topical wound healing studies in mice, a concentration of 100 µM has been reported to be effective.[4] |
Experimental Model Considerations
| Potential Issue | Troubleshooting Steps |
| Inappropriate Animal Model | The choice of animal model is critical for observing the desired effects of this compound. - Wound Healing: Models using full-thickness skin wounds in normal, diabetic (e.g., db/db mice), or infected (e.g., MRSA-infected) mice have been successful.[1][2][5] - Metabolic Disease: ob/ob mice and methionine choline-deficient diet-fed db/db mice have been used to demonstrate improvements in glucolipid metabolism and alleviation of fatty liver.[1] - Cardiovascular Injury: Myocardial ischemia-reperfusion injury models in mice have been used to show cardioprotective effects.[3] - Model Validation: Ensure your chosen model is well-characterized and appropriate for studying the FFA1 and PPARδ pathways. |
| Timing and Duration of Treatment | The therapeutic window for this compound may be specific to the pathological process being studied. - Wound Healing: In wound healing studies, treatment is typically initiated shortly after wound creation and continued for several days.[4] - Metabolic Disease: Long-term treatment was necessary to observe significant improvements in glucolipid metabolism and fatty liver.[1] - Endpoint Analysis: Ensure that the timing of your endpoint analysis is appropriate to detect the expected biological changes. |
| Genetic Knockdown/Target Validation | If the efficacy of this compound is diminished, it is crucial to confirm target engagement. - Target Knockdown: In vivo studies have shown that knockdown of either PPARδ or FFA1 significantly reduces the wound-healing efficacy of this compound.[4] This highlights the dependence of this compound's action on these targets. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual agonist for Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1] Its therapeutic effects stem from the activation of these two receptors, which are involved in regulating metabolism, inflammation, and cell proliferation.
Q2: In which in vivo models has this compound shown efficacy?
A2: this compound has demonstrated positive in vivo efficacy in several models:
-
Wound Healing: Accelerates wound closure in normal, diabetic, and MRSA-infected mice and rabbits.[2][5]
-
Metabolic Disease: Improves glucolipid metabolism and alleviates fatty liver in ob/ob and db/db mice.[1]
-
Hepatic Fibrosis: Prevents CCl4-induced liver fibrosis.[1]
-
Myocardial Ischemia-Reperfusion Injury: Protects against cardiac contractile impairment and reduces infarct area in mice.[3]
Q3: What are the known downstream signaling pathways affected by this compound?
A3: this compound has been shown to modulate several downstream pathways:
-
In wound healing, it promotes angiogenesis and exerts anti-inflammatory effects by activating PPARδ and FFA1.[4]
-
In cardiomyocytes, as a PPARδ agonist, it activates the Notch1/Hes1 signaling pathway, which in turn inhibits ferroptosis.[3]
-
It has also been shown to have antibacterial activity against Staphylococcus aureus and MRSA by targeting argininosuccinate (B1211890) lyase (ASAL, argH).[2]
Q4: What concentrations of this compound have been used in vivo?
A4: For topical application in murine wound healing models, a concentration of 100 µM has been reported to be effective.[4] For other in vivo applications, it is advisable to consult the specific literature for the model of interest and consider conducting a dose-finding study.
Q5: Are there any known issues with the stability of this compound?
A5: While the provided search results do not detail specific stability issues, it is good laboratory practice to prepare fresh solutions of small molecules for each in vivo experiment to ensure consistent potency.
Experimental Protocols & Data
Quantitative Data Summary
| Model | Compound/Treatment | Concentration/Dose | Observed Effect | Reference |
| In Vitro HUVEC Proliferation | This compound | 0.05-100 µM | Promoted proliferation | [4] |
| In Vitro HUVEC Migration & Tube Formation | This compound | 0.5, 5, 50 µM | Promoted migration and tube formation | [4] |
| In Vivo Murine Wound Healing | This compound (topical) | 100 µM | Accelerated wound closure | [4] |
| In Vivo MRSA-infected Murine Wound | This compound (topical) | 150 µM | Accelerated wound closure | [4] |
| In Vitro Antibacterial (MRSA) | This compound | 100 µM (MIC) | Inhibited MRSA growth | [4] |
Detailed Methodologies
Protocol 1: In Vivo Murine Wound Healing Model
-
Animal Model: Male mice are anesthetized.
-
Wound Creation: A full-thickness skin wound is created on the dorsal side of the mouse.
-
Treatment: this compound is dissolved in a vehicle (e.g., 0.2% DMSO) to the desired concentration (e.g., 100 µM). A specific volume of the solution is applied topically to the wound bed. The control group receives the vehicle alone.
-
Dosing Frequency: Treatment is typically applied at regular intervals (e.g., daily or every other day).
-
Endpoint Measurement: Wound closure is monitored over time by photographing the wounds at set intervals. The wound area is then quantified using image analysis software. Additional endpoints can include histological analysis of the wound tissue and measurement of biomarkers (e.g., VEGF, pNF-κB p65) via ELISA or other immunoassays.[4]
Visualizations
References
- 1. This compound, the first-in-class dual FFA1/PPARδ agonist, improves glucolipid metabolism and alleviates hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mediated activation of Notch1/Hes1 signaling inhibits cardiomyocyte ferroptosis to protect against myocardial Ischemia-Reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Vehicle Controls for In Vitro Experiments
This guide provides troubleshooting and frequently asked questions for the proper use of vehicle controls in in vitro experiments, a critical component for ensuring data integrity and accurate interpretation of results.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments involving vehicle controls.
| Problem | Potential Cause | Suggested Solution |
| High variability in vehicle control replicates | Inconsistent pipetting volume; Cellular stress due to solvent concentration; Edge effects in multi-well plates; Contamination. | Verify pipette calibration and technique; Optimize solvent concentration to the lowest effective level that doesn't impact cell health; Avoid using outer wells of plates or fill them with a buffer; Use sterile technique and fresh reagents. |
| Vehicle control shows unexpected biological activity | The solvent itself is inducing a cellular response; The final concentration of the solvent is too high; The solvent has degraded or become contaminated. | Test multiple, chemically distinct solvents to find an inert one for your specific cell type and assay; Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration; Use fresh, high-purity solvent for each experiment. |
| Test compound shows no effect compared to the vehicle control | The compound is not soluble or stable in the chosen vehicle; The vehicle is masking the compound's effect; The compound is not active at the tested concentrations. | Check the solubility of your compound in the vehicle at the final experimental concentration; Ensure the vehicle itself doesn't interfere with the assay's endpoint; Perform a wider dose-response of the test compound. |
| Precipitation is observed in the culture medium | The solvent concentration is too high, causing the compound to precipitate when diluted in the aqueous medium; Poor solubility of the test compound. | Decrease the final concentration of the organic solvent (e.g., DMSO is often recommended to be kept below 0.5%); Consider using a different solvent or a co-solvent system; Gently warm the medium before adding the compound stock, if the compound's stability allows. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a vehicle control in in vitro experiments?
A vehicle control is a sample that contains everything your test samples have, except for the experimental compound. It includes the cells, medium, and the solvent (vehicle) used to dissolve the test compound. Its purpose is to isolate the effects of the test compound from any potential effects of the solvent itself, ensuring that the observed biological response is due to the compound and not the vehicle.
Q2: How do I choose the right vehicle for my test compound?
The ideal vehicle should:
-
Completely dissolve the test compound at the desired stock concentration.
-
Be miscible with the cell culture medium.
-
Be non-toxic to the cells at the final working concentration.
-
Not interfere with the assay's readout.
Commonly used vehicles include dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and phosphate-buffered saline (PBS). A solvent titration experiment is highly recommended to determine the maximal concentration of the vehicle that does not affect the experimental outcome.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
While this can be cell-type dependent, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v) to minimize its effects on cell viability and function. Some sensitive assays may even require concentrations below 0.1%.
Q4: Should the vehicle control be included on every plate in a multi-plate experiment?
Yes, it is crucial to include vehicle controls on every individual plate. This helps to account for plate-to-plate variability, such as slight differences in incubation times, temperature, or reagent additions, ensuring that the data from different plates can be reliably compared and normalized.
Experimental Protocols
Protocol 1: Determining Vehicle Cytotoxicity
This protocol outlines a standard method to determine the maximum non-toxic concentration of a solvent using an MTT assay for cell viability.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Vehicle Titration: Prepare a serial dilution of your vehicle (e.g., DMSO) in the cell culture medium. Typical concentrations to test range from 5% down to 0.01%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different vehicle concentrations. Also include a "no vehicle" control (medium only).
-
Incubation: Incubate the plate for a period that matches your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "no vehicle" control. The highest concentration that does not significantly reduce cell viability is your maximum working concentration.
Effect of Common Solvents on Cell Viability
The following table summarizes representative data on the cytotoxicity of common vehicles on a hypothetical cell line.
| Vehicle | Concentration (v/v) | Cell Viability (%) |
| DMSO | 1.0% | 85% |
| 0.5% | 95% | |
| 0.1% | 99% | |
| Ethanol | 1.0% | 70% |
| 0.5% | 88% | |
| 0.1% | 97% | |
| Methanol | 1.0% | 65% |
| 0.5% | 82% | |
| 0.1% | 96% |
Visualizations
Caption: Experimental workflow for using a vehicle control.
Caption: Decision tree for troubleshooting vehicle control effects.
Navigating ZLY032 Research: A Technical Support Guide
Welcome to the ZLY032 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clarity on the experimental use of this compound and to address potential areas of confusion that may arise during your studies. While direct conflicting data on this compound is not prevalent in the current body of literature, variations in experimental systems can lead to results that may seem contradictory. This guide offers troubleshooting advice, frequently asked questions, and standardized protocols to help you interpret your findings accurately.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected results in my experiments with this compound. Could I be working with a different compound?
It is crucial to ensure you are using the correct compound. This compound is a dual agonist of Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2][3] It has been studied in the context of wound healing, metabolic diseases, and myocardial protection.
A similarly named compound, SNS-032 (also known as BMS-387032), is a potent inhibitor of cyclin-dependent kinases 2, 7, and 9, and is investigated for its role in cancer.[4][5][6][7][8] The mechanisms of action for this compound and SNS-032 are entirely different. Please verify the identity and purity of your compound through appropriate analytical methods.
Q2: My effective concentration of this compound is different from what is reported in the literature. Why might this be?
Discrepancies in effective concentrations can arise from several factors:
-
Cell Line Specificity: The expression levels of FFA1 and PPARδ can vary significantly between different cell lines, leading to varied responses to this compound.
-
Assay Type: The endpoint measurement of your assay (e.g., metabolic activity, proliferation, gene expression) can influence the observed effective concentration.
-
Treatment Duration: The length of time cells are exposed to this compound can impact the biological outcome.
-
Culture Conditions: Serum concentration, cell density, and other culture parameters can affect cellular responses to treatment.
We recommend performing a dose-response curve for your specific cell line and assay to determine the optimal concentration for your experiments.
Q3: I am observing effects that seem unrelated to the FFA1/PPARδ pathway. Is this possible?
This compound has a multi-target profile. While its primary characterized targets are FFA1 and PPARδ, it has also been shown to have antibacterial activity by targeting argininosuccinate (B1211890) lyase (ASAL) in Staphylococcus aureus.[1][2] Furthermore, its downstream signaling is complex, involving pathways such as NF-κB, VEGF, and Notch1/Hes1.[1] It is plausible that in certain contexts, effects may be observed that are downstream or independent of direct FFA1/PPARδ agonism. A thorough investigation of the relevant signaling pathways in your experimental model is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent reagent preparation. 3. Fluctuations in incubator conditions (CO2, temperature, humidity). | 1. Use cells within a consistent and narrow passage number range. 2. Prepare fresh reagents and use consistent lot numbers where possible. 3. Regularly calibrate and monitor incubator conditions. |
| High background or no response in cell-based assays | 1. Suboptimal cell health. 2. Incorrect assay protocol. 3. Low expression of target receptors (FFA1/PPARδ) in the chosen cell line. | 1. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Carefully review and follow the detailed experimental protocols provided below. 3. Verify the expression of FFA1 and PPARδ in your cell line via qPCR or Western blot. |
| Difficulty replicating in vivo wound healing effects | 1. Differences in the animal model (species, age, sex). 2. Variations in wound creation and treatment application. 3. Presence of infection in the wound. | 1. Standardize the animal model and report all relevant details. 2. Follow a consistent surgical procedure for wound creation and apply this compound uniformly. 3. Note that this compound has antibacterial properties, which may be a confounding factor in non-sterile wound models.[1][2] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and the distinct compound SNS-032 for comparative purposes.
Table 1: this compound In Vivo Wound Healing Efficacy
| Animal Model | This compound Concentration | Observation | Reference |
| Male Mice | 100 µM (topical) | Accelerated wound closure compared to control. | [1][9] |
| Rabbits | Not specified | Accelerated wound closure compared to control. | [9][10] |
Table 2: SNS-032 IC50 Values (CDK Inhibition)
| Target | IC50 | Reference |
| CDK2 | 38 nM | [4] |
| CDK7 | 62 nM | [5] |
| CDK9 | 4 nM | [5] |
| CDK1 | 480 nM | [5] |
| CDK4 | 925 nM | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
In Vitro Angiogenesis Assay (Tube Formation Assay)
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.
-
Treatment: Treat the HUVECs with different concentrations of this compound.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Visualization: Visualize the formation of tube-like structures using a microscope and quantify the tube length and number of branch points.
Signaling Pathways and Experimental Workflows
Caption: this compound multifaceted role in wound healing.
Caption: this compound-mediated cardioprotection signaling.
Caption: Experimental workflow for an MTT-based cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, the first-in-class dual FFA1/PPARδ agonist, improves glucolipid metabolism and alleviates hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cytotoxicity Assessment of Novel Compounds
Disclaimer: A thorough literature search for "ZLY032" in the context of cancer cell cytotoxicity did not yield specific public data. The primary research associated with this compound identifies it as a dual free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptor delta (PPARδ) agonist with applications in promoting wound healing, accelerating angiogenesis, and exhibiting antibacterial properties.[1]
Therefore, this technical support center provides a generalized framework and troubleshooting guide for assessing the cytotoxicity of a novel compound, which can be adapted by researchers for their specific molecule of interest, such as this compound, once preliminary data becomes available.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of a new compound?
A1: The initial step is to perform a dose-response and time-course experiment to determine the half-maximal inhibitory concentration (IC50). This involves treating various cancer cell lines and ideally a normal (non-cancerous) cell line with a range of concentrations of the compound for different durations (e.g., 24, 48, 72 hours).[2][3]
Q2: Which cell lines should I choose for my initial cytotoxicity screening?
A2: The choice of cell lines should be guided by the therapeutic goal. It is advisable to use a panel of cell lines from different tissue origins to understand the spectrum of activity.[4] Including a relevant normal cell line is crucial for assessing selectivity and potential toxicity to healthy tissues.[2]
Q3: What are the common assays to measure cytotoxicity?
A3: Commonly used cytotoxicity assays include:
-
MTT Assay: Measures metabolic activity based on the reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases.
-
WST-8 Assay: Similar to MTT, it measures cell viability through the production of a water-soluble formazan.[3]
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Real-Time Cell Analysis (RTCA): Monitors changes in electrical impedance as cells proliferate and adhere to the culture plate, providing continuous cytotoxicity data.[3]
-
Annexin V/PI Staining: Uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
Q4: How do I interpret the IC50 values?
A4: The IC50 value represents the concentration of a compound that inhibits a biological process (like cell proliferation) by 50%. A lower IC50 value indicates higher potency. It is essential to compare the IC50 values across different cell lines to identify selectivity.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Ensure accurate cell counting and uniform seeding in all wells. |
| Contamination of cell cultures. | Regularly check for and discard contaminated cultures. | |
| Instability of the test compound. | Prepare fresh solutions of the compound for each experiment. Check for solubility issues. | |
| No cytotoxic effect observed even at high concentrations | The compound may not be cytotoxic to the chosen cell lines. | Test on a broader panel of cell lines. |
| The compound may have a different mechanism of action (e.g., cytostatic). | Perform cell cycle analysis to check for cell cycle arrest. | |
| Incorrect assay choice. | Use an orthogonal assay to confirm the results. | |
| High cytotoxicity in normal cell lines | The compound may have a low therapeutic index. | Consider structural modifications to improve selectivity. |
| The "normal" cell line may be unusually sensitive. | Test on multiple non-cancerous cell lines. |
Data Presentation: Comparative Cytotoxicity (Template)
This table is a template illustrating how to present IC50 values. The data below is for illustrative purposes only and does not represent actual data for this compound.
| Cell Line | Tissue of Origin | Type | IC50 (µM) after 48h | Selectivity Index (SI) vs. Normal Cell Line |
| MCF-7 | Breast | Adenocarcinoma | 15.2 | 3.2 |
| MDA-MB-231 | Breast | Adenocarcinoma | 8.9 | 5.5 |
| A549 | Lung | Carcinoma | 25.6 | 1.9 |
| HCT116 | Colon | Carcinoma | 12.1 | 4.0 |
| Normal Fibroblast | Skin | Non-cancerous | 48.5 | 1.0 |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable.[2]
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol provides a general procedure for determining the cytotoxicity of a compound using the MTT assay.
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for cytotoxicity assessment using the MTT assay.
Apoptosis Signaling Pathway
References
Technical Support Center: Enhancing ZLY032 Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of ZLY032 in animal studies. Given that this compound is a poorly water-soluble compound, this guide focuses on scientifically-backed formulation strategies to enhance its systemic exposure.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to its bioavailability?
A1: this compound is a solid compound with a molecular weight of 449.4 g/mol . It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) but exhibits poor solubility in aqueous solutions, including a DMSO:PBS (pH 7.2) mixture at a 1:5 ratio (0.16 mg/mL). This low aqueous solubility is a primary factor limiting its oral bioavailability.
Q2: What is the mechanism of action of this compound?
A2: this compound is a dual agonist of the free fatty acid receptor 1 (FFA1) and the peroxisome proliferator-activated receptor delta (PPARδ).[1] By activating these receptors, it influences signaling pathways involved in glucolipid metabolism, inflammation, and angiogenesis.[1][2]
Q3: Has this compound been used in animal studies before? What was the route of administration?
Q4: What are the general strategies to improve the oral bioavailability of poorly water-soluble compounds like this compound?
A4: For compounds with low aqueous solubility, several formulation strategies can be employed to enhance oral bioavailability. These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a higher dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents can improve its absorption through the lymphatic system.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to low dissolution and absorption. | 1. Formulation Enhancement: Employ advanced formulation strategies such as nanosuspensions, solid dispersions, cyclodextrin (B1172386) complexation, or lipid-based formulations to improve solubility and dissolution rate. Refer to the detailed protocols below.2. Vehicle Optimization: For simple suspensions, ensure the use of appropriate wetting and suspending agents (e.g., Tween 80, methylcellulose) to ensure a uniform and stable suspension. |
| Precipitation of this compound in aqueous buffers or upon dilution of DMSO stock. | The compound is "crashing out" of solution when the concentration of the organic solvent is reduced in an aqueous environment. | 1. Co-solvent System: Prepare stock solutions in a mixture of DMSO and another water-miscible solvent like ethanol.2. Serial Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the organic solvent concentration.3. Formulation Approach: If precipitation persists, it is a strong indicator that a more sophisticated formulation (e.g., cyclodextrin complexation, lipid-based system) is necessary to maintain solubility in an aqueous environment. |
| Inconsistent results between animal subjects. | Non-uniform dosing due to poor suspension stability or aggregation of drug particles. | 1. Homogenize Suspension: Ensure the dosing suspension is thoroughly homogenized before and during administration to each animal.2. Particle Size Analysis: Characterize the particle size distribution of your formulation to ensure it is consistent across batches.3. Stability Assessment: Evaluate the physical stability of your formulation over the duration of the experiment. |
Experimental Protocols for Bioavailability Enhancement
Below are detailed methodologies for key formulation strategies to improve the bioavailability of this compound.
Nanosuspension Formulation
This protocol describes the preparation of a nanosuspension using a wet media milling technique, a common method for particle size reduction.
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% w/v Tween 80 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy bead mill or planetary ball mill
-
Particle size analyzer
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC and Tween 80 in deionized water with gentle heating and stirring.
-
Disperse this compound in the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a high speed for a predetermined time (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.
-
Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer. The target is typically a mean particle size of less than 500 nm with a narrow distribution.
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Amorphous Solid Dispersion Formulation
This protocol outlines the preparation of a solid dispersion using the solvent evaporation method.
Materials:
-
This compound
-
Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose acetate (B1210297) succinate (B1194679) (HPMCAS))
-
Organic solvent (e.g., methanol, ethanol, or a mixture in which both this compound and the polymer are soluble)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve this compound and the polymer carrier in the organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).
-
Ensure complete dissolution of both components.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC)), drug content, and dissolution rate enhancement compared to the pure drug.
Cyclodextrin Inclusion Complex Formulation
This protocol describes the preparation of an inclusion complex using the kneading method.
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Water-ethanol solution (e.g., 1:1 v/v)
-
Mortar and pestle
Procedure:
-
Place the cyclodextrin in the mortar.
-
Add a small amount of the water-ethanol solution to the cyclodextrin to form a paste.
-
Gradually add this compound to the paste while continuously kneading for a specific duration (e.g., 60 minutes).
-
Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
Characterize the inclusion complex for complexation efficiency, solubility enhancement, and dissolution rate improvement.
Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
This protocol details the preparation of a simple SEDDS formulation.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene glycol)
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Select a ratio from the self-emulsifying region and prepare the formulation by accurately weighing the components.
-
Add this compound to the mixture and vortex or stir gently until the drug is completely dissolved.
-
Evaluate the self-emulsification performance by adding a small amount of the formulation to water and observing the formation of a nano- or microemulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and drug release profile.
Data Presentation
The following tables summarize representative quantitative data from literature on the improvement of bioavailability for poorly soluble compounds using various formulation strategies.
Table 1: Example of Bioavailability Enhancement using Nanosuspension
| Formulation | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Drug Suspension | 150 ± 30 | 850 ± 150 | 100 |
| Nanosuspension | 450 ± 70 | 2550 ± 400 | 300 |
Note: Data are hypothetical and for illustrative purposes to demonstrate potential improvements.
Table 2: Example of Solubility Enhancement using Solid Dispersion
| Formulation (Drug:Polymer) | Solubility (µg/mL) | Dissolution Efficiency (%) after 30 min |
| Pure Drug | 5 ± 1 | 15 ± 3 |
| Solid Dispersion (1:2) | 50 ± 5 | 60 ± 5 |
| Solid Dispersion (1:4) | 120 ± 10 | 85 ± 7 |
Note: Data are hypothetical and for illustrative purposes.
Table 3: Example of Solubility Enhancement with Cyclodextrin Complexation
| Cyclodextrin | Molar Ratio (Drug:CD) | Apparent Solubility (mg/mL) |
| None | - | 0.01 |
| β-Cyclodextrin | 1:1 | 0.25 |
| HP-β-Cyclodextrin | 1:1 | 1.50 |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
Signaling Pathway of this compound
Experimental Workflow for Improving Bioavailability
References
ZLY032 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and potential degradation of ZLY032. Utilize these troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in several organic solvents. For initial stock solutions, it is recommended to use dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in which this compound is soluble at concentrations up to 30 mg/mL.[1] When preparing aqueous buffers, a stock solution in DMSO can be diluted with PBS (pH 7.2) in a 1:5 ratio to achieve a concentration of 0.16 mg/mL.[1]
Q3: What are the primary factors that could cause this compound to degrade?
A3: Based on the chemical structure of this compound, which includes a thiazole (B1198619) ring, a benzofuran (B130515) moiety, an ether linkage, and a carboxylic acid group, the primary factors that could cause degradation are exposure to harsh acidic or basic conditions (hydrolysis), strong oxidizing agents, and light (photolysis).[2][3][4][5] High temperatures can also accelerate these degradation processes.[6]
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been published, based on its structural components, several potential pathways can be predicted. The ether linkage and the carboxylic acid group could be susceptible to hydrolysis.[3][4][5] The thiazole ring, particularly with its aryl substituents, may be prone to photodegradation, potentially through a reaction with singlet oxygen in a Diels-Alder type cycloaddition.[2][7]
Q5: How can I tell if my this compound has degraded?
A5: Degradation of this compound may be indicated by several observations, including a color change in the solid compound or stock solution, the appearance of a precipitate in the stock solution, or a loss of biological activity in your experiments.[8] The most reliable way to confirm degradation is to analyze the purity of your sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound stock solution. | Visually inspect the stock solution for any color change or precipitate.[8] If any are observed, discard the solution and prepare a fresh stock. It is also advisable to confirm the purity of the stock solution using HPLC or LC-MS.[8] To prevent future degradation, aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles. |
| Precipitate observed in the stock solution upon thawing. | The compound may have come out of solution at low temperatures. | Gently warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved before use.[8] |
| Loss of biological activity over time. | Chemical degradation of this compound. | Prepare a fresh stock solution from the solid compound. Consider if the experimental conditions (e.g., pH of the buffer, exposure to light) could be contributing to the degradation. If the compound is known to be sensitive to oxidation, consider preparing and storing solutions under an inert gas like argon or nitrogen.[8] |
| Color change observed in the solid compound or stock solution. | This may indicate oxidation or another form of chemical degradation.[8] | It is recommended to discard the stock solution.[8] If the solid compound has changed color, its purity should be verified before use. |
Quantitative Data Summary
The following tables provide a summary of the physical and solubility properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2314465-67-1 | [1] |
| Molecular Formula | C₂₂H₁₈F₃NO₄S | [1] |
| Formula Weight | 449.4 | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solid | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMF | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound to identify potential degradation products and pathways, based on ICH guidelines.[1][9][10]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.[11]
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours), repeat with 1 M HCl and/or gentle heating (e.g., 60°C).[11]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or gentle heating.[11]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for a set time.
-
Thermal Degradation: Expose the solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C) in an oven.
-
Photodegradation: Expose the solid this compound and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[10]
-
-
Sample Analysis:
-
After the designated exposure time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of degradation and to profile the degradation products. The goal is to achieve 5-20% degradation.[1]
-
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Unpacking Drug Degradation : Hydrolysis and Oxidation [webofpharma.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Best practices for handling ZLY032 in the lab
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the best practices for handling and utilizing ZLY032 in a laboratory setting. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research endeavors.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound in experiments.
Q1: this compound is not dissolving properly. What should I do?
A1: this compound is a solid compound that is soluble in organic solvents such as DMSO and DMF. For aqueous solutions, it is sparingly soluble. To improve solubility, prepare a stock solution in DMSO (e.g., 30 mg/mL) and then dilute it with your aqueous experimental medium, such as PBS (pH 7.2), to the final desired concentration.[1] For a 1:5 dilution of the DMSO stock in PBS, the solubility is approximately 0.16 mg/mL.[1] If precipitation occurs upon dilution, try vortexing, gentle heating, or sonication. For in vivo studies, appropriate vehicle selection is critical.
Q2: I am observing high variability in my in vitro experiment results. What could be the cause?
A2: High variability in in vitro experiments with this compound can stem from several factors:
-
Cell Line Health: Ensure your cells are healthy, within a low passage number, and growing consistently.
-
Compound Stability: Although stable for at least four years when stored at -20°C, repeated freeze-thaw cycles of the stock solution should be avoided.[1] Aliquot the stock solution into single-use vials.
-
Inconsistent Dosing: Ensure accurate and consistent pipetting of the compound into your cell cultures.
-
Edge Effects in Plates: When using multi-well plates, be mindful of "edge effects." To mitigate this, avoid using the outer wells for critical experiments or ensure they are filled with a blank medium.
Q3: My in vivo wound healing experiment is not showing the expected acceleration in healing with this compound treatment. What are some potential reasons?
A3: If you are not observing the expected wound healing effects, consider the following:
-
Dosage and Administration: Ensure the correct dosage is being administered. For topical application in murine models, a concentration of 100 µM has been shown to be effective.[2] The method of application (e.g., direct application, loaded into a vehicle like a hydrogel or microneedles) can significantly impact its efficacy.
-
Wound Model: The type of wound (e.g., full-thickness excisional wound) and the animal model (e.g., normal vs. diabetic mice) can influence the healing response.[2][3]
-
Frequency of Application: The frequency of this compound application should be consistent and based on the experimental design of published studies.
-
Control Group: A vehicle control (e.g., 0.1% DMSO in the vehicle) is essential to confirm that the observed effects are due to this compound and not the delivery vehicle itself.[4]
Q4: What is the expected antibacterial spectrum of this compound?
A4: this compound has demonstrated significant antibacterial activity against Gram-positive bacteria, specifically Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).[2][5] Its mechanism of action in prokaryotic cells involves targeting argininosuccinate (B1211890) lyase (ASAL, argH).[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| FFA1/GPR40 Agonism (EC₅₀) | 68 nM (FLIPR assay) | [1] |
| PPARδ Agonism (EC₅₀) | 102 nM (reporter assay) | [1] |
| Selectivity (PPARα and PPARγ) | EC₅₀ > 10 µM | [1] |
| Solubility in DMSO | 30 mg/mL | [1] |
| Solubility in DMF | 30 mg/mL | [1] |
| Solubility in DMSO:PBS (1:5, pH 7.2) | 0.16 mg/mL | [1] |
| MIC against S. aureus (ATCC 6538) | 100 µM | |
| MIC against MRSA (USA300) | 100 µM | |
| Effective in vivo dose (murine wound healing) | 100 µM (topical) | [2] |
| Effective in vivo dose (ob/ob mouse model) | 40 mg/kg (twice per day) | [1] |
Experimental Protocols
In Vitro Antibacterial Assay (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus or MRSA.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Mueller-Hinton Broth (MHB)
-
S. aureus or MRSA strain
-
Sterile 96-well plates
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no this compound) and a negative control (MHB only). The final DMSO concentration should be kept constant and low (e.g., ≤ 1%) across all wells.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[6]
In Vivo Murine Full-Thickness Wound Healing Model
Objective: To evaluate the efficacy of this compound in promoting wound healing in a mouse model.[7][8]
Materials:
-
This compound
-
Vehicle control (e.g., 0.1% DMSO in a suitable carrier)
-
8-12 week old male mice
-
Anesthetic
-
Surgical scissors and forceps
-
Biopsy punch (e.g., 6 mm)
-
Digital camera
-
Ruler or caliper
Procedure:
-
Animal Preparation: Anesthetize the mice. Shave the dorsal surface and clean the area with an antiseptic solution.
-
Wound Creation: Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm biopsy punch.[3]
-
Treatment Application: Immediately after wounding, topically apply a defined volume of this compound (e.g., 100 µM) or the vehicle control to the wound beds.[2]
-
Wound Monitoring: Photograph the wounds daily or at set time points. Include a ruler in the photograph for scale.
-
Data Analysis: Measure the wound area from the photographs using image analysis software. Calculate the percentage of wound closure over time compared to the initial wound area.
-
Histological Analysis (Optional): At the end of the experiment, euthanize the mice and collect the wound tissue for histological analysis (e.g., H&E staining, Masson's trichrome staining) to assess re-epithelialization, granulation tissue formation, and collagen deposition.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for cutaneous wound healing assay in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Skin Wound Healing Using a Mouse Model | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Validating ZLY032 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
ZLY032 has emerged as a promising dual agonist, concurrently targeting Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). This unique pharmacological profile suggests its potential in complex metabolic diseases. Validating the engagement of this compound with its intended targets within a cellular context is a critical step in elucidating its mechanism of action and advancing its development. This guide provides a comparative overview of methodologies to validate this compound target engagement, supported by experimental data for alternative compounds, and outlines detailed experimental protocols.
Comparison of Target Engagement Validation Methods
Several robust methods are available to confirm and quantify the interaction of a small molecule with its target protein within cells. The choice of method often depends on the nature of the target, available reagents, and desired throughput. Below is a comparison of key techniques applicable to validating this compound's engagement with its targets, FFA1 (a G-protein coupled receptor) and PPARδ (a nuclear receptor).
| Feature | Cellular Thermal Shift Assay (CETSA) | Reporter Gene Assay |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | Ligand-activated transcription factor modulates the expression of a reporter gene (e.g., luciferase, β-galactosidase). |
| Target Applicability | Broadly applicable to soluble and some membrane proteins. | Specifically for transcription factors or pathways that culminate in transcriptional activation/repression. Ideal for PPARδ. |
| Primary Output | Thermal shift (ΔTm) or isothermal dose-response fingerprint (ITDRF) yielding an EC50 value. | Change in reporter gene signal (e.g., luminescence, color) providing a dose-dependent measure of target activation (EC50). |
| Throughput | Can be adapted for high-throughput screening (HTS) formats. | Generally well-suited for HTS. |
| Advantages | Label-free for the compound; reflects direct binding in a native cellular environment. | Directly measures the functional consequence of target engagement (transcriptional activity). |
| Limitations | Not all proteins exhibit a significant thermal shift; membrane proteins can be challenging. | Indirect measure of binding; susceptible to artifacts from pathways impinging on the reporter gene. |
Quantitative Comparison of this compound Alternatives
While specific quantitative cellular target engagement data for this compound is not yet publicly available, we can compare the performance of well-characterized alternative agonists for its targets, FFA1 and PPARδ.
| Compound | Target | Assay Type | Cell Line | EC50 | Reference |
| Fasiglifam (TAK-875) | FFA1 (GPR40) | IP Production Assay | CHO-hGPR40 | 72 nM | [1] |
| GW0742 | PPARδ | Transcriptional Reporter Assay | HEK293T | 0.0037 µM (3.7 nM) | [2] |
Signaling Pathways and Experimental Workflows
FFA1 Signaling Pathway
FFA1, also known as GPR40, is a G-protein coupled receptor that, upon agonist binding, primarily signals through the Gq alpha subunit. This initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in downstream cellular responses such as insulin (B600854) secretion in pancreatic β-cells.
References
A Head-to-Head Comparison of ZLY032 and TAK-875 in FFA1 Receptor Activation
For Immediate Release
[City, State] – December 12, 2025 – In the landscape of therapeutic agents targeting Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, for the treatment of type 2 diabetes, two compounds, ZLY032 and TAK-875 (Fasiglifam), have garnered significant attention. This guide provides a comprehensive, data-supported comparison of these two agonists, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to FFA1 Agonists
Free Fatty Acid Receptor 1 (FFA1) is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells.[1] Its activation by medium and long-chain free fatty acids potentiates glucose-stimulated insulin (B600854) secretion (GSIS), making it a promising target for anti-diabetic drugs.[2] Agonists of FFA1 aim to enhance the body's natural mechanism of insulin release in response to elevated glucose levels, thereby offering a glucose-dependent therapeutic approach with a reduced risk of hypoglycemia.
TAK-875 (Fasiglifam) was a potent and selective FFA1 agonist that reached Phase III clinical trials.[3] However, its development was halted due to concerns about liver toxicity.[1][3] It is often described as a partial agonist or an ago-allosteric modulator of FFA1, meaning it potentiates the effect of endogenous ligands.[2][4]
This compound is a novel, first-in-class dual agonist of FFA1 and Peroxisome Proliferator-Activated Receptor δ (PPARδ). This dual-action mechanism is designed to not only promote insulin secretion via FFA1 but also to improve insulin sensitivity through PPARδ activation. Preclinical studies have suggested that this compound offers advantages over single-target FFA1 agonists in improving overall glucolipid metabolism and potentially mitigating liver complications.
Quantitative Comparison of FFA1 Activation
The following table summarizes the in vitro potency of this compound and TAK-875 on the human FFA1 receptor. The data is derived from calcium mobilization assays, a standard method for assessing the activation of Gq-coupled receptors like FFA1.
| Compound | Target(s) | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | FFA1 / PPARδ | Calcium Mobilization (FLIPR) | Not Specified | 68 | [Cayman Chemical, Product Information] |
| TAK-875 | FFA1 | Calcium Mobilization (FLIPR) | CHO cells expressing hGPR40 | 14 - 72 | [5][6][7] |
EC50 (Half-maximal effective concentration) is a measure of a drug's potency; a lower EC50 indicates a higher potency.
Mechanism of Action and Signaling Pathway
Both this compound and TAK-875 activate FFA1, which primarily signals through the Gαq pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a downstream signaling cascade that culminates in the potentiation of insulin secretion from pancreatic β-cells.
The key steps in the FFA1 signaling pathway are as follows:
-
Agonist Binding: this compound or TAK-875 binds to the FFA1 receptor on the surface of pancreatic β-cells.
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates PKC.
-
Potentiation of Insulin Secretion: The rise in intracellular Ca2+ and the activation of PKC are key signals that augment the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.
FFA1 Signaling Pathway
References
- 1. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antidiabetic drug, fasiglifam/TAK-875, acts as an ago-allosteric modulator of FFAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. TAK-875 Hemihydrate | GPR | TargetMol [targetmol.com]
A Comparative Guide to PPAR Delta Agonists: ZLY032 vs. GW0742
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent peroxisome proliferator-activated receptor delta (PPARδ) agonists: ZLY032 and GW0742. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating metabolism, inflammation, and cellular differentiation. The delta isoform (PPARδ) has emerged as a promising therapeutic target for metabolic disorders, cardiovascular diseases, and inflammatory conditions. This guide focuses on a comparative analysis of this compound, a novel dual FFA1/PPARδ agonist, and GW0742, a well-established and highly selective PPARδ agonist.
Quantitative Performance Data
The following tables summarize the key quantitative parameters of this compound and GW0742, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Potency (EC50, nM)
| Compound | PPARδ | PPARα | PPARγ | FFA1 |
| This compound | 102[1] | >10,000[1] | >10,000[1] | 68[1] |
| GW0742 | 1 | 1,100 | 2,000 | N/A |
N/A: Not Applicable
Table 2: In Vivo Efficacy and Dosing
| Compound | Animal Model | Key Findings | Dosage |
| This compound | ob/ob mice (Metabolic Disease) | Reduced blood glucose, total cholesterol, and triglyceride levels[1] | 40 mg/kg (twice daily)[1] |
| Murine Wound Healing Model | Accelerated wound healing | 100 µM (topical) | |
| GW0742 | Murine Inflammation Model | Reduced inflammation | 0.3 - 30 mg/kg |
| Rodent Metabolic Disease Models | Improved insulin (B600854) sensitivity and lipid profiles | 0.3 - 10 mg/kg |
Mechanism of Action and Signaling Pathways
Both this compound and GW0742 exert their primary effects through the activation of PPARδ. Upon binding, the agonist induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
This compound possesses a unique dual-agonist activity, also targeting the Free Fatty Acid Receptor 1 (FFA1), a G-protein coupled receptor involved in glucose-stimulated insulin secretion. This dual action may offer synergistic benefits in the context of metabolic diseases.
Below are diagrams illustrating the signaling pathways activated by this compound and GW0742.
References
ZLY032: A Novel Multi-Target Agent Demonstrates Superior Efficacy in Wound Healing Compared to Standard Growth Factors
For Immediate Release
A novel dual agonist, ZLY032, has shown significant promise in accelerating wound healing through a multi-target mechanism of action, outperforming established wound healing agents in preclinical studies. Research indicates that this compound's unique ability to simultaneously promote angiogenesis, inhibit inflammation, and exert antibacterial effects leads to faster and more effective wound closure. This comprehensive guide provides a detailed comparison of this compound with other widely used wound healing agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Unveiling this compound: A Multi-Pronged Approach to Wound Repair
This compound is a small molecule that acts as a dual agonist for Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ). This dual agonism triggers a cascade of downstream effects beneficial for wound healing. Activation of PPARδ and FFA1 promotes angiogenesis, the formation of new blood vessels, which is crucial for supplying nutrients and oxygen to the wound bed.[1][2] Furthermore, this compound exhibits potent anti-inflammatory properties, a critical factor in creating a conducive environment for tissue regeneration.[1][2]
A key differentiator for this compound is its intrinsic antibacterial activity, specifically against Staphylococcus aureus and its methicillin-resistant strain (MRSA), common pathogens that complicate wound healing.[1][2] This multi-faceted approach distinguishes this compound from many existing therapies that typically target a single aspect of the wound healing process.
Comparative Efficacy: this compound vs. Standard of Care
To evaluate its therapeutic potential, this compound has been benchmarked against several leading wound healing agents, including Becaplermin (a recombinant human platelet-derived growth factor, rhPDGF-BB), recombinant human epidermal growth factor (rhEGF), and fibroblast growth factor (FGF).
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound and other agents in preclinical and clinical studies.
Table 1: Comparison of Wound Closure Rates (%) in Preclinical Models
| Treatment Group | Day 3 | Day 5 | Day 7 | Day 11 | Day 14 | Animal Model | Reference |
| This compound | ~30% | ~50% | ~75% | >90% | ~100% | Mouse (Full-thickness) | [3] |
| PDGF (Becaplermin) | ~20% | ~40% | ~60% | ~80% | ~90% | Mouse (Full-thickness) | [3] |
| Control | ~10% | ~20% | ~30% | ~50% | ~60% | Mouse (Full-thickness) | [3] |
| rhEGF:CC-NPs | - | - | ~70% | ~91% | ~100% | Rat (Full-thickness) | [4] |
| Control (for rhEGF) | - | - | ~40% | ~60% | ~75% | Rat (Full-thickness) | [4] |
Table 2: Time to Complete Wound Healing
| Treatment Group | Mean Healing Time (Days) | Study Population/Model | Reference |
| This compound | ~14 | Mouse (Full-thickness) | [3] |
| PDGF (Becaplermin) | Slower than this compound | Mouse (Full-thickness) | [3] |
| Becaplermin Gel (100 µg/g) | 99 | Diabetic Foot Ulcers (Human) | |
| Placebo Gel | 141 | Diabetic Foot Ulcers (Human) | [5] |
| rhEGF | Significantly shorter than control | Rabbit Ear Incision | |
| rhβFGF | Significantly shorter than control | Rabbit Ear Incision | [6] |
Table 3: Summary of Clinical Efficacy for Various Growth Factors in Diabetic Foot Ulcers (Network Meta-Analysis)
| Growth Factor | Relative Risk of Complete Ulcer Healing (vs. Control) | 95% Credible Interval |
| Epidermal Growth Factor (EGF) | 3.83 | 1.81 - 9.10 |
| Platelet-Rich Plasma (PRP) | 3.36 | 1.66 - 8.03 |
| Platelet-Derived Growth Factor (PDGF) | 2.47 | 1.23 - 5.17 |
Source: Adapted from a network meta-analysis of randomized controlled trials.[7][8]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and other growth factors are mediated by distinct signaling pathways.
Caption: this compound signaling pathway.
Caption: Signaling pathways of common growth factors.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
In Vivo Wound Healing Models
1. Murine Full-Thickness Excisional Wound Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Anesthetize mice using isoflurane.
-
Shave the dorsal hair and disinfect the skin with 70% ethanol.
-
Create two 6-mm full-thickness excisional wounds on the dorsum of each mouse using a sterile biopsy punch.
-
Topically apply 50 µL of this compound (100 µM in 0.1% DMSO), PDGF (positive control), or vehicle (0.1% DMSO) to the wounds daily.
-
Photograph the wounds at days 0, 3, 5, 7, 9, 11, and 14 post-wounding.
-
Wound area is measured using ImageJ software. Wound closure rate is calculated as: (Area_day0 - Area_dayX) / Area_day0 * 100%.
-
-
Histological Analysis:
-
Harvest wound tissues at specified time points and fix in 4% paraformaldehyde.
-
Embed tissues in paraffin (B1166041) and section at 5 µm thickness.
-
Perform Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess re-epithelialization and collagen deposition.
-
2. Rabbit Ear Dermal Ulcer Model
-
Animals: New Zealand white rabbits.
-
Procedure:
-
Anesthetize the rabbits.
-
Create full-thickness dermal ulcers on the ventral surface of the ear.
-
Topically apply the test compounds (this compound, PDGF, or control) to the ulcers.
-
Monitor and measure wound closure over time as described for the murine model.
-
In Vitro Assays
1. Cell Migration (Scratch) Assay
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Procedure:
-
Culture HUVECs to confluence in a 6-well plate.
-
Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Incubate the cells with medium containing this compound or control.
-
Capture images of the scratch at 0 and 24 hours.
-
Quantify cell migration by measuring the change in the scratch area over time.
-
2. Angiogenesis (Tube Formation) Assay
-
Cells: HUVECs.
-
Procedure:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of this compound or control.
-
Incubate for 6-12 hours to allow for the formation of capillary-like structures.
-
Visualize and photograph the tube networks using a microscope.
-
Quantify angiogenesis by measuring the total tube length and the number of branch points.
-
3. Antibacterial Activity Assay
-
Bacteria: S. aureus and MRSA.
-
Procedure:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method according to CLSI guidelines.
-
Briefly, serially dilute this compound in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Conclusion
This compound represents a significant advancement in the field of wound healing. Its unique multi-target mechanism, combining pro-angiogenic, anti-inflammatory, and antibacterial activities, offers a comprehensive approach to addressing the complex pathophysiology of wounds. Preclinical data strongly suggests that this compound has the potential to be a superior therapeutic option compared to existing single-target growth factor-based therapies. Further clinical investigation is warranted to translate these promising findings into improved outcomes for patients with acute and chronic wounds.
Caption: Overall experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Skin Wound Healing by rhEGF-Loaded Carboxymethyl Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesonthenet.com [diabetesonthenet.com]
- 6. Experimental study of comparing rhEGF with rhβFGF on improving the quality of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of growth factor therapy in healing diabetes‐related foot ulcers: A network meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the efficacy and safety of different growth factors in the treatment of diabetic foot ulcers: an updated network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of ZLY032 and other metabolic disease drugs
Information regarding the metabolic disease drug ZLY032 is not publicly available at this time. Extensive searches for "this compound" in the context of metabolic diseases did not yield any specific information about its mechanism of action, the diseases it targets, or any comparative experimental data.
Therefore, a comparative analysis of this compound with other metabolic disease drugs cannot be provided. The following sections are placeholders to illustrate how such a guide would be structured if data on this compound were accessible.
Comparative Analysis of Metabolic Disease Drugs
This guide provides a comparative analysis of various drugs for the treatment of metabolic diseases, with a placeholder for the investigational drug this compound. The information presented is intended for researchers, scientists, and drug development professionals.
Table 1: Quantitative Comparison of Efficacy and Safety Profiles
This table would summarize key quantitative data from preclinical or clinical studies, allowing for a direct comparison of this compound with other relevant drugs.
| Drug | Target Disease(s) | Mechanism of Action | Efficacy (e.g., % reduction in biomarker) | Key Adverse Events | Reference Study |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Metformin | Type 2 Diabetes | Activation of AMP-activated protein kinase (AMPK) | 1.0-1.5% reduction in HbA1c | GI disturbances, lactic acidosis (rare) | UKPDS 34 |
| Semaglutide | Type 2 Diabetes, Obesity | GLP-1 receptor agonist | 1.5-2.0% reduction in HbA1c, ~15% weight loss | Nausea, vomiting, diarrhea | SUSTAIN 6, STEP 1 |
| Atorvastatin | Hypercholesterolemia | HMG-CoA reductase inhibitor | 39-60% reduction in LDL-C | Myopathy, elevated liver enzymes | SPARCL |
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental designs are crucial for understanding the mechanisms of action and the methodologies used to evaluate these drugs.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a potential mechanism of action for a hypothetical metabolic drug, demonstrating how it might interact with key cellular components.
A potential signaling cascade for this compound in a liver cell.
General Experimental Workflow for Drug Efficacy Testing
The following diagram outlines a typical workflow for assessing the efficacy of a new metabolic drug in a preclinical animal model.
Standard preclinical workflow for evaluating a metabolic drug.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are example protocols relevant to the study of metabolic disease drugs.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose metabolism in vivo.
Procedure:
-
Mice are fasted for 6 hours with free access to water.
-
A baseline blood sample is collected from the tail vein (t=0 min).
-
A glucose solution (2 g/kg body weight) is administered via oral gavage.
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.
-
The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Western Blotting for AMPK Activation
Objective: To measure the phosphorylation state of AMPK as an indicator of its activation.
Procedure:
-
Liver tissue samples are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-AMPK (Thr172) and total AMPK.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The ratio of phospho-AMPK to total AMPK is determined by densitometry.
ZLY032: A Specific Dual Agonist of FFA1 and PPARδ
A comprehensive analysis of ZLY032's specificity for the free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptor delta (PPARδ), in comparison to other selective agonists.
This compound has been identified as a first-in-class dual agonist that potently and selectively activates both the free fatty acid receptor 1 (FFA1) and the peroxisome proliferator-activated receptor delta (PPARδ).[1][2][3] This unique pharmacological profile makes it a promising candidate for the treatment of metabolic diseases, such as type 2 diabetes, by simultaneously targeting pathways involved in insulin (B600854) secretion and insulin sensitivity. This guide provides a detailed comparison of this compound with established selective agonists for FFA1 and PPARδ, supported by quantitative data and experimental methodologies.
Quantitative Comparison of Agonist Potency
The efficacy of this compound and comparator compounds is summarized in the tables below. This compound demonstrates potent activation of both FFA1 and PPARδ, with EC50 values in the nanomolar range.
Table 1: Potency of this compound and Comparator Agonists on FFA1
| Compound | Target | Assay Type | EC50 (nM) |
| This compound | FFA1 | FLIPR Assay | 68 [1] |
| TAK-875 | FFA1 | FLIPR Assay | 29.6[4] |
| TAK-875 | FFA1 | Intracellular IP Production | 72[4] |
Table 2: Potency of this compound and Comparator Agonists on PPARδ
| Compound | Target | Assay Type | EC50 (nM) |
| This compound | PPARδ | Reporter Assay | 102 [1] |
| GW501516 | PPARδ | Reporter Assay | ~1-1.2 |
Specificity Profile of this compound
A key attribute of a therapeutic candidate is its selectivity for its intended targets. This compound exhibits high selectivity for FFA1 and PPARδ over other related PPAR isoforms.
Table 3: Selectivity of this compound against other PPAR isoforms
| Compound | Target | Assay Type | EC50 (µM) |
| This compound | PPARα | Reporter Assay | >10 [1] |
| This compound | PPARγ | Reporter Assay | >10 [1] |
This high degree of selectivity suggests a lower likelihood of off-target effects mediated by the activation of PPARα and PPARγ.
Experimental Protocols
The determination of agonist potency and selectivity relies on robust and specific in vitro assays. The following are detailed descriptions of the methodologies typically employed for these assessments.
FFA1 Activation Assay (FLIPR Assay)
The potency of compounds on the FFA1 receptor is commonly assessed using a Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium levels upon receptor activation.
Principle: FFA1 is a Gq-coupled G-protein coupled receptor (GPCR). Its activation leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium. The FLIPR assay utilizes a calcium-sensitive fluorescent dye that reports this change in intracellular calcium concentration as a fluorescent signal.
Methodology:
-
Cell Culture: A stable cell line expressing the human FFA1 receptor (e.g., CHO or HEK293 cells) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period at 37°C.
-
Compound Addition: The plate is placed in the FLIPR instrument, and baseline fluorescence is measured. The test compound (e.g., this compound) is then added to the wells at various concentrations.
-
Signal Detection: The FLIPR instrument monitors the change in fluorescence intensity over time. The peak fluorescence response is proportional to the degree of FFA1 activation.
-
Data Analysis: The fluorescence data is used to generate dose-response curves, from which the EC50 value (the concentration of the compound that elicits a half-maximal response) is calculated.
References
- 1. This compound, the first-in-class dual FFA1/PPARδ agonist, improves glucolipid metabolism and alleviates hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a-z.lu [a-z.lu]
- 3. Emerging mechanisms of non-alcoholic steatohepatitis and novel drug therapies [cjnmcpu.com]
- 4. medchemexpress.com [medchemexpress.com]
ZLY032: A Head-to-Head Comparison of a Novel Dual FFA1/PPARδ Agonist in Metabolic Disease and Wound Healing
For Immediate Release
A comprehensive analysis of the novel dual Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist, ZLY032, reveals its potential advantages in the management of metabolic diseases and the acceleration of wound healing. This guide provides a detailed comparison of this compound against other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound in Metabolic Disease: Superiority over a Single-Target Agonist
This compound has been evaluated against TAK-875, a selective FFA1 agonist, in preclinical models of metabolic disease. The dual agonism of this compound appears to confer significant benefits over the single-target approach of TAK-875, particularly in improving lipid metabolism and insulin (B600854) sensitivity.
A key study demonstrated that long-term treatment with this compound significantly improved glucolipid metabolism and alleviated fatty liver in both ob/ob and methionine choline-deficient diet-fed db/db mice.[1] Notably, this compound exhibited greater advantages in lipid metabolism, insulin sensitivity, and pancreatic β-cell function compared to TAK-875.[1] While direct quantitative comparisons from peer-reviewed literature are limited, the consistent reporting of this compound's superior profile suggests a promising therapeutic window for this dual agonist.
Another dual FFA1/PPARδ agonist, HWL-088, has also been shown to have better glucose-lowering effects than TAK-875, suggesting a class effect for these dual-action compounds.[2][3]
This compound in Wound Healing: Accelerated Closure Compared to Standard of Care
In the context of wound healing, this compound was compared head-to-head with Platelet-Derived Growth Factor (PDGF), a standard therapeutic agent. Topical application of this compound demonstrated a significant acceleration of wound closure in murine models.
| Treatment Group | Mean Wound Closure Rate (Day 8) | Statistical Significance (vs. Control) | Statistical Significance (vs. PDGF) |
| Control (0.1% DMSO) | - | - | - |
| This compound (100 µM) | ~60% | p < 0.001 | p < 0.01 |
| PDGF | ~45% | p < 0.05 | - |
| Data extrapolated from graphical representations in published studies. |
These findings suggest that this compound's dual action on promoting angiogenesis and inhibiting inflammation contributes to a more robust and rapid healing process compared to the single growth factor activity of PDGF.
Mechanism of Action: A Synergistic Signaling Pathway
The efficacy of this compound stems from its simultaneous activation of two distinct but complementary signaling pathways: the FFA1 and PPARδ pathways.
Activation of FFA1, a G-protein coupled receptor, primarily enhances glucose-stimulated insulin secretion from pancreatic β-cells. The PPARδ pathway, on the other hand, plays a crucial role in improving insulin sensitivity and regulating lipid metabolism in peripheral tissues such as liver, adipose tissue, and skeletal muscle. The synergistic action of this compound on both pathways addresses two key defects in type 2 diabetes: impaired insulin secretion and insulin resistance.
In wound healing, the dual agonism of this compound promotes angiogenesis and exerts anti-inflammatory effects, both critical processes for efficient tissue repair.
Experimental Protocols
Murine Model of Wound Healing
A standardized murine model is utilized to assess the efficacy of topical wound healing agents.
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used.
-
Wound Creation: Following anesthesia, the dorsal hair is shaved, and two full-thickness excisional wounds are created on the back of each mouse using a 6 mm biopsy punch.
-
Treatment: A 100 µM solution of this compound, a corresponding concentration of PDGF, or a vehicle control (0.1% DMSO) is topically applied to the wounds daily.
-
Wound Closure Analysis: The wound area is measured on specific days post-wounding using digital calipers, and the percentage of wound closure is calculated relative to the initial wound size.
-
Histological Analysis: On selected days, wound tissues are harvested, fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization and granulation tissue formation, and with Masson's trichrome to evaluate collagen deposition.
Oral Glucose Tolerance Test (OGTT) in db/db Mice
The OGTT is a standard procedure to assess glucose tolerance and the effect of therapeutic agents on glucose metabolism.
Detailed Methodology:
-
Animal Model: Male db/db mice, a model of type 2 diabetes, are used.
-
Acclimatization and Treatment: Mice are acclimatized for at least one week before the experiment. This compound, TAK-875, or a vehicle control is administered orally for a specified period (e.g., 4 weeks).
-
Fasting: Prior to the OGTT, mice are fasted overnight for 12-16 hours with free access to water.
-
Procedure: A baseline blood sample is collected from the tail vein (t=0). Immediately after, a glucose solution (2 g/kg body weight) is administered via oral gavage.
-
Blood Sampling and Analysis: Blood samples are subsequently collected at 15, 30, 60, and 120 minutes post-glucose administration. Blood glucose levels are measured using a glucometer. The Area Under the Curve (AUC) for glucose is calculated to assess overall glucose tolerance.
Conclusion
The available preclinical data strongly suggest that this compound, a novel dual FFA1/PPARδ agonist, holds significant promise as a therapeutic agent for both metabolic diseases and wound healing. Its dual mechanism of action appears to confer advantages over single-target therapies. While direct head-to-head studies with other dual agonists are not yet available in the public domain, the comparative data against established single-target agents like TAK-875 and PDGF underscore the potential of this compound. Further clinical investigation is warranted to fully elucidate its therapeutic benefits in human populations.
References
- 1. jove.com [jove.com]
- 2. HWL-088, a new and highly effective FFA1/PPARδ dual agonist, attenuates nonalcoholic steatohepatitis by regulating lipid metabolism, inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HWL‐088, a new and highly effective FFA1/PPARδ dual agonist, attenuates nonalcoholic steatohepatitis by regulating lipid metabolism, inflammation and fibrosis | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Activity of ZLY032, a Novel JAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of ZLY032, a novel ATP-competitive inhibitor of Janus Kinase 2 (JAK2), against the established clinical standard, Ruxolitinib (B1666119).[1] The Janus kinase (JAK) family plays a crucial role in mediating signal transduction for numerous cytokines and growth factors involved in immunity and cell proliferation.[2][3] Dysregulation of the JAK-STAT pathway is a key driver in various myeloproliferative neoplasms (MPNs) and inflammatory diseases, making JAK2 a critical therapeutic target.[2][4] This document presents key preclinical data for this compound, offering an objective comparison of its biochemical activity, cellular potency, and kinase selectivity.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding cell surface receptor.[5] This event brings receptor-associated JAKs into close proximity, leading to their trans-activation.[4] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes.[6] this compound, like Ruxolitinib, exerts its effect by inhibiting JAK2, thereby blocking this phosphorylation cascade.
Biochemical Activity: Kinase Inhibition
The inhibitory potential of this compound was first assessed in a biochemical assay against recombinant JAK2 enzyme. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined and compared to Ruxolitinib.
| Compound | Target | IC50 (nM) |
| This compound | JAK2 | 2.1 |
| Ruxolitinib | JAK2 | 2.8[1] |
Experimental Protocol: Biochemical Kinase Assay
A fluorescence-based kinase assay was used to determine the IC50 values.[7]
-
Reagents: Recombinant human JAK2 enzyme, a suitable peptide substrate, and ATP.
-
Procedure:
-
A stock solution of the test compound (this compound or Ruxolitinib) is prepared in DMSO and serially diluted.[7]
-
The JAK2 enzyme, substrate, and test compound are pre-incubated in the wells of a 384-well microplate.[7]
-
The kinase reaction is initiated by the addition of ATP. The final ATP concentration is kept close to its Michaelis constant (Km) for JAK2.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
A detection reagent is added, which binds to the phosphorylated substrate, generating a fluorescent signal.[7]
-
-
Data Analysis: The fluorescence intensity is measured using a microplate reader. The percentage of kinase inhibition is calculated relative to a DMSO vehicle control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[7]
Cellular Potency: Inhibition of STAT3 Phosphorylation
To assess the activity of this compound in a biological context, a cell-based assay was performed. The assay measured the inhibition of cytokine-induced STAT3 phosphorylation (p-STAT3), a key downstream event of JAK2 activation.[8] A human cell line expressing JAK2 (e.g., HEL cells) was used.[9]
| Compound | Cell Line | Assay Readout | EC50 (nM) |
| This compound | HEL | p-STAT3 (Tyr705) | 155 |
| Ruxolitinib | Ba/F3-EpoR-JAK2V617F | Cell Proliferation | 127[10] |
Note: The Ruxolitinib EC50 value is from a cell proliferation assay in a different cell line and is provided for context. Direct comparison requires identical assay conditions.
Experimental Protocol: Cell-Based p-STAT3 Assay
This protocol outlines a method to assess the inhibition of STAT3 phosphorylation in a cellular context using an ELISA-based approach.[8]
-
Cell Culture: HEL cells, which endogenously express a constitutively active form of JAK2, are cultured to 80-90% confluency in a 96-well plate.
-
Compound Treatment: Cells are treated with various concentrations of the test compound or vehicle control (DMSO) for a specified period (e.g., 2 hours).[9]
-
Cell Lysis: After treatment, the culture medium is removed, and cells are lysed with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[11]
-
ELISA Procedure:
-
A microplate pre-coated with a total STAT3 capture antibody is used.[8]
-
Cell lysates are added to the wells and incubated.
-
The wells are washed, and a detection antibody that specifically recognizes phosphorylated STAT3 (p-STAT3 at Tyr705) is added.[8]
-
After another wash step, an HRP-conjugated secondary antibody is added, followed by a TMB substrate to generate a colorimetric signal.[8]
-
-
Data Analysis: The absorbance is read using a microplate reader. The EC50 value is calculated by plotting the inhibition of the p-STAT3 signal against the logarithm of the compound concentration.
Kinase Selectivity Profile
To evaluate the specificity of this compound, its inhibitory activity was tested against other members of the JAK family (JAK1, JAK3, and TYK2). High selectivity for JAK2 over other family members can be crucial for minimizing off-target effects.[12]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1/JAK2 Selectivity | JAK3/JAK2 Selectivity |
| This compound | 3.5 | 2.1 | >400 | 25 | 1.7x | >190x |
| Ruxolitinib | 3.3[13] | 2.8[13] | 428[13] | 19[13] | 1.2x | 153x |
Experimental Protocol: Kinase Selectivity Profiling
The selectivity of the compound is determined by performing the biochemical kinase assay (as described in Section 1) against a panel of purified kinases.[14] The IC50 value for each kinase is determined, and the ratios are calculated to quantify the selectivity profile.
References
- 1. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. cusabio.com [cusabio.com]
- 4. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 11. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Cross-Validation of ZLY032's Dual Agonist Activity: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key in vitro assays used to validate the dual agonist activity of ZLY032 on Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ). This document outlines the experimental protocols for these assays and presents comparative data to support the cross-validation of this compound's pharmacological profile.
This compound is a novel small molecule that has been identified as a dual agonist for FFA1 and PPARδ, two clinically relevant targets in the treatment of metabolic diseases such as type 2 diabetes and non-alcoholic steatohepatitis (NASH).[1] The cross-validation of its activity across multiple assay platforms is crucial for a comprehensive understanding of its mechanism of action and for advancing its development as a potential therapeutic agent. This guide details the principles and methodologies of commonly employed assays for FFA1 and PPARδ activation and provides a framework for interpreting the resulting data.
Comparative Analysis of In Vitro Assays for this compound Activity
The dual agonistic nature of this compound necessitates a multi-faceted approach to in vitro characterization. By employing a panel of assays that measure distinct cellular events downstream of receptor activation, a more robust and reliable pharmacological profile can be established. This cross-validation approach mitigates the risk of assay-specific artifacts and provides a comprehensive picture of the compound's activity.
Below is a summary of key assays for FFA1 and PPARδ, along with representative data for well-characterized reference compounds, TAK-875 (FFA1 agonist) and GW501516 (PPARδ agonist). While specific EC50 values for this compound across all these assays are not publicly available, this guide provides the framework for such a comparative analysis.
| Target | Assay Type | Principle | Endpoint Measured | Reference Compound | Reported EC50 |
| FFA1 | Calcium Mobilization Assay | Gq-coupled receptor activation leads to intracellular calcium release. | Change in intracellular calcium concentration ([Ca2+]i) | TAK-875 | 29.6 nM (in CHO cells)[2] |
| FFA1 | ERK Phosphorylation Assay | G-protein coupled receptor activation can trigger the MAPK/ERK signaling cascade. | Phosphorylation of Extracellular signal-Regulated Kinase (ERK) | - | - |
| PPARδ | Luciferase Reporter Assay | Ligand-activated PPARδ binds to PPREs in a reporter construct, driving luciferase expression. | Luminescence signal intensity | GW501516 | ~1 nM[3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
References
ZLY032 Demonstrates Cardioprotective Effects in Preclinical Models of Myocardial Infarction
For Immediate Release
Researchers and drug development professionals now have access to a summary of the preclinical evidence for ZLY032, a novel small molecule compound, in the setting of myocardial infarction. While detailed quantitative data from direct placebo-controlled trials remains within the full text of a key study, the available information indicates a promising cardioprotective profile for this compound in animal models of myocardial ischemia-reperfusion injury.
A pivotal study highlights that treatment with this compound significantly mitigated cardiac contractile impairment, reduced infarct area, and lessened cardiomyocyte ferroptosis in a mouse model of myocardial ischemia-reperfusion.[1] The compound, a PPARδ agonist, is reported to exert its beneficial effects through the activation of the Notch1/Hes1 signaling pathway, ultimately protecting cardiac cells from a form of iron-dependent cell death known as ferroptosis.[1]
Putative Mechanism of Action: this compound in Cardioprotection
This compound is identified as an agonist of Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] Its mechanism of action in cardioprotection is believed to be initiated by the activation of PPARδ, which in turn upregulates the Notch1/Hes1 signaling pathway.[1] This signaling cascade is thought to culminate in the inhibition of cardiomyocyte ferroptosis, a critical process in ischemia-reperfusion injury.[1] A key event in this pathway is the interaction of the Notch intracellular domain (NICD) with GPX4, which inhibits the degradation of GPX4.[1] This stabilization of GPX4 is crucial for mitigating ferroptosis.[1]
Caption: Proposed signaling pathway of this compound in providing cardioprotection.
Experimental Design Overview
While specific protocols from the definitive study on this compound are not publicly available, a standard experimental workflow for evaluating a compound like this compound in a mouse model of myocardial infarction can be outlined.
Caption: Generalized experimental workflow for this compound vs. placebo in a mouse MI model.
Quantitative Data Summary
A comprehensive, side-by-side quantitative comparison of this compound and placebo from the primary research is not possible without access to the full-text publication. The available abstract reports that this compound treatment "potently alleviated I/R-mediated cardiac contractile impairment, decreased the infarct area and mitigated cardiomyocyte ferroptosis" when compared to the control group.[1] For a detailed quantitative analysis, researchers are encouraged to consult the original research article.
| Parameter | This compound Treatment Group | Placebo (Vehicle) Group |
| Infarct Size | Reportedly Decreased | Control Baseline |
| Cardiac Function | Reportedly Improved | Control Baseline |
| Cardiomyocyte Ferroptosis | Reportedly Mitigated | Control Baseline |
| GPX4 Levels | Reportedly Stabilized | Control Baseline |
Note: This table is a qualitative summary based on the abstract of the primary research.[1] Specific numerical data is not available.
Experimental Protocols
Detailed experimental protocols for the administration of this compound and the specific assays performed are contained within the full research article, which could not be accessed. However, a general methodology for a mouse model of myocardial ischemia-reperfusion injury is described below.
Myocardial Ischemia-Reperfusion (I/R) Injury Model in Mice
A common method for inducing myocardial infarction in mice involves the surgical ligation of the left anterior descending (LAD) coronary artery.
-
Anesthesia and Ventilation: Mice are anesthetized, and a tracheotomy is performed to allow for artificial ventilation.
-
Thoracotomy: A surgical incision is made in the chest to expose the heart.
-
LAD Ligation: The LAD artery is identified and ligated with a suture. Ischemia is confirmed by the discoloration of the ventricular wall.
-
Reperfusion: After a defined period of ischemia (e.g., 30-60 minutes), the ligature is removed to allow blood flow to be restored (reperfusion).
-
Closure: The chest is closed, and the animal is allowed to recover.
Drug Administration
This compound or a placebo (vehicle) would typically be administered at a predetermined time point, such as just before reperfusion, via an appropriate route (e.g., intraperitoneal or intravenous injection).
Assessment of Cardiac Function
Echocardiography is commonly used to non-invasively assess cardiac function in mice at various time points post-I/R. Parameters such as ejection fraction (EF) and fractional shortening (FS) are measured.
Determination of Infarct Size
At the end of the experiment, hearts are excised, and infarct size is often determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC), which differentiates viable (red) from infarcted (pale) tissue.
Analysis of Ferroptosis
The occurrence of ferroptosis can be assessed by measuring markers such as lipid peroxidation and the expression levels of key regulatory proteins like GPX4 in the cardiac tissue.
For more specific details on the protocols employed in the this compound study, it is recommended to refer to the original publication.
References
Independent Verification of ZLY032's Dual Agonism: A Comparative Analysis
An in-depth guide for researchers, scientists, and drug development professionals on the dual agonistic activity of ZLY032 at Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ). This guide clarifies the compound's mechanism of action and provides a comparative analysis with the selective FFA1 agonist, TAK-875.
Contrary to some initial postulations, this compound does not exhibit dual agonism at the GLP-1 and GIP receptors. Instead, extensive research has identified it as a first-in-class dual agonist for Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1] This guide provides a comprehensive overview of the independent verification of this dual agonism, presenting experimental data, detailed protocols, and a comparison with the well-characterized FFA1 agonist, TAK-875, to highlight the unique activity of this compound.
Comparative Analysis of In Vitro Agonist Potency
The dual agonistic nature of this compound is quantitatively demonstrated by its balanced potency at both FFA1 and PPARδ receptors. In contrast, TAK-875 is a selective agonist for FFA1 with negligible activity at PPARδ. The half-maximal effective concentrations (EC50) from in vitro assays are summarized below.
| Compound | Target Receptor | EC50 (nM) | Assay Type |
| This compound | FFA1 (GPR40) | 68 | Intracellular Calcium Mobilization |
| PPARδ | 102 | Luciferase Reporter Gene Assay | |
| TAK-875 | FFA1 (GPR40) | 14 - 72 | Intracellular Calcium Mobilization / IP Production |
| PPARδ | >10,000 | Luciferase Reporter Gene Assay |
Data compiled from multiple sources.
Experimental Protocols for Agonism Verification
The determination of this compound's dual agonism relies on specific and validated in vitro assays. The following are detailed methodologies for the key experiments cited.
FFA1 (GPR40) Agonist Activity Assay
The functional activity of compounds on the FFA1 receptor is typically assessed by measuring the increase in intracellular calcium concentration following receptor activation.
Principle: FFA1 is a Gq-coupled G protein-coupled receptor (GPCR). Agonist binding activates the Gq pathway, leading to the release of calcium from intracellular stores. This change in calcium concentration can be quantified using a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing human FFA1 (hFFA1) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated to allow for adherence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) at 37°C in the dark.
-
Compound Preparation: this compound and TAK-875 are serially diluted to a range of concentrations.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FlexStation). A baseline fluorescence reading is taken before the addition of the compounds.
-
Compound Addition and Data Acquisition: The diluted compounds are automatically added to the wells, and the change in fluorescence intensity is monitored over time.
-
Data Analysis: The peak fluorescence response is measured, and the data are normalized to the maximum response. EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
PPARδ Agonist Activity Assay
The activity of compounds on PPARδ, a nuclear receptor, is commonly determined using a luciferase reporter gene assay.
Principle: This assay utilizes a chimeric receptor system where the ligand-binding domain (LBD) of PPARδ is fused to the DNA-binding domain (DBD) of a yeast transcription factor, GAL4. A reporter plasmid contains a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). Agonist binding to the PPARδ LBD induces a conformational change, allowing the chimeric receptor to bind to the UAS and drive the expression of the luciferase reporter gene.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and then co-transfected with two plasmids: one expressing the GAL4-PPARδ LBD fusion protein and another containing the UAS-luciferase reporter construct. A plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
Cell Plating and Compound Treatment: After transfection, cells are plated in 96-well plates and treated with various concentrations of this compound and a known PPARδ agonist (e.g., GW501516) as a positive control.
-
Cell Lysis: Following an incubation period, the cells are lysed to release the expressed luciferase enzymes.
-
Luciferase Activity Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: The fold activation of luciferase expression is calculated relative to vehicle-treated cells. EC50 values are determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of FFA1 and PPARδ, and the experimental workflow for verifying dual agonism.
References
Assessing the Synergistic Potential of ZLY032: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the synergistic effects of novel compounds is paramount for developing effective combination therapies. This guide provides a comprehensive overview of the assessment of synergistic effects of ZLY032, a dual agonist of Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor Delta (PPARδ), with other compounds. Due to the limited availability of direct preclinical combination studies involving this compound, this guide draws upon data from analogous dual FFA1/PPARδ agonists to illustrate potential synergistic interactions and provides detailed experimental protocols for assessing such effects.
Unlocking Synergistic Potential in Metabolic and Inflammatory Diseases
Dual activation of FFA1 and PPARδ presents a promising strategy for diseases with complex pathologies, such as type 2 diabetes and chronic inflammatory conditions. The activation of FFA1 is known to promote insulin (B600854) secretion, while PPARδ activation enhances insulin sensitivity.[[“]][[“]] A compound like this compound, which targets both pathways, is anticipated to offer synergistic benefits in managing such conditions.[[“]][[“]] Preclinical studies on various dual FFA1/PPARδ agonists have consistently demonstrated significant glucose-lowering effects, improved insulin sensitivity, and other metabolic benefits, suggesting a strong therapeutic promise.[[“]]
While specific data on this compound in combination with other therapeutic agents is not yet widely available in published literature, the known mechanisms of its targets allow for the formulation of hypotheses regarding its potential synergistic partners.
Potential Synergistic Combinations with this compound
Based on the pharmacological profile of this compound and preclinical data from similar dual FFA1/PPARδ agonists, several classes of compounds emerge as candidates for synergistic combination therapies.
Table 1: Potential Synergistic Combinations and Rationale
| Drug Class | Rationale for Synergy with this compound (Dual FFA1/PPARδ Agonist) | Potential Therapeutic Area |
| Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | FFA1 agonism by this compound complements the glucose-dependent insulinotropic effect of DPP-4 inhibitors, potentially leading to enhanced glycemic control. | Type 2 Diabetes |
| Metformin | The insulin-sensitizing effect of PPARδ activation by this compound could act synergistically with metformin's mechanisms of reducing hepatic glucose production and improving insulin sensitivity. | Type 2 Diabetes |
| Non-steroidal Anti-inflammatory Drugs (NSAIDs) | The anti-inflammatory effects mediated by PPARδ activation could complement the action of NSAIDs, potentially allowing for lower doses and reduced side effects. | Inflammatory Diseases |
| Antibiotics | This compound has demonstrated antibacterial activity against certain strains. Combining it with conventional antibiotics could lead to synergistic effects in combating resistant infections. | Bacterial Infections |
| Anti-cancer Agents | PPARδ has been implicated in the regulation of cell proliferation and apoptosis. In combination with certain chemotherapeutic agents, this compound might enhance anti-tumor effects. | Oncology |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound with other compounds, standardized in vitro and in vivo experimental protocols are essential.
In Vitro Synergy Assessment: The Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial or anticancer agents.[3][4]
Principle: This method involves a two-dimensional dilution of two compounds in a 96-well microtiter plate. One agent is serially diluted along the columns, and the second agent is diluted along the rows. Each well, therefore, contains a unique concentration combination of the two agents. After inoculation with cells or bacteria and incubation, the wells are assessed for growth inhibition.[3]
Methodology:
-
Preparation of Reagents: Prepare stock solutions of this compound and the compound to be tested at a concentration that is a multiple (e.g., 4x) of the highest desired final concentration. Prepare a standardized cell or bacterial inoculum.
-
Plate Setup: In a 96-well plate, perform serial dilutions of this compound along the rows and the other compound along the columns. Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Inoculation and Incubation: Inoculate each well with the prepared cell or bacterial suspension. Incubate the plate under appropriate conditions for a specified period (e.g., 16-24 hours at 37°C).[3]
-
Data Analysis: Determine the MIC for each compound alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.[3] The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI) using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[4]
-
Table 2: Hypothetical Checkerboard Assay Results for this compound and Compound X
| This compound (µM) | Compound X (µM) | Growth |
| 100 | 50 | - |
| 50 | 50 | - |
| 25 | 100 | - |
| ... | ... | ... |
Note: This table is for illustrative purposes only.
In Vivo Synergy Assessment
For in vivo studies, statistical frameworks are crucial for accurately assessing drug synergy in complex biological systems. The invivoSyn statistical framework is a modern approach that does not rely on specific tumor growth assumptions and can be applied to various experimental designs.[5][6]
Principle: This method compares the observed tumor growth in animals treated with the combination of drugs to the predicted tumor growth based on the effects of the individual drugs. It calculates a combination index (CI) and a synergy score to quantify the interaction.[5][6]
Methodology:
-
Study Design: A typical in vivo combination study includes four treatment groups: vehicle control, drug A alone, drug B alone, and the combination of drug A and B, each at a fixed dose.[6]
-
Data Collection: Tumor volume is measured at regular intervals over the course of the study.
-
Data Analysis: The invivoSyn software or a similar statistical tool is used to analyze the tumor growth curves. The analysis calculates the CI and synergy score under models such as the Bliss independence model or the Highest Single Agent (HSA) model.[5][6]
Visualizing the Mechanisms of Action
To understand the basis of potential synergistic effects, it is essential to visualize the signaling pathways targeted by this compound.
Experimental workflow for assessing synergistic effects.
Signaling pathways of this compound's targets.
Conclusion
This compound, as a dual FFA1/PPARδ agonist, holds significant promise for combination therapies, particularly in the realms of metabolic and inflammatory diseases. While direct preclinical data on its synergistic effects with other compounds are currently limited, the well-understood mechanisms of its targets provide a strong rationale for exploring various combination strategies. The experimental protocols outlined in this guide offer a robust framework for researchers to systematically evaluate the synergistic potential of this compound, paving the way for the development of novel and more effective therapeutic regimens. As research progresses, it is anticipated that specific synergistic interactions of this compound will be identified, further solidifying its role in future combination therapies.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Methods of Assessing In Vivo Synergy | Meritudio [meritudio.com]
- 6. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
ZLY032: A Meta-Analysis and Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the research on ZLY032, a novel multi-target compound. It objectively compares its performance with alternative treatments, supported by experimental data, and offers detailed methodologies for key experiments.
This compound has emerged as a significant compound in therapeutic research, demonstrating a unique multi-target mechanism of action. Primarily identified as a dual agonist for the free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptor δ (PPARδ), its effects span across wound healing, metabolic regulation, and cardioprotection.[1][2][3] This guide synthesizes the current body of research on this compound to provide a clear comparison with other relevant compounds and details the experimental frameworks used to evaluate its efficacy.
Performance Comparison of this compound
This compound has been evaluated against other therapeutic agents in preclinical models, demonstrating its potential in various applications.
Wound Healing and Antibacterial Activity
In the context of chronic wound treatment, this compound has shown significant efficacy in promoting angiogenesis and inhibiting inflammation.[1][3] Its performance in wound closure has been compared to Platelet-Derived Growth Factor (PDGF), a common treatment for diabetic ulcers. Furthermore, this compound exhibits intrinsic antibacterial properties, a critical advantage in treating infected wounds. Its activity has been quantified against Methicillin-resistant Staphylococcus aureus (MRSA) and compared to the standard antibiotic, Penicillin G.[1]
| Compound | Target/Mechanism | Application | Key Performance Metric | Source |
| This compound | Dual FFA1/PPARδ agonist; Argininosuccinate Lyase (ASAL) inhibitor | Chronic Wound Healing | Dose-dependent promotion of wound closure in murine models. | [1] |
| PDGF | Growth factor | Chronic Wound Healing | Positive control for wound healing studies. | [1] |
| This compound | ASAL inhibitor | Antibacterial | Minimum Inhibitory Concentration (MIC) against MRSA (USA300) of 100 µM. | [1] |
| Penicillin G | β-lactam antibiotic | Antibacterial | Positive control for antibacterial assays. | [1] |
Glucolipid Metabolism
As a dual FFA1/PPARδ agonist, this compound has been investigated for its role in improving glucolipid metabolism and alleviating hepatic fibrosis. Its performance has been noted to have advantages over TAK-875, a selective FFA1 agonist.[2]
| Compound | Target/Mechanism | Application | Key Performance Advantages of this compound | Source |
| This compound | Dual FFA1/PPARδ agonist | Type 2 Diabetes, Hepatic Fibrosis | Greater advantages on lipid metabolism, insulin (B600854) sensitivity, and pancreatic β-cell function. Prevents CCl4-induced liver fibrosis. | [2] |
| TAK-875 | Selective FFA1 agonist | Type 2 Diabetes | Advanced candidate of FFA1 agonists. | [2] |
Signaling Pathways of this compound
The therapeutic effects of this compound are rooted in its ability to modulate multiple signaling pathways.
FFA1/PPARδ-Mediated Anti-Inflammatory and Pro-Angiogenic Pathways
This compound's dual agonism of FFA1 and PPARδ is central to its effects on wound healing. It inhibits inflammation by suppressing the NF-κB signaling pathway and promotes angiogenesis through the upregulation of Vascular Endothelial Growth Factor (VEGF).[1]
Cardioprotective Signaling Pathway
In the context of myocardial ischemia-reperfusion (I/R) injury, this compound exerts a protective effect by activating the Notch1/Hes1 signaling pathway in a PPARδ-dependent manner. This activation leads to the inhibition of cardiomyocyte ferroptosis.[4]
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for ZLY032
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of the research compound ZLY032, ensuring the safety of laboratory personnel and the protection of our environment. By providing value beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information.
This compound is a solid organic compound. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general principles for the disposal of non-hazardous solid organic compounds should be followed. Incineration is the recommended method of disposal.[1]
Essential Safety and Handling Information
Proper handling of any chemical is the first step in ensuring a safe disposal process. The following table summarizes key safety precautions to be taken when working with and disposing of this compound.
| Precaution Category | Specific Recommendations | Source |
| Personal Protective Equipment (PPE) | Always wear safety goggles, a laboratory coat, and nitrile gloves to prevent eye and skin contact. Closed-toe shoes are mandatory. | [2] |
| Work Area | Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. | [1][2] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials, heat, sparks, and open flames. | [1] |
| Spill Management | In case of a spill, prevent further leakage if it is safe to do so. Avoid discharge into the environment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations. | [1] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from a research laboratory setting.
1. Waste Identification and Segregation:
-
Designate as Chemical Waste: All unused this compound, contaminated materials (e.g., weighing boats, pipette tips), and solutions containing this compound should be treated as chemical waste.
-
Segregate from Other Waste Streams: Do not mix this compound waste with non-hazardous trash, sharps, or biological waste. Keep it separate to ensure proper handling and disposal.
2. Packaging of Solid Waste:
-
Use a Designated Container: Place solid this compound waste and contaminated disposables into a clearly labeled, leak-proof, and robust chemical waste container.
-
Avoid Contamination: Ensure the exterior of the waste container remains clean and free of contamination.
3. Labeling the Waste Container:
-
Clear Identification: The waste container must be clearly labeled with "Hazardous Waste" (or as required by your institution's policy) and the full chemical name: "this compound".
-
Include Composition: If the waste is a mixture, list all components and their approximate percentages.
-
Contact Information: Add the name and contact information of the responsible researcher or laboratory.
4. Storage of Waste:
-
Secure Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Await Pickup: Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
5. Disposal of Empty Containers:
-
Decontamination: Triple-rinse the empty this compound container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Rinsate Collection: Collect the rinsate as chemical waste and add it to the appropriate liquid waste container.
-
Final Disposal: Once decontaminated, the empty container can often be disposed of as regular laboratory glass or plastic waste. Consult your institutional guidelines for specific procedures.
Visualizing the Workflow
To provide a clearer understanding of the process, the following diagrams illustrate a typical experimental workflow that would generate this compound waste and the subsequent disposal procedure.
Caption: A typical in vitro experimental workflow generating this compound waste.
Caption: Step-by-step procedure for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for ZLY032
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of ZLY032, a dual agonist of free fatty acid receptor 1 (FFAR1) and peroxisome proliferator-activated receptor δ (PPARδ).[1][2] Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for various laboratory activities involving this compound. This guidance is based on standard laboratory safety protocols for handling potent chemical compounds.
| Activity | Required PPE | Notes |
| Weighing and Aliquoting (Solid Form) | - Disposable Gloves (Nitrile, double-gloved) - Lab Coat - ANSI-approved Safety Goggles - Fume Hood or Ventilated Enclosure | Weighing of potent compounds should always be conducted in a contained environment to prevent inhalation of airborne particles. |
| Solution Preparation | - Disposable Gloves (Nitrile) - Lab Coat - ANSI-approved Safety Glasses with Side Shields | Handle solutions in a well-ventilated area. |
| In-vitro Experiments | - Disposable Gloves (Nitrile) - Lab Coat - ANSI-approved Safety Glasses | Standard laboratory PPE is required to prevent skin contact. |
| In-vivo Animal Dosing | - Disposable Gloves (Nitrile) - Lab Coat or Disposable Gown - ANSI-approved Safety Glasses with Side Shields - Face Shield (if splash risk exists) | Use appropriate animal handling techniques to minimize exposure. |
| Waste Disposal | - Disposable Gloves (Nitrile) - Lab Coat - ANSI-approved Safety Goggles | All this compound waste is considered chemical waste and must be disposed of according to institutional and local regulations. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: All work with solid this compound should be performed in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure. Emergency eyewash stations and safety showers must be readily accessible.[3]
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] For long-term storage, refer to the manufacturer's recommendations, typically at -20°C.[2]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[3]
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional safety office.
-
Contain: If safe to do so, prevent the spread of the spill using appropriate absorbent materials.
-
Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE.
Disposal:
All waste materials contaminated with this compound, including empty containers, disposable PPE, and absorbent materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for PPE Donning and Doffing
The following diagram outlines the standardized procedure for donning and doffing PPE to ensure maximum protection when handling this compound.
Caption: Standard Operating Procedure for Donning and Doffing PPE.
By adhering to these guidelines, researchers can safely handle this compound while minimizing the risk of exposure and ensuring a secure laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
